molecular formula C2H2N3Na B1356542 1,2,4-Triazole sodium CAS No. 43177-42-0

1,2,4-Triazole sodium

Katalognummer: B1356542
CAS-Nummer: 43177-42-0
Molekulargewicht: 91.05 g/mol
InChI-Schlüssel: NVMNEWNGLGACBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sodium 1,2,4-triazole is the sodium salt form of 1,2,4-triazole, a versatile five-membered aromatic ring system containing three nitrogen atoms . This compound appears as a white to almost white powder or crystal and is soluble in water . With a molecular formula of C₂H₂N₃Na and a molecular weight of approximately 91.05 g/mol, it is a valuable building block and intermediate in organic and medicinal chemistry . The 1,2,4-triazole scaffold is a privileged structure in drug discovery due to its ability to interact with diverse biological targets through hydrogen bonding and other molecular interactions . It serves as a key pharmacophore in the synthesis of compounds with a broad spectrum of biological activities. Researchers utilize this nucleus to develop potential antifungal agents that act by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, a critical target in fungal ergosterol biosynthesis . Beyond antifungals, the 1,2,4-triazole core is a critical component in designing and synthesizing novel molecules for investigating anticancer, antiviral, antibacterial, and anticonvulsant activities . Its application extends to material science and as a corrosion inhibitor, making Sodium 1,2,4-triazole a versatile starting material for chemical synthesis studies . This product is intended for research applications only and is not classified as a drug. It is strictly for laboratory use and is not meant for human consumption, diagnostic use, or any veterinary applications.

Eigenschaften

IUPAC Name

sodium;2,4-diaza-1-azanidacyclopenta-2,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMNEWNGLGACBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=N[N-]1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032722
Record name 1,2,4-Triazole, sodium salt
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Molecular Weight

91.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43177-42-0, 41253-21-8
Record name 1H-1,2,4-Triazole, ion(1-), sodium (1:1)
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Record name Sodium 1H-1,2,4-triazolate
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Record name 1H-1,2,4-Triazole, sodium salt (1:1)
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Record name 1,2,4-Triazole, sodium salt
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Record name 1H-1,2,4-triazole, sodium salt
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Record name SODIUM 1H-1,2,4-TRIAZOLATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and applications of 1,2,4-triazole sodium salt, a critical intermediate in the development of pharmaceuticals and agrochemicals. The document details experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate its practical application in research and development.

Introduction: The Significance of this compound Salt

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms that is a cornerstone in medicinal chemistry and materials science.[1] This structural unit is present in a multitude of biologically active compounds, including numerous pharmaceutical drugs and agrochemicals.[1][2] this compound salt (CAS No: 41253-21-8), the deprotonated form of 1H-1,2,4-triazole, serves as a fundamental synthetic intermediate.[1][3] Its primary utility lies in its role as a potent nucleophile, facilitating the synthesis of a wide array of N-substituted 1,2,4-triazole derivatives.[1]

The importance of this compound is underscored by its application in the synthesis of antifungal medications like fluconazole and voriconazole, antiviral agents for treating conditions such as hepatitis B and HIV, and a variety of agricultural fungicides and plant growth regulators.[4][5] Its stability, reactivity, and ease of handling make it an invaluable building block in drug discovery and crop protection.[4][6]

Synthesis of this compound Salt

The most common and direct method for synthesizing this compound salt is through the deprotonation of the parent 1H-1,2,4-triazole, which possesses a weakly acidic proton on a ring nitrogen atom.[1] This acid-base reaction can be effectively carried out using common bases such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe).[1] The choice of base and reaction conditions can significantly influence the yield and purity of the final product.[1]

Experimental Protocols

Protocol 1: Synthesis using Sodium Methoxide in Methanol

This procedure is widely used for achieving a high yield of the sodium salt.[3]

  • Setup: A three-necked flask is equipped with a mechanical stirrer, an internal thermometer, and a reflux condenser under a dry nitrogen atmosphere.[3]

  • Reagents: Charge the flask with 200 mL of anhydrous methanol and 45 mL of a 30% sodium methoxide solution in methanol (equivalent to 0.25 mol of NaOMe).[3]

  • Reaction: At room temperature, add 17.4 g (0.25 mol) of 1,2,4-triazole in portions.[3]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux temperature and maintain stirring for 4 hours.[3]

  • Isolation: Following the reaction, remove the solvent by distillation under reduced pressure.[3]

  • Purification: Add 200 mL of dichloromethane to the resulting oily residue and stir for 15 minutes at room temperature.[3]

  • Final Product: Collect the precipitated solid product by filtration to yield sodium 1,2,4-triazolate as a colorless powder.[3]

Protocol 2: Synthesis using Sodium Hydroxide in Water

This method offers a more environmentally friendly approach using water as a solvent.[7]

  • Reagents: Prepare a solution of 1.2 g (0.03 mol) of sodium hydroxide in 5 mL of water at room temperature.[7]

  • Reaction: Add 1.03 g (0.015 mol) of 1H-1,2,4-triazole to the NaOH solution.[7]

  • Crystallization: Keep the reaction mixture at room temperature for several hours and then cool it to 4°C to facilitate crystallization of the hydrate.[7]

  • Isolation: Filter the crystallized product and wash it with chilled methanol and ether.[7]

  • Drying: The resulting crystalline hydrate readily loses water upon heating. Dry the product at 120-150°C to obtain the analytically pure, anhydrous 1H-1,2,4-triazole sodium salt.[7]

Synthesis Data Summary
ParameterMethod 1: Sodium MethoxideMethod 2: Sodium Hydroxide
Base Sodium Methoxide (NaOMe)Sodium Hydroxide (NaOH)
Solvent Anhydrous MethanolWater
Reactant Ratio 1:1 (1,2,4-triazole : NaOMe)1:2 (1,2,4-triazole : NaOH)[7]
Temperature RefluxRoom Temperature, then 4°C
Reaction Time 4 hours[3]Several hours[7]
Yield ~98%[3]~67%[7]
Product Form Colorless Powder[3]Crystalline Solid[7]

Synthesis Workflow Visualization

Synthesis_Workflow Reactants 1,2,4-Triazole + Base (NaOH or NaOMe) Reaction Reaction Vessel (Deprotonation) Reactants->Reaction Solvent Solvent (Water or Methanol) Solvent->Reaction Isolation Isolation (Filtration / Evaporation) Reaction->Isolation Cooling / Precipitation Purification Purification & Drying (Washing / Heating) Isolation->Purification Product 1,2,4-Triazole Sodium Salt Purification->Product

Caption: General workflow for the synthesis of this compound salt.

Characterization of this compound Salt

To confirm the identity, purity, and structure of the synthesized this compound salt, a combination of spectroscopic and analytical techniques is employed.

Analytical Techniques
  • ¹H NMR Spectroscopy: This is a crucial technique for confirming the structure. In a suitable deuterated solvent such as D₂O or DMSO-d₆, the sodium salt of 1,2,4-triazole typically exhibits a singlet signal for the two equivalent protons on the triazole ring.[7] A reported spectrum in D-dimethylformamide shows a singlet at 7.84 ppm.[7] The absence of the acidic proton peak from the parent 1,2,4-triazole confirms the formation of the salt.[3]

  • FT-IR Spectroscopy: Infrared spectroscopy helps identify the functional groups and confirm the salt formation. The spectrum of the sodium salt will differ from the parent triazole, particularly in the N-H stretching region. The FT-IR spectrum of the sodium derivative shows characteristic absorption peaks related to the triazole ring vibrations.[8][9]

  • Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, providing confirmation of its empirical formula (C₂H₂N₃Na).[7]

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and thermal stability of the compound.[10][11] The melting point for the analytically pure salt is reported to be in the range of 325-327°C.[7]

Characterization Data Summary
AnalysisObservationReference
Molecular Weight 91.05 g/mol [12]
Appearance White to off-white powder/crystalline solid[3][12]
Melting Point 325-327 °C[7]
¹H NMR δ 7.84 ppm (s, 2H, in d-DMF)[7]
FT-IR Characteristic peaks for the triazolide anion[8][9]
Elemental Analysis Calculated: C 26.38%, H 2.21%, N 46.15%, Na 25.25%Found: C 26.21%, H 2.41%, N 46.28%, Na 25.75%[7]

Characterization Workflow Visualization

Characterization_Workflow Start Synthesized Product NMR ¹H NMR Spectroscopy Start->NMR FTIR FT-IR Spectroscopy Start->FTIR Thermal Thermal Analysis (DSC) Start->Thermal EA Elemental Analysis Start->EA Structure Structural Confirmation NMR->Structure Identity Identity Confirmation FTIR->Identity Purity Purity Assessment Thermal->Purity EA->Purity

Caption: Workflow for the analytical characterization of this compound salt.

Applications in Research and Drug Development

This compound salt is a versatile nucleophile, primarily used in substitution reactions like N-alkylation.[1] This reactivity is the foundation for its extensive use in synthesizing a vast library of 1,2,4-triazole derivatives for various applications.

  • Pharmaceuticals: It is a key intermediate in the production of antifungal drugs (e.g., fluconazole, voriconazole) and antiviral medications.[4] The global market for these drugs is substantial, driven by the need for effective treatments for fungal and viral infections.[4]

  • Agrochemicals: In agriculture, it serves as a building block for triazole-class fungicides (e.g., tebuconazole, propiconazole) and plant growth regulators.[4][6] These compounds are vital for protecting crops from fungal pathogens and enhancing yield.[6]

  • Material Science: The compound is also utilized in the development of corrosion inhibitors, where it helps protect metals from degradation in harsh environments.[6]

Role as a Synthetic Precursor

The reaction of this compound salt with electrophiles, such as alkyl halides, is a common strategy for creating N-substituted triazoles. However, this reaction can lead to a mixture of N1 and N4-substituted isomers, presenting a regioselectivity challenge that is highly dependent on the reaction conditions.[1]

Application_Pathway Start 1,2,4-Triazole Sodium Salt Reaction N-Alkylation (with R-X) Start->Reaction Nucleophile Derivatives N-Substituted 1,2,4-Triazole Derivatives Reaction->Derivatives Pharma Pharmaceuticals (Antifungals, Antivirals) Derivatives->Pharma Agro Agrochemicals (Fungicides) Derivatives->Agro Material Material Science (Corrosion Inhibitors) Derivatives->Material

Caption: Synthetic pathway from this compound salt to key applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Triazole Sodium for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triazole sodium is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling the optimization of reaction conditions, formulation development, and the prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and graphical representations of key processes.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReferences
Molecular Formula C₂H₂N₃Na
Molecular Weight 91.05 g/mol [1]
Appearance White to off-white or yellow crystalline powder/particles[2][3]
Melting Point 295-310 °C, >290 °C (decomposes), 325-327 °C[2][3][4]
Solubility Soluble in water and ethanol[2]
pKa (of 1,2,4-triazole) 10.26 (acidic proton of the triazole ring)[5]
Stability Stable under normal conditions, but can be hygroscopic[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical procedures and can be adapted for specific laboratory settings.

Synthesis of this compound

A common method for the preparation of analytically pure this compound salt involves the reaction of 1,2,4-triazole with a sodium base.[4]

Materials:

  • 1,2,4-triazole

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

  • Ether

Procedure:

  • Dissolve a molar excess of sodium hydroxide in deionized water at room temperature.

  • To this solution, add 1,2,4-triazole portion-wise with stirring.

  • Continue stirring the reaction mixture at room temperature for several hours.

  • Cool the mixture to approximately 4°C to induce crystallization of the hydrated sodium salt.

  • Filter the crystalline product and wash it with chilled methanol and then with ether.

  • For obtaining the anhydrous salt, dissolve the crystalline hydrate in dry methanol.

  • Filter the methanolic solution and evaporate the filtrate to dryness under reduced pressure.

  • Dry the resulting solid residue at 120-150°C to obtain the analytically pure 1H-1,2,4-triazole sodium salt.[4]

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillaries

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rapid rate initially, then slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

  • Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.

Solubility Assessment

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Materials:

  • This compound

  • Solvents (e.g., water, ethanol, acetone, toluene)

  • Test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a specific amount of this compound (e.g., 10 mg) and place it into a test tube.

  • Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the substance is considered soluble at that concentration.

  • If the solid is not fully dissolved, incrementally add more solvent and vortex until dissolution is achieved to estimate the solubility. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., HPLC-UV).

pKa Determination (Potentiometric Titration)

Since this compound is the salt of a weak acid (1,2,4-triazole), its pKa is not directly measured. Instead, the pKa of the conjugate acid (1,2,4-triazole) is determined.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of 1,2,4-triazole and dissolve it in a known volume of deionized water.

  • Place the beaker on a stir plate and immerse the pH electrode in the solution.

  • Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Record the initial pH of the 1,2,4-triazole solution.

  • Add the acid titrant in small increments, recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Visualizations

The following diagrams illustrate the synthesis process and a general workflow for the physicochemical characterization of this compound.

Synthesis_of_1_2_4_triazole_sodium reagent reagent process process product product intermediate intermediate Triazole 1,2,4-Triazole Reaction Reaction at Room Temperature Triazole->Reaction NaOH Sodium Hydroxide in Water NaOH->Reaction Crystallization Cooling (4°C) & Crystallization Reaction->Crystallization Hydrate Crystalline Hydrate Crystallization->Hydrate Filtration Filtration & Washing Hydrate->Filtration Drying Drying (120-150°C) Filtration->Drying FinalProduct This compound Drying->FinalProduct Physicochemical_Characterization_Workflow start_end start_end sample sample analysis analysis data data Start Start Sample This compound Sample Start->Sample Appearance Visual Inspection (Appearance) Sample->Appearance MP Melting Point Determination Sample->MP Solubility Solubility Assessment Sample->Solubility pKa pKa Determination (Potentiometric Titration) Sample->pKa Stability Stability Studies Sample->Stability DataAnalysis Data Compilation & Analysis Appearance->DataAnalysis MP->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis Stability->DataAnalysis End End DataAnalysis->End

References

The Core Mechanism of 1,2,4-Triazole Antifungals in Fungal Pathogens: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole class of antifungal agents represents a cornerstone in the management of invasive fungal infections. Their broad-spectrum activity and oral bioavailability have made them indispensable in clinical practice. This technical guide provides a detailed exploration of the core mechanism of action of 1,2,4-triazole-based antifungal drugs in pathogenic fungi. For the purpose of this document, "1,2,4-triazole sodium" is interpreted as referring to the broader class of 1,2,4-triazole antifungal compounds, which are often formulated as salts to enhance solubility and bioavailability. The fundamental mechanism of action is consistent across this class of molecules. We will delve into the molecular targets, the impacted signaling pathways, and the key experimental methodologies used to elucidate this mechanism.

The Primary Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The principal mechanism of action of 1,2,4-triazole antifungals is the inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1][2][3] This enzyme, a member of the cytochrome P450 family and encoded by the ERG11 or CYP51 gene, is essential for the conversion of lanosterol to ergosterol.[1][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5][6]

1,2,4-triazole compounds possess a nitrogen atom in their five-membered ring that avidly binds to the heme iron atom in the active site of CYP51, acting as a noncompetitive inhibitor.[7] This binding effectively blocks the demethylation of lanosterol, the enzyme's natural substrate.[2] The high affinity and specificity of triazoles for fungal CYP51 over its mammalian counterpart are key to their therapeutic index.[8]

Downstream Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by 1,2,4-triazoles triggers a cascade of events that are detrimental to the fungal cell:

  • Depletion of Ergosterol: The most direct consequence is the cessation of ergosterol production.[9][10] The lack of ergosterol disrupts the physical properties of the fungal membrane, leading to increased permeability and a loss of structural integrity.[2]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[9][10] These methylated sterols are incorporated into the fungal membrane in place of ergosterol, which further disrupts membrane structure and function. The accumulation of these toxic intermediates is a significant contributor to the fungistatic and, in some cases, fungicidal activity of triazoles.[11]

Fungal Signaling Pathways and Stress Responses

Fungal pathogens have evolved sophisticated signaling pathways to respond to the stress induced by ergosterol biosynthesis inhibition. These responses are primarily aimed at mitigating the effects of the drug and promoting survival, often leading to the development of drug resistance.

The Upc2/SREBP-Mediated Stress Response

A key regulatory network that responds to ergosterol depletion involves the transcription factors Upc2 (in yeasts like Candida albicans) and Sterol Regulatory Element-Binding Protein (SREBP) homologs (in filamentous fungi like Aspergillus fumigatus).[5][8][12]

Under normal conditions, these transcription factors are either inactive or maintained at low levels. However, when ergosterol levels decrease due to the action of 1,2,4-triazoles, these transcription factors are activated.[6][13] Activated Upc2/SREBP translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes.[5] This leads to the upregulation of:

  • Ergosterol Biosynthesis Genes: Fungi attempt to compensate for the drug-induced block by increasing the expression of genes in the ergosterol pathway, including the ERG11/CYP51 gene itself.[5][9]

  • Efflux Pumps: The expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters is often upregulated.[8][9] These membrane proteins actively pump the triazole antifungal out of the cell, reducing its intracellular concentration and efficacy.

dot

Caption: Fungal response to ergosterol depletion by 1,2,4-triazoles.

Quantitative Data on Antifungal Activity

The in vitro activity of 1,2,4-triazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC values for various 1,2,4-triazole compounds against common fungal pathogens.

Table 1: MIC Values (µg/mL) of 1,2,4-Triazole Derivatives against Candida Species

Compound/DrugC. albicansC. glabrataC. kruseiC. parapsilosisC. tropicalisReference(s)
Fluconazole0.25 - 640.5 - >6416 - >640.125 - 80.25 - 16[14][15]
Itraconazole0.03 - 40.125 - 80.25 - 80.03 - 10.06 - 2[15]
Voriconazole0.015 - 10.03 - 80.125 - 40.015 - 0.50.03 - 1[14][15]
Posaconazole0.015 - 10.06 - 40.125 - 20.015 - 0.50.03 - 1[14]
Novel Triazole 70.0156----[16]
Novel Triazole 21-----[16]
NT-a90.0313 - 0.1250.0625-0.5-[17]

Table 2: MIC Values (µg/mL) of 1,2,4-Triazole Derivatives against Aspergillus and Cryptococcus Species

Compound/DrugAspergillus fumigatusCryptococcus neoformansReference(s)
Itraconazole0.125 - 20.03 - 1[15]
Voriconazole0.25 - 20.015 - 0.5[14][15]
Posaconazole0.125 - 10.03 - 1[14]
Novel Triazole 7-0.0156[16]
Novel Triazole 21-0.0156[16]
NT-a980.002 - 1[17]

Experimental Protocols

The elucidation of the mechanism of action of 1,2,4-triazole antifungals relies on a set of standardized and robust experimental protocols.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.[12][13][18][19][20][21][22]

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a 96-well microtiter plate. The MIC is determined as the lowest drug concentration that inhibits visible fungal growth after a specified incubation period.

Simplified CLSI M27/M38-A Protocol:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI 1640 medium.[19]

  • Drug Dilution: The 1,2,4-triazole compound is serially diluted in RPMI 1640 medium in a 96-well plate.

  • Inoculation: The standardized fungal inoculum is added to each well containing the drug dilutions.

  • Incubation: The plate is incubated at 35°C for 24-72 hours, depending on the fungal species.[13]

  • MIC Determination: The MIC is read visually as the lowest concentration of the drug that causes a significant reduction in growth compared to the drug-free control well.

dot

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow Start Start Fungal_Culture Fungal Isolate Culture Start->Fungal_Culture Inoculum_Prep Prepare Standardized Inoculum Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of 1,2,4-Triazole Compound in 96-well Plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-72h Inoculation->Incubation MIC_Reading Visually Read MIC Endpoint Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for antifungal susceptibility testing by broth microdilution.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a 1,2,4-triazole compound on the activity of the CYP51 enzyme.

Principle: A reconstituted enzyme system containing purified fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase, is used. The conversion of a labeled substrate (e.g., radiolabeled lanosterol) to its product is measured in the presence and absence of the inhibitor.

General Protocol:

  • Reconstituted System: A reaction mixture is prepared containing purified CYP51, NADPH-cytochrome P450 reductase, a lipid environment (e.g., liposomes), and a buffer.[8]

  • Inhibitor Addition: The 1,2,4-triazole compound is added to the reaction mixture at various concentrations.

  • Substrate Addition: The reaction is initiated by the addition of labeled lanosterol.

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The substrate and product are separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.

Fungal Sterol Profile Analysis by GC-MS

This method is used to analyze the changes in the sterol composition of fungal cells treated with a 1,2,4-triazole compound.

Principle: Fungal cells are cultured with and without the antifungal agent. The cellular lipids, including sterols, are extracted, derivatized, and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different sterol species.[5]

Simplified Protocol:

  • Fungal Culture and Treatment: Fungal cells are grown in a suitable medium and treated with the 1,2,4-triazole compound.

  • Lipid Extraction: The cells are harvested, and total lipids are extracted using organic solvents.

  • Saponification: The lipid extract is saponified to release the sterols from their esterified forms.

  • Derivatization: The free sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sterols are separated by gas chromatography and identified and quantified by mass spectrometry.

  • Data Analysis: The sterol profiles of treated and untreated cells are compared to identify the accumulation of lanosterol and other precursors and the depletion of ergosterol.

Sterol_Analysis_Workflow Start Start Fungal_Culture Fungal Culture with/ without Triazole Start->Fungal_Culture Lipid_Extraction Total Lipid Extraction Fungal_Culture->Lipid_Extraction Saponification Saponification to Release Sterols Lipid_Extraction->Saponification Derivatization Sterol Derivatization (e.g., Silylation) Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Comparison of Sterol Profiles GC_MS->Data_Analysis End End Data_Analysis->End

References

The Biological Activity of 1,2,4-Triazole Sodium Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, antibacterial, anticancer, and anticonvulsant properties. While a vast body of research focuses on neutral or varied salt forms of these derivatives, the sodium derivatives of 1,2,4-triazoles hold particular significance, often serving as crucial intermediates in synthesis and potentially offering advantages in formulation and bioavailability. This technical guide provides a comprehensive overview of the biological activity of 1,2,4-triazole sodium derivatives, detailing their synthesis, experimental evaluation, and known mechanisms of action. Quantitative data from relevant studies are presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular and procedural concepts.

Introduction

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 2, and 4. This scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and its ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzyme active sites. The sodium salts of 1,2,4-triazole derivatives, particularly those of 1,2,4-triazole-3-thiols, are important precursors in the synthesis of a multitude of biologically active molecules. The formation of the sodium salt can enhance the nucleophilicity of the triazole ring or its substituents, facilitating further chemical modifications. Moreover, the sodium salt form can improve the solubility of these compounds, a critical factor in drug development and formulation.

This guide will delve into the known biological activities of these sodium derivatives, with a focus on their antimicrobial and anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is often a straightforward process involving the deprotonation of a suitable 1,2,4-triazole precursor with a sodium base. A common method involves the reaction of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with sodium hydroxide or sodium ethoxide. The resulting sodium thiolate can then be used in subsequent reactions.

For instance, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives often involves the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate, followed by treatment with a base like sodium hydroxide to form the sodium salt. This sodium salt is a versatile intermediate for the synthesis of more complex derivatives.

Biological Activities and Quantitative Data

While extensive quantitative data specifically for a wide range of this compound derivatives is not broadly available in the public domain, some studies on related structures and general knowledge of the class provide valuable insights. The biological activity of the parent triazole compound is a strong indicator of the potential activity of its sodium salt, with the salt form primarily influencing physicochemical properties.

Antifungal Activity

1,2,4-triazole derivatives are renowned for their potent antifungal activity, which is primarily attributed to the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of the enzyme.

While specific data for many this compound derivatives is limited, a study on the sodium salts of 3-thiolo-5-phenyl-1,2,4-triazine, a closely related heterocyclic system, demonstrated significant in vitro antifungal activity.

Table 1: Antifungal Activity of Sodium Salts of 3-thiolo-5-phenyl-1,2,4-triazine

Fungal StrainMIC (µg/mL)
Pathogenic and Saprophytic Fungi (33 strains)3.1 - 25

Data from a study on a related triazine sodium salt, indicative of the potential of triazole sodium salts.[1]

Antibacterial Activity

Certain 1,2,4-triazole derivatives have demonstrated promising antibacterial activity. The mechanism of action can vary, but some derivatives are known to interfere with bacterial DNA gyrase or other essential enzymes.

Table 2: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Compound TypeBacterial StrainMIC (µg/mL)
4-amino-5-aryl-4H-1,2,4-triazole derivativesE. coli, B. subtilis, P. aeruginosa5 - >100
Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureusComparable to streptomycin

Note: These data are for 1,2,4-triazole derivatives, not specifically their sodium salts, but indicate the potential of the structural class.[2][3]

Anticancer Activity

The anticancer properties of 1,2,4-triazole derivatives are a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cell signaling pathways, disruption of microtubule dynamics, and induction of apoptosis. For example, some derivatives have been shown to inhibit kinases such as EGFR and BRAF.

Table 3: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound 8c (a 1,2,4-triazole derivative)Various cancer cell linesEGFR IC50 = 3.6
Compounds 7d, 7e, 10a, 10dHela< 12

Note: These data are for 1,2,4-triazole derivatives, not specifically their sodium salts.[4]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO or water)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and solvent only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and diluted in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The this compound derivative is serially diluted in the microtiter plate wells containing the broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[5][6][7]

Broth_Microdilution_Workflow A Prepare serial dilutions of This compound derivative in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate at appropriate temperature and time C->D E Read results visually or with a plate reader D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Workflow for MIC Determination.
Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation in response to a test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[8][9][10][11][12]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate C Treat cells with compound and incubate (48-72h) A->C B Prepare dilutions of This compound derivative B->C D Add MTT solution and incubate (2-4h) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

Workflow of the MTT Assay for Anticancer Screening.

Signaling Pathways and Mechanisms of Action

The biological activities of 1,2,4-triazole derivatives are a result of their interaction with specific molecular targets, leading to the modulation of various signaling pathways.

Antifungal Mechanism

As previously mentioned, the primary mechanism of antifungal action for many 1,2,4-triazoles is the inhibition of lanosterol 14α-demethylase (CYP51).

Antifungal_Mechanism Triazole 1,2,4-Triazole Sodium Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential component Death Fungal Cell Death Membrane->Death

Antifungal Mechanism of 1,2,4-Triazoles via CYP51 Inhibition.
Anticancer Mechanisms

The anticancer effects of 1,2,4-triazoles are more diverse and can involve multiple pathways.

  • Kinase Inhibition: Many 1,2,4-triazole derivatives are designed as kinase inhibitors, targeting key players in cancer cell proliferation and survival pathways such as the EGFR and BRAF pathways.

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: 1,2,4-triazoles can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Anticancer_Mechanisms cluster_pathways Cellular Targets & Pathways cluster_effects Cellular Effects Triazole 1,2,4-Triazole Derivative Kinases Kinases (e.g., EGFR, BRAF) Triazole->Kinases Inhibits Tubulin Tubulin Polymerization Triazole->Tubulin Inhibits Apoptosis Apoptotic Pathways Triazole->Apoptosis Induces Proliferation Inhibition of Cell Proliferation Kinases->Proliferation CycleArrest Cell Cycle Arrest Tubulin->CycleArrest CellDeath Apoptosis Apoptosis->CellDeath

Diverse Anticancer Mechanisms of 1,2,4-Triazole Derivatives.

Conclusion

This compound derivatives represent a significant class of compounds with established and potential biological activities. While they are widely utilized as synthetic intermediates, their direct therapeutic applications, particularly leveraging their potentially improved solubility, warrant further investigation. The existing data on the broader class of 1,2,4-triazole derivatives provide a strong foundation for the continued exploration of their sodium salts as antifungal, antibacterial, and anticancer agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future studies focusing on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives are crucial to fully unlock their therapeutic potential.

References

The Genesis of a Heterocyclic Scaffold: An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole ring system is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a multitude of antifungal, antiviral, and anticancer agents. This guide provides a comprehensive technical overview of the historical development of 1,2,4-triazole and its sodium salt, a key intermediate in the synthesis of its numerous derivatives. We will delve into the seminal synthetic methodologies, present detailed experimental protocols for key reactions, and tabulate quantitative data to allow for a comparative analysis of these methods. Furthermore, this guide will illustrate the critical role of 1,2,4-triazole in drug development by detailing its mechanism of action in the ergosterol biosynthesis pathway, a prime target for antifungal therapies.

Introduction: The Emergence of a Privileged Structure

The story of 1,2,4-triazole is a testament to the enduring legacy of synthetic organic chemistry. First named in 1885, this five-membered heterocyclic ring, containing three nitrogen atoms and two carbon atoms, has risen from a laboratory curiosity to a "privileged structure" in drug discovery. Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups, have made it an invaluable scaffold for the development of potent and selective therapeutic agents. The sodium salt of 1,2,4-triazole is a crucial nucleophilic intermediate, facilitating the facile synthesis of a vast library of substituted 1,2,4-triazole derivatives.

Historical Synthetic Methodologies

The foundational methods for constructing the 1,2,4-triazole ring were established in the late 19th and early 20th centuries. These classical reactions, while sometimes demanding harsh conditions, laid the groundwork for all subsequent synthetic innovations.

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole.[1] While historically significant, the Pellizzari reaction often requires high temperatures and long reaction times, and can result in low yields.[1] Modern variations have employed microwave irradiation to shorten reaction times and improve yields.[1]

The Einhorn-Brunner Reaction (1905/1914)

Initially described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines.[2] This method has proven valuable for the preparation of substituted 1,2,4-triazoles and continues to be relevant in organic synthesis.[2]

Synthesis of Unsubstituted 1,2,4-Triazole and its Sodium Salt

The preparation of the parent 1,2,4-triazole and its sodium salt is fundamental to the production of many commercial triazole-based compounds. A common and effective route proceeds through a thiosemicarbazide intermediate.

Synthesis of 1,2,4-Triazole via Thiosemicarbazide

This synthetic pathway involves three key steps: the formation of 1-formyl-3-thiosemicarbazide, its cyclization to 1,2,4-triazole-3(5)-thiol, and subsequent oxidative desulfurization to yield 1,2,4-triazole.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation Thiosemicarbazide Thiosemicarbazide Heat1 Heat on Steam Bath Thiosemicarbazide->Heat1 FormicAcid 90% Formic Acid FormicAcid->Heat1 FormylThio 1-Formyl-3-thiosemicarbazide Heat1->FormylThio Heat2 Heat on Steam Bath FormylThio->Heat2 NaOH Sodium Hydroxide NaOH->Heat2 TriazoleThiol 1,2,4-Triazole-3(5)-thiol Heat2->TriazoleThiol Oxidant Nitric Acid / H₂O₂ TriazoleThiol->Oxidant Triazole 1,2,4-Triazole Oxidant->Triazole

Caption: Experimental workflow for the synthesis of 1,2,4-triazole.
Synthesis of 1,2,4-Triazole Sodium

The sodium salt is readily prepared by the deprotonation of 1,2,4-triazole with a suitable sodium base, such as sodium hydroxide or sodium methoxide. This acid-base reaction is a cornerstone for the subsequent derivatization of the triazole ring.

G Triazole 1,2,4-Triazole Reaction Stir at Room Temperature Triazole->Reaction SodiumHydroxide Sodium Hydroxide (in Water) SodiumHydroxide->Reaction Crystallization Cool to 4°C Reaction->Crystallization Filtration Filter and Wash Crystallization->Filtration Drying Dry at 120-150°C Filtration->Drying TriazoleSodium This compound Salt Drying->TriazoleSodium

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data for 1,2,4-triazole and its sodium salt, as well as representative yields from the synthesis of its derivatives.

Table 1: Physicochemical Properties of 1,2,4-Triazole

PropertyValueReference(s)
Molecular FormulaC₂H₃N₃[3]
Molecular Weight69.06 g/mol [3]
Melting Point120-121 °C[3]
Boiling Point260 °C[3]
pKa (of the neutral molecule)10.26
pKa (of the 1,2,4-triazolium ion)2.45
Solubility in WaterVery soluble

Table 2: Properties and Synthesis of this compound

PropertyValueReference(s)
Molecular FormulaC₂H₂N₃Na
Molecular Weight91.05 g/mol
Melting Point325-327 °C[4]
Synthesis Data
Reactants1,2,4-Triazole, Sodium Hydroxide[4]
SolventWater[4]
Yield67%[4]
Elemental Analysis Found (%) Calculated (%)
Carbon26.2126.38
Hydrogen2.412.21
Nitrogen46.2846.15
Sodium25.7525.25

Table 3: Representative Yields of 1,2,4-Triazole Synthesis Methods

ReactionProductYield (%)Reference(s)
Pellizzari Reaction3,5-Diphenyl-1,2,4-triazole88%[5]
Einhorn-Brunner Reaction1,5-Diphenyl-1,2,4-triazoleNot specified[6]
Thiosemicarbazide Route (Step 1)1-Formyl-3-thiosemicarbazide71-81%[7]
Thiosemicarbazide Route (Step 2)1,2,4-Triazole-3(5)-thiol72-81%[7]
Synthesis from 1,2,4-TriazoleThis compound98% (with NaOMe)[8]

Experimental Protocols

Synthesis of 1,2,4-Triazole from Thiosemicarbazide

A. 1-Formyl-3-thiosemicarbazide [7]

  • Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.

  • Add 182 g (2 moles) of thiosemicarbazide and swirl until dissolved.

  • Continue heating for 30 minutes. Crystalline product will typically separate.

  • Add 600 mL of boiling water and filter the resulting milky solution.

  • After allowing the filtrate to stand for 1 hour, cool it in an ice bath for 2 hours.

  • Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry.

    • Yield: 170–192 g (71–81%)

    • Melting Point: 177–178 °C (with decomposition)

B. 1,2,4-Triazole-3(5)-thiol [7]

  • Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-L round-bottomed flask.

  • Heat the solution on a steam bath for 1 hour.

  • Cool the solution in an ice bath for 30 minutes, then add 150 mL of concentrated hydrochloric acid.

  • Cool the reaction mixture in an ice bath for 2 hours and collect the precipitated product by suction filtration.

  • Recrystallize the thiol from 300 mL of boiling water.

    • Yield: 108–123 g (72–81%)

    • Melting Point: 220–222 °C

C. 1,2,4-Triazole The final oxidation step to produce 1,2,4-triazole from the thiol is typically achieved using nitric acid or hydrogen peroxide.

Synthesis of this compound[4]
  • To a solution of 1.2 g (0.03 mol) of sodium hydroxide in 5 mL of water at room temperature, add 1.03 g (0.015 mol) of 1H-1,2,4-triazole.

  • Maintain the reaction mixture at room temperature for several hours.

  • Cool the mixture to 4 °C to induce crystallization.

  • Filter the crystallized product and wash with chilled methanol and then ether.

  • Dissolve the dried solid in dry methanol, filter the solution, and evaporate the filtrate to dryness.

  • Dry the residue at 120-150 °C.

    • Yield: 0.9 g (67%)

    • Melting Point: 325-327 °C

Mechanism of Action in Drug Development: The Ergosterol Biosynthesis Pathway

The widespread use of 1,2,4-triazole derivatives as antifungal agents stems from their potent inhibition of a key enzyme in the fungal cell membrane synthesis: lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway.[9]

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, triazole antifungals block the conversion of lanosterol to ergosterol.[10] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol and eburicol.[11][12] The disruption of the cell membrane's composition and structure ultimately leads to the inhibition of fungal growth and cell death.[10] This targeted mechanism of action provides a degree of selectivity for fungal cells over mammalian cells, a crucial aspect of their therapeutic success.

G AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Accumulation Accumulation of 14α-methylated sterols (e.g., Lanosterol, Eburicol) Lanosterol->Accumulation ErgosterolPrecursors Ergosterol Precursors CYP51->ErgosterolPrecursors Ergosterol Ergosterol ErgosterolPrecursors->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Depletion Ergosterol Depletion Ergosterol->Depletion Triazole 1,2,4-Triazole Antifungals Triazole->Inhibition Disruption Membrane Disruption & Cell Death Accumulation->Disruption Depletion->Disruption

Caption: Mechanism of action of 1,2,4-triazole antifungals in the ergosterol biosynthesis pathway.

Conclusion

From its early discovery through classical organic reactions to its current status as a linchpin in the development of life-saving medicines, the journey of 1,2,4-triazole and its sodium salt highlights the profound impact of fundamental chemical synthesis on science and society. The synthetic versatility of the 1,2,4-triazole scaffold, facilitated by its sodium salt, has allowed for extensive structure-activity relationship studies, leading to the optimization of its biological activity against a range of therapeutic targets. The detailed understanding of its mechanism of action, particularly in the context of antifungal therapy, continues to guide the development of new and more effective agents to combat infectious diseases. This guide has provided a technical foundation for researchers and professionals in the field, summarizing the key historical, synthetic, and mechanistic aspects of this remarkable heterocyclic compound.

References

Spectroscopic Analysis of 1,2,4-Triazole Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2,4-triazole sodium (also known as sodium 1,2,4-triazolate) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols herein are intended to support the identification, characterization, and quality control of this important heterocyclic compound, which serves as a vital intermediate in the synthesis of pharmaceuticals and agricultural fungicides.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of this compound. By analyzing the magnetic properties of the atomic nuclei, NMR provides detailed information about the chemical environment of each atom. The formation of the sodium salt from 1H-1,2,4-triazole is clearly indicated by the absence of the N-H proton signal in the ¹H NMR spectrum.[2]

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are characterized by their simplicity, which reflects the symmetric nature of the 1,2,4-triazolate anion.

NucleusSolventChemical Shift (δ, ppm)MultiplicityAssignmentReference
¹HDMSO-d₆7.84SingletC3-H and C5-H[3]
¹³CDMSO-d₆149.30-C3 and C5[3]

Interpretation:

  • ¹H NMR: The spectrum shows a single peak at 7.84 ppm, which integrates to two protons.[3] This singlet indicates that the two protons on the triazole ring (at the C3 and C5 positions) are chemically equivalent. This equivalence is due to the delocalization of the negative charge across the N1, N2, and N4 atoms after deprotonation, making the molecule symmetric. The typical chemical shift range for C-H protons on a 1,2,4-triazole ring is between 7.5 and 9.5 ppm.[4]

  • ¹³C NMR: The spectrum displays a single resonance at 149.30 ppm, corresponding to the two equivalent carbon atoms (C3 and C5) of the triazole ring.[3] The typical range for these carbons is between 140-170 ppm.[4]

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically >1024 scans).

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak as the internal standard (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic feature is the absence of the N-H stretching vibration that is present in its parent compound, 1,2,4-triazole.

IR Spectroscopic Data

The table below summarizes the characteristic vibrational frequencies for this compound.

Frequency Range (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchingMedium
~1540-N=N- Stretching / Ring StretchingStrong
1530 - 1480Aromatic C=C / C=N Ring StretchingStrong
1200 - 1000Ring Vibrations (C-N Stretching)Medium
Below 1000C-H Out-of-plane BendingStrong

Note: These are typical values. The exact peak positions can be influenced by the sampling method (e.g., KBr pellet, Nujol mull) and the hydration state of the sample.[5][6]

Interpretation: The IR spectrum of this compound confirms its structure through the presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and strong absorptions in the 1600-1400 cm⁻¹ region, which are characteristic of the triazole ring's stretching vibrations.[7] Crucially, the broad N-H stretching band typically seen around 3120-3130 cm⁻¹ in the parent 1,2,4-triazole is absent, confirming deprotonation and salt formation.

Experimental Protocol: IR (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and automatically subtracted from the sample spectrum.

  • Analysis: Identify and label the characteristic absorption bands and compare them with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

MS Data

For this compound (C₂H₂N₃Na), the analysis can be performed in both positive and negative ion modes.

Ionization ModeExpected m/zAssignment
ESI Negative68.02[M-Na]⁻ (Triazolate anion, C₂H₂N₃⁻)
ESI Positive92.01[M+H]⁺ (Protonated salt, C₂H₂N₃NaH⁺)
ESI Positive114.00[M+Na]⁺ (Sodium adduct, C₂H₂N₃Na₂⁺)

Note: The molecular weight of this compound is 91.05 g/mol .[8]

Interpretation: Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing salts. In negative ion mode, the most prominent peak is expected to be the triazolate anion at m/z 68. In positive ion mode, adducts with protons or additional sodium ions are commonly observed. Fragmentation of the triazole ring under harsher conditions (like Electron Ionization, EI, used for the parent compound) often involves the loss of neutral molecules like HCN (27 Da) or N₂ (28 Da).[9]

Experimental Protocol: MS (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

    • Optimize key ESI source parameters, such as capillary voltage, drying gas flow rate and temperature, and fragmentor voltage, to obtain a stable signal and control fragmentation.

  • Analysis: Identify the mass of the parent ion in the appropriate mode (e.g., [M-Na]⁻ in negative mode). If fragmentation is induced, analyze the resulting fragment ions to confirm the structure of the triazole ring.

Integrated Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound, from initial sample handling to final structural confirmation.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_interp Phase 3: Data Interpretation & Confirmation Sample This compound Sample Prep Sample Preparation (Drying, Weighing) Sample->Prep NMR_Acq NMR Analysis (Dissolution in DMSO-d6, Data Acquisition) Prep->NMR_Acq IR_Acq IR Analysis (KBr Pellet Prep, Data Acquisition) Prep->IR_Acq MS_Acq MS Analysis (Solution Prep, ESI-MS Acquisition) Prep->MS_Acq NMR_Data NMR Data Processing (¹H & ¹³C Spectra) NMR_Acq->NMR_Data IR_Data IR Data Processing (Vibrational Bands) IR_Acq->IR_Data MS_Data MS Data Processing (Mass-to-Charge Ratios) MS_Acq->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Physicochemical Landscape of 1,2,4-Triazole Sodium: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,2,4-triazole sodium (CAS RN: 41253-21-8), a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Understanding its behavior in different solvent systems and under various stress conditions is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and efficacy of final products.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₂N₃Na[1]
Molecular Weight 91.05 g/mol [1]
Appearance White to off-white or brown crystalline powder[2]
Melting Point >295 °C (decomposes)[2]
Hygroscopicity Easily deliquescent in air; may decompose on exposure to moist air or water.[3]

Solubility Profile

While precise quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively published, available information and the nature of the compound as a sodium salt of a heterocyclic compound allow for a well-informed understanding of its solubility characteristics. The parent compound, 1H-1,2,4-triazole, has a moderate solubility in water, which is noted to be around 1 g/100mL at room temperature, and this solubility increases with temperature[4]. As a salt, this compound is expected to have significantly enhanced solubility in polar solvents, particularly water.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventSolubilityRationale and Observations
Polar Protic WaterFreely SolubleAs a sodium salt, it readily dissociates in water. The parent 1,2,4-triazole is also water-soluble[2][4].
EthanolSolubleThe polarity of ethanol allows for the dissolution of the salt[4].
MethanolSolubleA patent describes dissolving the dried sodium salt in dry methanol[3].
Polar Aprotic AcetoneSparingly Soluble to InsolubleThe parent 1,2,4-triazole shows decent solubility, but the ionic nature of the sodium salt may limit its solubility in less polar aprotic solvents[4].
AcetonitrileSparingly Soluble to InsolubleSimilar to acetone, the high polarity of the salt may not be well-matched with acetonitrile.
Dimethylformamide (DMF)Likely SolubleThe parent compound is soluble in DMF, and DMF is a good solvent for many organic salts[5].
Non-Polar HexaneInsoluble"Like dissolves like" principle suggests poor solubility due to the high polarity mismatch.
TolueneInsolubleSimilar to hexane, non-polar aromatic solvents are not expected to dissolve the ionic this compound.

Stability Profile

The 1,2,4-triazole ring is known for its high degree of aromaticity, which confers significant chemical stability. It is generally resistant to hydrolysis under both acidic and basic conditions. The sodium salt is stable under normal storage conditions but is noted to be hygroscopic and may hydrolyze in the presence of moisture[3].

Hydrolytic Stability

Studies on the parent 1H-1,2,4-triazole have shown it to be stable in aqueous buffered solutions at pH 5, 7, and 9 at 25°C for at least 30 days, with a half-life exceeding this period[6]. While specific kinetic data for the sodium salt is scarce, research on related triazole-containing fungicides provides insights into their behavior. For instance, in a study on epoxiconazole, tebuconazole, and flutriafol, their hydrolysis half-lives were found to be on the order of several months and were influenced by pH[7].

Table 2: Hydrolysis Half-Life of Selected 1,2,4-Triazole Fungicides in Water at 25°C

CompoundpH 4.0 (days)pH 7.0 (days)pH 9.0 (days)
Epoxiconazole120131151
Tebuconazole257198187
Flutriafol204182182
Data from a study on 1,2,4-triazole fungicides, not this compound itself, but indicative of the triazole ring's stability[7].
Thermal Stability

Thermogravimetric analysis (TGA) of 1,2,4-triazole derivatives indicates good thermal stability. The sodium salt has a high melting point with decomposition occurring above 295°C[2]. Studies on various substituted 1,2,4-triazoles show they are generally stable up to their fusion point, after which they undergo multi-stage decomposition[8]. The thermal decomposition of 4,4′-Azobis-1,2,4-triazole, for example, begins around 282°C at a heating rate of 5 °C·min⁻¹[9].

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis prep1 Add excess of this compound to a known volume of the solvent in a sealed flask. prep2 Ensure undissolved solid is present. prep1->prep2 equil1 Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. prep2->equil1 equil2 Periodically check for equilibrium by sampling and analyzing the concentration until it remains constant. equil1->equil2 analysis1 Separate the solid and liquid phases (e.g., by centrifugation or filtration). equil2->analysis1 analysis2 Carefully withdraw a known volume of the supernatant. analysis1->analysis2 analysis3 Determine the concentration of the solute in the supernatant using a validated analytical method (e.g., HPLC-UV, gravimetric analysis after solvent evaporation). analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Assessing Chemical Stability (Stress Testing)

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis prep Prepare stock solutions of this compound in the desired solvent (e.g., water, buffer). stress_ph Hydrolytic Stability: Incubate solutions at different pH values (e.g., acidic, neutral, basic). prep->stress_ph stress_temp Thermal Stability: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C). prep->stress_temp stress_light Photostability: Expose solutions to a controlled light source (e.g., UV, fluorescent). prep->stress_light sample Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies). stress_ph->sample stress_temp->sample stress_light->sample analysis_hplc Analyze samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. sample->analysis_hplc analysis_kinetics Calculate the degradation rate and half-life from the concentration vs. time data. analysis_hplc->analysis_kinetics

References

Initial Toxicity Screening of 1,2,4-Triazole Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the initial toxicity screening data for 1,2,4-triazole. It is important to note that specific toxicological data for 1,2,4-triazole sodium salt is limited. Much of the available data pertains to the parent compound, 1,2,4-triazole. While the toxicological properties of the salt are expected to be influenced by the triazole moiety, direct testing of the sodium salt is recommended for a comprehensive safety assessment.

Executive Summary

This technical guide outlines the initial toxicity profile of 1,2,4-triazole, the parent compound of this compound. The guide is intended to provide researchers, scientists, and drug development professionals with a concise overview of the acute toxicity, genotoxicity, and cytotoxicity of this compound. The information is presented through structured data tables, detailed experimental protocols, and workflow diagrams to facilitate understanding and application in a research and development setting.

Acute Toxicity

The acute toxicity of 1,2,4-triazole has been evaluated through oral and dermal routes in various animal models. The median lethal dose (LD50) values are summarized in the table below.

Table 1: Acute Toxicity of 1,2,4-Triazole
Route of AdministrationSpeciesSexLD50Reference
OralRatFemale1648 mg/kg bw[1][2]
OralRatMale & Female~1320.39 mg/kg bw[3]
OralRat-1650 mg/kg bw[4]
DermalRatFemale3129 mg/kg bw[1]
DermalRatMale4200 mg/kg bw[3]
DermalRabbit->200 and <2000 mg/kg bw[2]

Observations: Clinical signs of toxicity following oral administration included sedation, breathing difficulties, and a general reduction in well-being.[2] Dermal exposure in rats also led to sedation and breathing disorders.[5]

Irritation Potential

1,2,4-triazole has been shown to be a moderate to severe eye irritant and a mild skin irritant.

Table 2: Irritation Potential of 1,2,4-Triazole
AssaySpeciesObservationReference
Skin IrritationRabbitMild skin irritation[1]
Eye IrritationRabbitModerate to severe eye irritant[5]

Genotoxicity

The genotoxic potential of 1,2,4-triazole has been assessed in bacterial and mammalian cell systems. The compound has generally tested negative for genotoxicity.

Table 3: Genotoxicity of 1,2,4-Triazole
AssayTest SystemResultReference
Ames TestS. typhimuriumNegative[1]
In vitro Micronucleus TestMouseNegative[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for key in vitro toxicity assays. These protocols are based on established guidelines and can be adapted for the evaluation of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies on the minimal medium.

Protocol:

  • Strain Preparation: Inoculate fresh colonies of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking.[6]

  • Metabolic Activation (S9 Mix): For assays including metabolic activation, prepare an S9 fraction from the liver of rats induced with a suitable agent (e.g., Aroclor 1254). Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP, G6P).[7]

  • Plate Incorporation Method:

    • To a tube containing molten top agar at 45°C, add the test chemical at various concentrations, the bacterial culture, and either the S9 mix or a buffer control.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.[7]

    • Incubate the plates at 37°C for 48-72 hours.[7]

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain_prep Bacterial Strain Preparation mixing Mixing: - Top Agar - Bacteria - Test Compound - S9 Mix/Buffer strain_prep->mixing s9_prep S9 Mix Preparation s9_prep->mixing plating Plating on Minimal Glucose Agar mixing->plating incubation Incubation (37°C, 48-72h) plating->incubation counting Colony Counting incubation->counting analysis Data Analysis counting->analysis

Ames Test Experimental Workflow
In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.

Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, L5178Y) to a sufficient density.[8]

  • Exposure: Treat the cells with various concentrations of the test substance for a defined period (e.g., 3-6 hours with S9 activation, or for a longer period without). Include positive and negative controls.

  • Cytochalasin B Treatment: After the exposure period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. The incubation time should be sufficient to allow for one cell division (approximately 1.5-2.0 cell cycle lengths).[9]

  • Harvesting and Staining: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[10] Treat the cells with a hypotonic solution, fix, and drop them onto microscope slides.[10] Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI).[10]

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[8]

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Exposure cluster_treatment Treatment & Harvesting cluster_analysis Analysis cell_culture Mammalian Cell Culture exposure Exposure to Test Compound cell_culture->exposure cytoB Cytochalasin B Treatment exposure->cytoB harvesting Cell Harvesting & Fixation cytoB->harvesting staining Slide Preparation & Staining harvesting->staining scoring Microscopic Scoring staining->scoring data_analysis Data Analysis scoring->data_analysis

In Vitro Micronucleus Assay Workflow
MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[11] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_readout Readout & Analysis seeding Cell Seeding (96-well plate) treatment Compound Treatment seeding->treatment mtt_add MTT Addition treatment->mtt_add formazan_sol Formazan Solubilization mtt_add->formazan_sol absorbance Absorbance Measurement formazan_sol->absorbance analysis Data Analysis absorbance->analysis

MTT Cytotoxicity Assay Workflow

Conclusion

The available data on 1,2,4-triazole suggests a moderate order of acute oral toxicity and low acute dermal toxicity. It is a moderate to severe eye irritant and a mild skin irritant. Importantly, 1,2,4-triazole does not appear to be genotoxic in the Ames and in vitro micronucleus assays. As there is a lack of specific toxicity data for this compound, the information on the parent compound serves as a preliminary guide. It is strongly recommended that specific toxicity studies be conducted on this compound to establish a definitive safety profile for regulatory and research purposes.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Activity of 1,2,4-Triazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antifungal activity of 1,2,4-triazole sodium. This document is intended for researchers, scientists, and professionals in the field of drug development and mycology.

Introduction

1,2,4-triazole and its derivatives are a significant class of antifungal agents widely utilized in medicine and agriculture.[1][2][3][4][5] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] By disrupting ergosterol synthesis, 1,2,4-triazole compounds compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death. This document outlines the protocols for evaluating the in vitro efficacy of this compound against various fungal pathogens.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of this compound is primarily attributed to its ability to interfere with the ergosterol biosynthesis pathway in fungi. The nitrogen atoms in the triazole ring bind to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the demethylation of lanosterol. This blockage leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting fungal cell membrane structure and function.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Result Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on established methodologies for in vitro antifungal susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[8]

Preparation of Fungal Inoculum

This protocol describes the preparation of a standardized fungal suspension for use in susceptibility testing.

Materials:

  • Selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate agar medium (e.g., Sabouraud Dextrose Agar, Potato Dextrose Agar)

  • Sterile saline (0.85% NaCl) or sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile culture tubes and loops

Procedure:

  • Subculture the fungal strain onto a fresh agar plate and incubate under optimal conditions to obtain a pure and viable culture.

  • Aseptically collect fungal colonies or spores using a sterile loop or by flooding the plate with sterile saline and gently scraping the surface.

  • Suspend the collected fungal material in a sterile tube containing saline or PBS.

  • Vortex the suspension for 15-20 seconds to ensure a homogenous mixture.

  • Allow heavy particles to settle for 3-5 minutes.

  • Transfer the supernatant to a new sterile tube.

  • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard by adding sterile saline or PBS. This can be visually compared to a 0.5 McFarland standard or measured spectrophotometrically at a specific wavelength (e.g., 530 nm for yeasts). This corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL for yeast.

  • Further dilute the standardized suspension in the appropriate broth medium to achieve the final desired inoculum concentration for the assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.[9][10]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Standardized fungal inoculum

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile water or appropriate solvent for the test compound

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the broth medium to achieve a range of desired concentrations.

  • Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.

  • Include a positive control (inoculum without the test compound) and a negative control (broth medium only).

  • Seal the plate and incubate at the appropriate temperature and duration for the specific fungal strain (e.g., 35°C for 24-48 hours for Candida species).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[10]

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare this compound stock solution assay1 Perform serial dilutions of this compound in a 96-well plate prep1->assay1 prep2 Prepare standardized fungal inoculum assay2 Add fungal inoculum to each well prep2->assay2 assay1->assay2 assay3 Include positive and negative controls assay2->assay3 incubation Incubate at appropriate temperature and duration assay3->incubation analysis Visually determine the Minimum Inhibitory Concentration (MIC) incubation->analysis

Caption: Workflow for MIC determination.

Data Presentation

The antifungal activity of this compound and its derivatives is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or µM. The following tables provide an example of how to present such data. Note that the values for 1,2,4-triazole derivatives are illustrative and compiled from various sources.[1][6]

Table 1: In Vitro Antifungal Activity of 1,2,4-Triazole Derivatives against Various Fungal Pathogens

CompoundFungal StrainMIC (µg/mL)Reference
1,2,4-Triazole Derivative ACandida albicans0.0156 - 2.0[1]
1,2,4-Triazole Derivative BCryptococcus neoformans0.0156 - 2.0[1]
1,2,4-Triazole Derivative CAspergillus fumigatus0.5 - 16[6]
Fluconazole (Reference)Candida albicans0.25 - 4[1]
Fluconazole (Reference)Cryptococcus neoformans1 - 8[1]
Voriconazole (Reference)Aspergillus fumigatus0.25 - 2[6]

Table 2: Interpretation of MIC Values

MIC Range (µg/mL)Interpretation
≤ 2Excellent Activity
4 - 8Good Activity
16 - 32Modest Activity
≥ 32Poor Activity

This interpretation is a general guideline and may vary depending on the specific fungal species and clinical breakpoints.[1]

Conclusion

The protocols outlined in these application notes provide a standardized framework for the in vitro evaluation of this compound as a fungicide. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is essential for the research and development of new antifungal agents. The provided diagrams and data tables serve as a guide for the visualization and presentation of experimental workflows and results.

References

Application Notes and Protocols for 1,2,4-Triazole Sodium in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triazole sodium is a versatile heterocyclic compound with significant applications in agricultural research. It serves as a crucial intermediate in the synthesis of a wide range of agrochemicals, including fungicides and plant growth regulators.[1][2][3] Furthermore, 1,2,4-triazole and its derivatives have demonstrated inherent biological activity, offering potential for direct application in crop protection and enhancement. These application notes provide a comprehensive overview of the use of this compound in agricultural research, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Applications in Agricultural Research

The primary applications of this compound in agriculture can be categorized into two main areas:

  • Fungicide and Fungicide Precursor: 1,2,4-Triazole is the core functional group for a major class of fungicides known as triazole fungicides or sterol demethylation inhibitors (DMIs).[4] These compounds are highly effective against a broad spectrum of fungal pathogens that affect various crops.[5] this compound is a key building block for the synthesis of many commercial triazole fungicides, such as tebuconazole and propiconazole.[4][6] The triazole moiety in these fungicides binds to the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] This disruption of ergosterol synthesis leads to impaired fungal growth and, ultimately, cell death.

  • Plant Growth Regulation and Abiotic Stress Tolerance: Triazole compounds, including derivatives of 1,2,4-triazole, are recognized for their plant growth-regulating properties.[7] The primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1][6] By blocking the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthetic pathway, triazoles reduce the levels of active gibberellins in plants.[1][5] This leads to a variety of physiological responses, including:

    • Reduced shoot elongation and internode length, resulting in more compact plants.[5]

    • Increased root growth and a higher root-to-shoot ratio.[6]

    • Enhanced chlorophyll content, leading to greener leaves.[6]

    • Increased tolerance to abiotic stresses such as drought, salinity, and extreme temperatures.[1][5] The enhanced stress tolerance is attributed to a cascade of downstream effects, including the accumulation of osmolytes, increased antioxidant enzyme activity, and alterations in the levels of other phytohormones like abscisic acid (ABA) and cytokinins.[1][6]

Data Presentation

Fungicidal Activity of 1,2,4-Triazole Derivatives

The following table summarizes the in vitro fungicidal activity of various 1,2,4-triazole derivatives against a range of plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC) in µg/mL.

CompoundFungal SpeciesEC₅₀ (µg/mL)MIC (µg/mL)Reference
1,2,4-Triazole Schiff base 25Gibberella nicotiancola0.0087–0.0309 (g/L)[8]
1,2,4-Triazole Schiff base 25Gibberella saubinetii0.0195–0.0620 (g/L)[8]
Myrtenal-1,2,4-triazole derivativePhysalospora piricola90-98% inhibition at 50 µg/mL[8]
Bis-1,2,4-triazole derivativeBotrytis proteus0.5[8]
Mefentrifluconazole derivative 8dPhysalospora piricola10.808[9]
Mefentrifluconazole derivative 8kPhysalospora piricola10.126[9]
Effects of 1,2,4-Triazole on Plant Growth

This table presents data on the phytotoxicity of 1,2,4-triazole on lettuce, indicating the concentrations at which adverse effects on plant growth were observed.

Plant SpeciesParameter1,2,4-Triazole Concentration (mg/kg soil)Observed EffectReference
Lettuce (Lactuca sativa)Root colonization, chlorophyll, fresh/dry weight, root growth50Sharp decrease[10]
Lettuce (Lactuca sativa)Root colonization, chlorophyll, fresh/dry weight, root growth100Sharp decrease[10]

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay of this compound

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a target fungal pathogen.

Materials:

  • This compound

  • Target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

  • Laminar flow hood

  • Mycelial plugs (5 mm diameter) from a fresh culture of the target fungus

Procedure:

  • Preparation of this compound Stock Solution:

    • Under sterile conditions in a laminar flow hood, accurately weigh 100 mg of this compound and dissolve it in 10 mL of sterile distilled water to prepare a 10,000 µg/mL stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Amended PDA Medium:

    • Autoclave the PDA medium and cool it to approximately 50-60°C in a water bath.

    • Prepare a series of dilutions from the stock solution to achieve final concentrations of 1, 10, 50, 100, and 500 µg/mL in the PDA medium.

    • Add the appropriate volume of the sterile this compound solution to the molten PDA to reach the desired final concentrations. For the control, add an equivalent volume of sterile distilled water.

    • Gently swirl the flasks to ensure thorough mixing.

    • Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation:

    • Using a sterile cork borer, take 5 mm mycelial plugs from the edge of a 7-day-old culture of the target fungus.

    • Place a single mycelial plug, mycelium side down, in the center of each PDA plate (both treated and control).

  • Incubation:

    • Seal the petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection and Analysis:

    • Measure the radial mycelial growth (in mm) of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the concentration and performing a probit analysis.

Protocol 2: Evaluation of this compound as a Plant Growth Regulator and for Abiotic Stress Tolerance

Objective: To assess the effect of this compound on the growth and abiotic stress tolerance of a model plant (e.g., Arabidopsis thaliana, tomato, or wheat).

Materials:

  • This compound

  • Seeds of the chosen plant species

  • Pots with a suitable sterile potting mix

  • Growth chamber or greenhouse with controlled environmental conditions

  • Distilled water

  • Sprayer for foliar application

  • Equipment for inducing abiotic stress (e.g., NaCl for salinity stress, withholding water for drought stress)

  • Ruler and calipers for morphological measurements

  • Equipment for physiological measurements (e.g., chlorophyll meter, osmometer)

Procedure:

  • Plant Growth and Treatment:

    • Sow the seeds in pots and grow them under optimal conditions (e.g., 22°C, 16/8 h light/dark cycle) for 2-3 weeks until they are well-established.

    • Prepare aqueous solutions of this compound at different concentrations (e.g., 0, 10, 50, 100, 200 mg/L).

    • Divide the plants into treatment groups, with at least 5-10 replicates per group.

    • Foliar Application: Uniformly spray the foliage of the plants with the respective this compound solutions until runoff. The control group is sprayed with distilled water.

    • Soil Drench: Apply a specific volume of the this compound solutions to the soil of each pot. The control group receives an equal volume of distilled water.

  • Induction of Abiotic Stress (optional):

    • After 24-48 hours of treatment with this compound, subject a subset of plants from each treatment group to abiotic stress.

    • Salinity Stress: Irrigate the plants with a solution of NaCl (e.g., 150 mM).

    • Drought Stress: Withhold watering for a specified period (e.g., 7-14 days).

  • Data Collection and Analysis (after a specified period of growth/stress):

    • Morphological Parameters: Measure plant height, shoot fresh and dry weight, root length, and root fresh and dry weight.

    • Physiological Parameters:

      • Measure chlorophyll content using a chlorophyll meter.

      • Determine the relative water content of the leaves.

      • Measure the proline content and the activity of antioxidant enzymes (e.g., catalase, peroxidase) in the leaf tissues.

    • Yield Parameters (if applicable): For crop plants, measure parameters such as the number of flowers, fruits, and total yield.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA) to determine the significance of the effects of this compound.

Signaling Pathways and Mechanisms

Inhibition of Gibberellin Biosynthesis

The primary mode of action of 1,2,4-triazole and its derivatives as plant growth regulators is the inhibition of the gibberellin (GA) biosynthesis pathway. This diagram illustrates the key steps in the pathway and the point of inhibition by triazoles.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) ent_kaurene ent-kaurene GGPP->ent_kaurene ent-kaurene synthase ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid ent-kaurene oxidase (P450 monooxygenase) GA12 GA12 ent_kaurenoic_acid->GA12 Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs GA20-oxidase & GA3-oxidase Triazoles 1,2,4-Triazole (and derivatives) Triazoles->ent_kaurenoic_acid Inhibition

Caption: Inhibition of Gibberellin Biosynthesis by 1,2,4-Triazoles.

Downstream Signaling of Gibberellin Inhibition and Stress Tolerance

The reduction in active gibberellins due to the action of 1,2,4-triazole triggers a cascade of downstream signaling events that lead to altered plant growth and enhanced abiotic stress tolerance.

Downstream_Signaling Triazole This compound GA_inhibition Inhibition of Gibberellin (GA) Biosynthesis Triazole->GA_inhibition Reduced_GA Reduced Active GA Levels GA_inhibition->Reduced_GA DELLA_stabilization Stabilization of DELLA Proteins Reduced_GA->DELLA_stabilization Reduced_shoot_growth Reduced Shoot Growth (Compact Phenotype) DELLA_stabilization->Reduced_shoot_growth Increased_root_growth Increased Root Growth (Higher Root/Shoot Ratio) DELLA_stabilization->Increased_root_growth ABA_Cytokinin Altered ABA and Cytokinin Levels DELLA_stabilization->ABA_Cytokinin Antioxidant_enzymes Increased Antioxidant Enzyme Activity DELLA_stabilization->Antioxidant_enzymes Osmolyte_accumulation Osmolyte Accumulation (e.g., Proline) DELLA_stabilization->Osmolyte_accumulation Stress_tolerance Enhanced Abiotic Stress Tolerance (Drought, Salinity) ABA_Cytokinin->Stress_tolerance Antioxidant_enzymes->Stress_tolerance Osmolyte_accumulation->Stress_tolerance

Caption: Downstream Effects of Gibberellin Inhibition by 1,2,4-Triazoles.

Experimental Workflow for Evaluating this compound

This diagram outlines a general workflow for conducting experiments to evaluate the effects of this compound in an agricultural research setting.

Experimental_Workflow start Start prep Prepare this compound Solutions (various concentrations) start->prep application Apply this compound (Foliar Spray or Soil Drench) prep->application plant_growth Grow Test Plants to Desired Stage plant_growth->application stress Induce Abiotic Stress (Optional) application->stress data_collection Data Collection (Morphological, Physiological, Yield) application->data_collection No Stress stress->data_collection Yes analysis Statistical Analysis data_collection->analysis conclusion Conclusion and Interpretation analysis->conclusion end End conclusion->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols: 1,2,4-Triazole Sodium as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2,4-Triazole and its deprotonated form, 1,2,4-triazolate, are versatile ligands in coordination chemistry. The sodium salt of 1,2,4-triazole serves as a convenient starting material for the synthesis of a wide array of coordination complexes and polymers. The triazolate ligand can coordinate to metal ions in various modes, most notably acting as a bridging ligand through its N1 and N2 atoms, facilitating the formation of polynuclear complexes and coordination polymers.[1] These materials exhibit interesting magnetic, catalytic, and biological properties, making them a subject of significant research interest. This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination complexes using 1,2,4-triazole sodium.

Applications:
  • Magnetic Materials: The N1,N2-bridging capability of the triazolate ligand provides an effective pathway for magnetic superexchange between paramagnetic metal centers.[1] This has led to the development of polynuclear complexes and coordination polymers with interesting magnetic properties, including ferromagnetic and antiferromagnetic coupling.[2][3]

  • Catalysis: Metal complexes of 1,2,4-triazole have been explored as catalysts in various organic transformations, including oxidation reactions.[4] The geometry and electronic properties of the metal centers, influenced by the triazole ligand, play a crucial role in their catalytic activity.

  • Biological Activity: The 1,2,4-triazole moiety is a key pharmacophore in many antifungal and other therapeutic agents.[5][6] Coordination of metal ions to triazole-based ligands can enhance their biological activity.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of 1,2,4-triazole to link multiple metal centers makes it a valuable building block for the construction of coordination polymers and MOFs with diverse topologies and potential applications in gas storage and separation.

Data Presentation

Table 1: Spectroscopic Data for Representative 1,2,4-Triazole Metal Complexes

ComplexMetal IonKey IR Bands (cm⁻¹) for Triazole RingReference
--INVALID-LINK--₂Ni(II)~1540 (C=N), ~1100 (N-N)[7]
--INVALID-LINK--₂Co(II)~1545 (C=N), ~1105 (N-N)[7]
--INVALID-LINK--₂Zn(II)~1535 (C=N), ~1095 (N-N)[7]
[Cu₃(μ₃-OH)(μ-adetrz)₂(piv)₅(H₂O)]·6.5H₂O (adetrz = 4-amino-3,5-diethyl-1,2,4-triazole)Cu(II)Not specified[2]
[Mn(II) Trinuclear Complex with Sulfonate-Functionalized 1,2,4-Triazole]Mn(II)3420, 3114, 1632, 1205, 1020, 838, 716[1]

Note: Hdatrz = 3,5-diamino-1,2,4-triazole. IR bands are approximate and can vary based on the specific complex and measurement conditions.

Table 2: Magnetic Properties of Polynuclear Copper(II)-Triazolate Complexes

ComplexJ (cm⁻¹)Magnetic BehaviorReference
[Cu₃(μ₃-OH)(μ-adetrz)₂(piv)₅(H₂O)]-55.6 to -12.8Antiferromagnetic[2]
[Cu₄(μ₃-OH)₂(μ-atrz)₂(μ-piv)₄(piv)₂]-216.4 to 0Overall Antiferromagnetic[2]
[Cu₃(μ₃-OH)(3-acetylamino-1,2,4-triazolate)₃(CF₃SO₃)(H₂O)₂]CF₃SO₃-197.7Strong Antiferromagnetic[8]
[Cu₃(μ₃-OH)(3-acetylamino-1,2,4-triazolate)₃(NO₃)(H₂O)₂]NO₃·2H₂O-190.9Strong Antiferromagnetic[8]
[Cu₃(μ₃-OH)(3-acetylamino-1,2,4-triazolate)₃(ClO₄)(H₂O)₂]ClO₄-198.2Strong Antiferromagnetic[8]

J represents the magnetic exchange coupling constant. A negative value indicates antiferromagnetic coupling.

Experimental Protocols

Protocol 1: Synthesis of this compound Salt

This protocol describes a straightforward method for the preparation of this compound salt, a key precursor for the synthesis of triazolate-based coordination complexes.

Materials:

  • 1,2,4-triazole

  • Sodium hydroxide (NaOH)

  • Water

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 1,2,4-triazole in an aqueous solution of sodium hydroxide. A slight excess of NaOH can be used to ensure complete deprotonation.

  • Stir the reaction mixture at room temperature for several hours.

  • Cool the mixture to approximately 4°C to induce crystallization of the sodium salt.

  • Filter the crystallized product and wash it with chilled methanol and then diethyl ether to remove any unreacted starting materials and water.

  • Dry the resulting this compound salt under vacuum. The product can be further purified by recrystallization from dry methanol.

Protocol 2: General Synthesis of a Trinuclear Metal(II) Complex with a Bridging Triazole Ligand

This protocol provides a general method for the synthesis of trinuclear transition metal complexes with 3,5-diamino-1,2,4-triazole (Hdatrz) as a bridging ligand.[7]

Materials:

  • Metal(II) nitrate hexahydrate (e.g., Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O)

  • 3,5-diamino-1,2,4-triazole (Hdatrz)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the Metal(II) nitrate hexahydrate.

  • Prepare a separate aqueous solution of 3,5-diamino-1,2,4-triazole.

  • Slowly add the Hdatrz solution to the metal salt solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature for a specified period, during which a precipitate of the complex will form.

  • The precipitate is collected by filtration, washed with deionized water, and then a suitable organic solvent like ethanol to remove any unreacted starting materials.

  • The final product is dried in a desiccator over a suitable drying agent.

Protocol 3: Characterization of 1,2,4-Triazole Metal Complexes

1. Infrared (IR) Spectroscopy:

  • Purpose: To confirm the coordination of the triazole ligand to the metal center.

  • Procedure: Record the IR spectra of the free ligand and the synthesized complex using KBr pellets.

  • Analysis: Look for shifts in the characteristic vibrational bands of the triazole ring (e.g., C=N and N-N stretching frequencies) upon coordination to the metal ion. New bands in the low-frequency region may indicate the formation of metal-nitrogen bonds.

2. Elemental Analysis:

  • Purpose: To determine the elemental composition (C, H, N) of the complex and verify its proposed formula.

  • Procedure: Submit a sample of the dried complex for CHN analysis.

3. Magnetic Susceptibility Measurements:

  • Purpose: To investigate the magnetic properties of the complex, particularly for polynuclear complexes with paramagnetic metal ions.

  • Procedure: Measure the magnetic susceptibility of a powdered sample of the complex over a range of temperatures (e.g., 2-300 K) using a SQUID magnetometer.

  • Analysis: Plot the magnetic susceptibility and effective magnetic moment versus temperature. The data can be fitted to appropriate theoretical models to determine the nature and strength of the magnetic exchange interactions (J value) between the metal centers.

Visualizations

Synthesis_Workflow start Start reagents This compound Salt + Metal Salt Solution start->reagents 1. Prepare Reactants mixing Mixing and Reaction (Stirring, specified time and temp.) reagents->mixing 2. Combine precipitation Precipitation of Complex mixing->precipitation 3. Formation filtration Filtration and Washing precipitation->filtration 4. Isolate drying Drying filtration->drying 5. Purify characterization Characterization (IR, Elemental Analysis, etc.) drying->characterization 6. Analyze end End Product: Coordination Complex characterization->end

Caption: General workflow for the synthesis of a 1,2,4-triazole-based coordination complex.

Magnetic_Analysis_Workflow sample Synthesized Polynuclear Complex measurement Magnetic Susceptibility Measurement (Variable Temperature, e.g., 2-300 K) sample->measurement data_plotting Data Plotting (χ vs. T, μ_eff vs. T) measurement->data_plotting model_fitting Fitting to Theoretical Model (e.g., Heisenberg Hamiltonian) data_plotting->model_fitting results Determination of Magnetic Parameters (J value, g-factor) model_fitting->results

Caption: Workflow for the magnetic characterization of a polynuclear 1,2,4-triazole complex.

References

Synthesis of Novel 1,2,4-Triazole Sodium Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel 1,2,4-triazole sodium derivatives. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] The synthesis of their sodium derivatives can enhance solubility and bioavailability, making them attractive candidates for drug development.

Introduction

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a versatile pharmacophore due to its ability to engage in hydrogen bonding and its metabolic stability.[1] The synthesis of derivatives, particularly as sodium salts, is of significant interest. These salts are often more soluble in aqueous media, which can be advantageous for biological testing and formulation. The following protocols describe methods for the synthesis of substituted 1,2,4-triazoles and their subsequent conversion to sodium salts, often in a one-pot or sequential manner.

Data Presentation

The following tables summarize quantitative data for representative 1,2,4-triazole derivatives and their precursors.

Table 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

CompoundSubstituent (R)Yield (%)Melting Point (°C)Reference
1a Phenyl80220-222[3]
1b 4-Pyridyl78250-254[4]
1c Furan-2-yl45202-203[5]

Table 2: Biological Activity of Novel 1,2,4-Triazole Derivatives

CompoundTarget/ActivityIC₅₀ (µM)Cell LineReference
8c EGFR Inhibition3.6-[6]
8c, 8d BRAF Inhibition~5-[6]
15o Cytotoxicity2.04HT-29[7]
15r Cytotoxicity0.85HT-29[7]
21a COX-2 Inhibition2.13-[8]
21b COX-2 Inhibition1.98-[8]

Experimental Protocols

Protocol 1: Synthesis of Sodium 4-amino-5-phenyl-4H-1,2,4-triazol-3-yl-sulfanide

This protocol describes the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its in-situ conversion to the sodium salt.

Materials:

  • Benzoic acid hydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Hydrazine hydrate

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Synthesis of Potassium dithiocarbazinate salt: Benzoic acid hydrazide is reacted with carbon disulfide in an ethanolic solution of potassium hydroxide to yield potassium dithiocarbazinate salt.[3]

  • Cyclization to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium salt is then cyclized by refluxing with hydrazine hydrate.[3]

  • Formation of the Sodium Salt:

    • A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 mmol) and sodium hydroxide (1 mmol, as a 2N solution) is refluxed for 4 hours.[5]

    • After cooling, the solution contains the sodium salt of the triazole. Acidification with hydrochloric acid would precipitate the neutral thiol.[5] For applications requiring the sodium salt, the solution can be used directly or the solvent can be evaporated to yield the solid sodium salt.

Protocol 2: Synthesis of 1,5-Disubstituted-1,2,4-triazole Sodium Derivatives

This protocol outlines a general method for synthesizing 1,5-disubstituted 1,2,4-triazoles which can then be converted to their sodium salts if they possess an acidic proton.

Materials:

  • Oxamide-derived amidine reagent

  • Hydrazine hydrochloride salt

  • Sodium methoxide

  • Methanol or other suitable solvent

Procedure:

  • Synthesis of the 1,5-disubstituted-1,2,4-triazole: A reaction of an oxamide-derived amidine reagent with a hydrazine hydrochloride salt efficiently generates the 1,5-disubstituted-1,2,4-triazole.

  • Formation of the Sodium Salt:

    • The synthesized 1,5-disubstituted-1,2,4-triazole (1 equivalent) is dissolved in a suitable solvent like methanol.

    • A solution of sodium methoxide (1 equivalent) in methanol is added dropwise at room temperature.

    • The reaction mixture is stirred for several hours.

    • The solvent is evaporated under reduced pressure to yield the desired sodium salt. The product can be further purified by recrystallization.

Signaling Pathways and Mechanisms of Action

Novel 1,2,4-triazole derivatives exert their biological effects through various mechanisms, including enzyme inhibition and modulation of key signaling pathways.

Antifungal Mechanism of Action

The primary antifungal mechanism of 1,2,4-triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] This disruption of ergosterol biosynthesis leads to a compromised cell membrane and ultimately fungal cell death.[1]

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazole cluster_outcome Cellular Effect Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane CYP51->Ergosterol Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibition Fungal_Death Fungal Cell Death Disrupted_Membrane->Fungal_Death

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Anticancer Mechanisms of Action

1,2,4-triazole derivatives have demonstrated anticancer activity through the inhibition of various protein kinases and signaling pathways critical for cancer cell proliferation and survival. These include the PI3K/AKT/mTOR and Wnt/β-catenin pathways, as well as direct inhibition of enzymes like BRAF and EGFR.[6][7]

Anticancer_Mechanisms cluster_pathways Key Oncogenic Signaling Pathways PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cancer Cell Proliferation & Survival mTOR->Cell_Proliferation Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin Beta_Catenin->Cell_Proliferation BRAF BRAF BRAF->Cell_Proliferation EGFR EGFR EGFR->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Leads to Triazole_Derivative 1,2,4-Triazole Derivative Triazole_Derivative->PI3K Inhibition Triazole_Derivative->Wnt Inhibition Triazole_Derivative->BRAF Inhibition Triazole_Derivative->EGFR Inhibition

Caption: Anticancer mechanisms of 1,2,4-triazole derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel this compound derivatives involves several key stages, from the initial synthesis of the triazole core to the final biological evaluation.

Experimental_Workflow Start Start Synthesis Synthesis of Substituted 1,2,4-Triazole Start->Synthesis Salt_Formation Conversion to Sodium Salt Synthesis->Salt_Formation Purification Purification & Characterization (NMR, MS, etc.) Salt_Formation->Purification Biological_Screening Biological Screening (e.g., Antifungal, Anticancer Assays) Purification->Biological_Screening Data_Analysis Data Analysis (IC50, MIC determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End Lead_Optimization->End

Caption: General workflow for synthesis and evaluation of derivatives.

References

Application Notes and Protocols for Investigating 1,2,4-Triazole Sodium as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Triazole and its derivatives are a well-established class of compounds in agriculture, primarily known for their fungicidal properties.[1] Certain triazole-based compounds, such as paclobutrazol and uniconazole, are also potent plant growth regulators (PGRs).[2][3] These PGRs typically function by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for stem elongation and other developmental processes.[2][4] 1,2,4-triazole sodium is a key chemical intermediate in the synthesis of many of these active compounds.[5][6] While extensively used as a precursor, its direct application as a plant growth regulator is not well-documented in publicly available literature.

These application notes provide a detailed experimental framework for researchers to investigate the potential plant growth-regulating effects of this compound. The protocols are based on established methodologies for testing known triazole-based PGRs and are intended to serve as a starting point for comprehensive evaluation.

Experimental Protocols

Protocol 1: Seed Germination and Early Seedling Growth Assay

This protocol is designed to assess the effect of this compound on seed germination and early development of a model plant species (e.g., Arabidopsis thaliana, lettuce, or tomato).

Materials:

  • This compound (purity ≥95%)

  • Seeds of the selected plant species

  • Petri dishes (90 mm) with sterile filter paper

  • Distilled water

  • Growth chamber with controlled light and temperature

  • Ruler or caliper

  • Analytical balance and weighing paper

  • Micropipettes

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in distilled water.

    • Perform serial dilutions to obtain a range of treatment concentrations (e.g., 0, 10, 25, 50, 100, 250 mg/L). The control (0 mg/L) will be distilled water. A broad range is recommended due to the unknown phytotoxicity of this compound.[7]

  • Seed Plating:

    • Place two layers of sterile filter paper in each petri dish.

    • Arrange 20-30 seeds evenly on the filter paper.

    • Add 5 mL of the respective treatment solution to each petri dish, ensuring the filter paper is saturated.

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Place the petri dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds (radicle emergence) daily for 7 days.

    • Root and Shoot Length: After 7-10 days, carefully remove the seedlings and measure the primary root length and hypocotyl/shoot length using a ruler or digital caliper.

    • Biomass: Determine the fresh weight of the seedlings. For dry weight, place the seedlings in a drying oven at 60-70°C for 48 hours and then weigh.

Protocol 2: Foliar Spray Application on Potted Plants

This protocol evaluates the systemic effects of this compound on the growth of young plants when applied as a foliar spray.

Materials:

  • Young, healthy plants of a selected species (e.g., tomato, bean, or a turfgrass species) at a consistent growth stage (e.g., 3-4 true leaves).

  • This compound treatment solutions (as prepared in Protocol 1, may require a higher concentration range, e.g., 0, 100, 250, 500, 1000 mg/L).

  • A non-ionic surfactant (e.g., Tween 20) to improve leaf coverage.

  • Handheld sprayer.

  • Greenhouse or controlled environment room.

Procedure:

  • Plant Preparation:

    • Grow plants in a suitable potting mix until they reach the desired growth stage.

    • Randomly assign plants to different treatment groups, with at least 5-10 replicates per group.

  • Treatment Application:

    • Add a non-ionic surfactant to each treatment solution (e.g., 0.05% v/v).

    • Spray the foliage of the plants until runoff, ensuring even coverage. The control group is sprayed with water and surfactant only.

    • Avoid cross-contamination between treatment groups.

  • Growth and Observation:

    • Maintain the plants in a greenhouse under optimal growing conditions.

    • Observe the plants regularly for any signs of phytotoxicity (e.g., chlorosis, necrosis, leaf curling).

  • Data Collection (after 2-4 weeks):

    • Plant Height: Measure the height of the main stem from the soil surface to the apical meristem.

    • Internode Length: Measure the length between nodes on the main stem.

    • Leaf Area: Can be measured using a leaf area meter or imaging software.

    • Chlorophyll Content: Use a chlorophyll meter (e.g., SPAD meter) for a non-destructive measurement.

    • Biomass: Determine the fresh and dry weight of the shoots and roots separately.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Seedling Growth (Hypothetical Data)

Treatment (mg/L)Germination Rate (%)Root Length (mm)Shoot Length (mm)Dry Biomass (mg/seedling)
0 (Control)95 ± 345.2 ± 4.125.8 ± 2.31.5 ± 0.2
1094 ± 443.1 ± 3.924.5 ± 2.11.4 ± 0.2
2592 ± 538.5 ± 3.522.1 ± 2.01.3 ± 0.1
5088 ± 632.7 ± 3.118.9 ± 1.81.2 ± 0.1
10080 ± 725.4 ± 2.814.3 ± 1.51.0 ± 0.1
25065 ± 815.1 ± 2.29.8 ± 1.20.8 ± 0.1

Data are presented as mean ± standard deviation.

Table 2: Effect of Foliar Application of this compound on Plant Growth (Hypothetical Data)

Treatment (mg/L)Plant Height (cm)Average Internode Length (cm)Chlorophyll Content (SPAD)Shoot Dry Weight (g)
0 (Control)30.5 ± 2.55.1 ± 0.445.2 ± 3.15.8 ± 0.5
10028.1 ± 2.24.6 ± 0.346.8 ± 3.35.6 ± 0.4
25024.3 ± 2.03.9 ± 0.348.5 ± 3.55.4 ± 0.4
50019.8 ± 1.83.1 ± 0.250.1 ± 3.65.1 ± 0.3
100015.2 ± 1.52.3 ± 0.251.3 ± 3.84.8 ± 0.3

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathway

G cluster_pathway Generalized Triazole PGR Signaling Pathway Triazole 1,2,4-Triazole Sodium P450 Cytochrome P450 Monooxygenases Triazole->P450 Inhibits KaurenoicAcid ent-kaurenoic acid P450->KaurenoicAcid Oxidation Step Kaurene ent-kaurene Kaurene->P450 GA_Biosynthesis Gibberellin (GA) Biosynthesis KaurenoicAcid->GA_Biosynthesis Active_GA Active Gibberellins (e.g., GA4) GA_Biosynthesis->Active_GA Growth Stem Elongation & Cell Division Active_GA->Growth Promotes

Caption: Generalized pathway showing inhibition of gibberellin biosynthesis by triazole compounds.

Experimental Workflow

G cluster_workflow Experimental Workflow for PGR Screening cluster_protocol1 Protocol 1: Seedling Assay cluster_protocol2 Protocol 2: Foliar Spray Prep Prepare 1,2,4-Triazole Sodium Solutions (0-1000 mg/L) SeedPlating Seed Plating on Treated Media Prep->SeedPlating Application Foliar Spray Application Prep->Application Incubation1 Incubate in Growth Chamber (7-10 days) SeedPlating->Incubation1 Data1 Measure Germination, Root/Shoot Length, Biomass Incubation1->Data1 Analysis Data Analysis & Statistical Comparison Data1->Analysis PlantPrep Grow Plants to 3-4 Leaf Stage PlantPrep->Application Incubation2 Maintain in Greenhouse (2-4 weeks) Application->Incubation2 Data2 Measure Height, Internodes, Chlorophyll, Biomass Incubation2->Data2 Data2->Analysis

References

Application Notes: Analytical Techniques for the Detection of 1,2,4-Triazole Sodium in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the analytical methodologies for the quantification of 1,2,4-triazole sodium in soil matrices. Given that this compound dissociates in solution to 1,2,4-triazole, the methods described are pertinent to the analysis of the triazole moiety. The primary analytical technique highlighted is Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for complex environmental samples.[1][2] Additionally, methods involving High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed.

Challenges in Soil Analysis:

The analysis of 1,2,4-triazole in soil presents several challenges, primarily due to the complexity of the soil matrix. Matrix effects, where other components in the sample interfere with the ionization and detection of the analyte, can lead to inaccurate quantification.[3][4] To mitigate these effects, the use of an isotope-labeled internal standard, such as a deuterated form of the analyte, is highly recommended.[3][4] Proper sample preparation, including efficient extraction and cleanup, is crucial for reliable and reproducible results.

Analytical Approaches:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely employed technique for the trace-level detection of 1,2,4-triazole in soil.[1][2] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The method typically involves an extraction step with a polar solvent, followed by direct injection or a cleanup step before analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with a UV detector can be a cost-effective alternative for the analysis of 1,2,4-triazole.[5] However, it may lack the sensitivity and selectivity of LC-MS/MS, making it more suitable for samples with higher concentrations or cleaner matrices. Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be utilized depending on the specific requirements of the separation.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of 1,2,4-triazole and its derivatives in soil.[3][4] This technique often requires a derivatization step to increase the volatility of the analyte. Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds in soil.[3][4]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of 1,2,4-triazole and its derivatives in soil.

AnalyteMethodLimit of Quantification (LOQ)RecoveryRelative Standard Deviation (RSD)Reference
1,2,4-TriazoleLC-MS/MS1.1 µg/kg83 - 97%<7.8%[1][2]
PropiconazoleLC-MS/MS4.0 µg/kg93 - 99%<11.2%[1][2]
1-Methyl-1H-1,2,4-triazoleSPME-GC-MS< 1 mg/kg (MDL)91 - 121%Not Specified[3][4]

MDL: Method Detection Limit

Experimental Protocols

Protocol 1: Determination of 1,2,4-Triazole in Soil by LC-MS/MS

This protocol is adapted from a validated method for the analysis of 1,2,4-triazole in soil.[1][2]

1. Materials and Reagents:

  • 1,2,4-Triazole analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • C18 solid-phase extraction (SPE) cartridges (optional for cleanup)

  • Syringe filters (0.22 µm)

2. Sample Preparation (QuEChERS-based Extraction):

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the acetonitrile supernatant.

  • For cleanup (optional), pass the supernatant through a C18 SPE cartridge.

  • Filter an aliquot of the final extract through a 0.22 µm syringe filter into an HPLC vial.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1260 Infinity HPLC or equivalent[7]

  • Column: Zorbax SB C18, 4.6 x 30 mm, 1.8 µm particle size or equivalent[7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min[7]

  • Injection Volume: 5 µL

  • MS System: Agilent 6120 mass spectrometer or equivalent[7]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[7]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor appropriate precursor and product ions for 1,2,4-triazole (e.g., m/z 70 -> 43).

4. Quality Control:

  • Prepare a calibration curve using a series of standard solutions.

  • Spike blank soil samples with known concentrations of 1,2,4-triazole to determine recovery and precision.

  • Include a method blank with each batch of samples.

Protocol 2: Analysis of 1-Methyl-1H-1,2,4-triazole in Soil by SPME-GC-MS

This protocol is based on a method for the determination of a methylated derivative of 1,2,4-triazole in soil.[3][4]

1. Materials and Reagents:

  • 1-Methyl-1H-1,2,4-triazole analytical standard

  • Deuterated 1-Methyl-1H-1,2,4-triazole (internal standard)

  • SPME fiber assembly with Carboxen/PDMS coating

  • 20 mL headspace vials with PTFE/Silicone septa

2. Sample Preparation and SPME:

  • Weigh 1 g of sieved soil into a 20 mL headspace vial.

  • Spike the sample with the deuterated internal standard.

  • Crimp the vial tightly.

  • Equilibrate the sample in a heating block at 80°C for 3 hours to allow the analyte to partition into the headspace.[4]

  • Expose the SPME fiber to the headspace of the vial at 80°C for 30 minutes.

  • Retract the fiber and immediately introduce it into the GC injector.

3. GC-MS Conditions:

  • GC System: Agilent 7890A GC or equivalent

  • Injector: Splitless mode, 250°C

  • SPME Desorption Time: 2 minutes

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Oven Temperature Program: Start at 40°C (hold 1 min), ramp to 100°C at 10°C/min, then ramp to 200°C at 20°C/min.

  • MS System: Agilent 5975C TAD or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions: Monitor characteristic ions for 1-methyl-1H-1,2,4-triazole (e.g., m/z 83) and its deuterated internal standard.

4. Quality Control:

  • Use an isotope dilution method for quantification by calculating the ratio of the analyte peak area to the internal standard peak area.

  • Analyze reference soil samples with known concentrations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing soil_sample 1. Soil Sampling & Homogenization extraction 2. Solvent Extraction (e.g., Acetonitrile) soil_sample->extraction cleanup 3. Cleanup (e.g., SPE) extraction->cleanup filtration 4. Filtration cleanup->filtration lc_separation 5. LC Separation filtration->lc_separation ms_detection 6. MS/MS Detection lc_separation->ms_detection quantification 7. Quantification ms_detection->quantification reporting 8. Reporting quantification->reporting

Caption: Workflow for LC-MS/MS analysis of 1,2,4-triazole in soil.

spme_workflow cluster_spme_prep Sample Preparation & SPME cluster_gcms_analysis GC-MS Analysis cluster_spme_data Data Processing soil_vial 1. Soil in Headspace Vial spiking 2. Spike with Internal Standard soil_vial->spiking equilibration 3. Equilibration at Elevated Temp. spiking->equilibration spme_extraction 4. Headspace SPME equilibration->spme_extraction desorption 5. Thermal Desorption in GC Inlet spme_extraction->desorption gc_separation 6. GC Separation desorption->gc_separation ms_detection 7. MS Detection (SIM) gc_separation->ms_detection quantification_id 8. Isotope Dilution Quantification ms_detection->quantification_id reporting_id 9. Reporting quantification_id->reporting_id

Caption: Workflow for SPME-GC-MS analysis of 1,2,4-triazole derivatives in soil.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,2,4-Triazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,4-Triazole and its derivatives are a critical class of heterocyclic compounds widely utilized in the development of pharmaceutical and agrochemical agents due to their diverse biological activities. The sodium salt of 1,2,4-triazole is a key intermediate in the synthesis of these derivatives, serving as a potent nucleophile for the introduction of the triazole moiety into various molecular scaffolds.[1] This document provides detailed protocols for the laboratory-scale synthesis of 1,2,4-triazole and its subsequent conversion to 1,2,4-triazole sodium, ensuring high yield and purity.

I. Synthesis of 1,2,4-Triazole

There are several established methods for the synthesis of 1,2,4-triazole. The most common and efficient laboratory-scale procedures involve the reaction of hydrazine with formamide or a combination of formic acid and formamide.

Method 1: From Hydrazine and Formamide

This method is known for its high yields and purity.[2][3] It involves the reaction of hydrazine or its hydrate with an excess of formamide at elevated temperatures.[2][3][4]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation condenser, place formamide.

  • Reaction Conditions: Heat the formamide to a temperature between 160°C and 180°C.[3][4]

  • Addition of Hydrazine: Slowly add hydrazine hydrate dropwise to the heated formamide over a period of 2-4 hours. It is crucial to maintain a slow addition rate to keep the concentration of hydrazine low, thus minimizing the formation of by-products.[5] The molar ratio of formamide to hydrazine should be at least 2.5:1, with a ratio of 4:1 being preferable.[3][4]

  • Reaction Progression: During the addition, by-products such as water, ammonia, and formic acid will distill off.[3][4]

  • Work-up and Purification: After the addition is complete, continue heating for a short period to ensure the reaction goes to completion. The excess formamide is then removed by vacuum distillation to yield the crude 1,2,4-triazole.[3][4] The product can be further purified by recrystallization.

Data Presentation:

ParameterValueReference
Starting MaterialsHydrazine hydrate, Formamide[2][3][4]
Molar Ratio (Formamide:Hydrazine)≥ 2.5:1 (preferably 4:1)[3][4]
Reaction Temperature140°C - 210°C (preferably 160°C - 180°C)[2][3]
Reaction Time2-4 hours for addition[5]
Yield92-98%[2][3]
Purity94-98%[2][3]
Method 2: From Hydrazine, Formic Acid, and Formamide

An alternative route involves the reaction of hydrazine with formic acid and formamide.[6]

Experimental Protocol:

  • Reaction Mixture: Combine hydrazine, formic acid, and formamide in a molar ratio of 1:1-3:1-2 in a reaction vessel.

  • Heating: Heat the mixture to a temperature between 140°C and 220°C.

  • Recovery: After the reaction is complete, the 1,2,4-triazole is recovered from the reaction mixture. Excess reagents may be recycled.

Data Presentation:

ParameterValueReference
Starting MaterialsHydrazine, Formic Acid, Formamide[6]
Molar Ratio (Hydrazine:Formic Acid:Formamide)1 : 1-3 : 1-2[6]
Reaction Temperature140°C - 220°C[6]
YieldHigh (specific percentage not detailed in the provided context)[6]
PurityHigh (specific percentage not detailed in the provided context)[6]

II. Synthesis of this compound

The sodium salt of 1,2,4-triazole is typically prepared by deprotonating 1,2,4-triazole with a suitable sodium base.

Method 1: Using Sodium Methoxide in Methanol

This is a highly efficient method that yields a very pure product.[7]

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and under a dry nitrogen atmosphere, add anhydrous methanol and a 30% solution of sodium methoxide in methanol.[7]

  • Addition of 1,2,4-Triazole: At room temperature, add 1,2,4-triazole in batches to the sodium methoxide solution.[7] An equimolar amount of 1,2,4-triazole to sodium methoxide is used.[7]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and stir for 4 hours.[7]

  • Isolation of Product: Remove the solvent by distillation under reduced pressure. To the resulting residue, add dichloromethane and stir. The precipitated solid is collected by filtration to give this compound as a colorless powder.[7]

Data Presentation:

ParameterValueReference
Starting Materials1,2,4-Triazole, Sodium Methoxide, Anhydrous Methanol[7]
Molar Ratio (1,2,4-Triazole:Sodium Methoxide)1:1[7]
Reaction TemperatureReflux[7]
Reaction Time4 hours[7]
Yield98%[7]
Method 2: Using Sodium Hydroxide

This method utilizes a more common and less hazardous base, sodium hydroxide.

Experimental Protocol:

  • Reaction: React 1,2,4-triazole with an excess of sodium hydroxide in water. This leads to the formation of a crystalline hydrate of the sodium salt.

  • Isolation and Drying: The crystalline hydrate is isolated by filtration. Subsequent gentle heating of the hydrate removes the water, yielding the analytically pure this compound salt.[8]

Data Presentation:

ParameterValueReference
Starting Materials1,2,4-Triazole, Sodium Hydroxide, Water[8]
Reagent RatioExcess Sodium Hydroxide[8]
Intermediate ProductCrystalline Hydrate[8]
Final ProductAnalytically Pure this compound[8]

Visualizations

Synthesis_Workflow_1_2_4_Triazole cluster_synthesis Synthesis of 1,2,4-Triazole hydrazine Hydrazine Hydrate reaction Reaction (160-180°C) hydrazine->reaction formamide Formamide formamide->reaction distillation Distillation of By-products (Water, Ammonia, Formic Acid) reaction->distillation vacuum_distillation Vacuum Distillation of Excess Formamide distillation->vacuum_distillation triazole 1,2,4-Triazole vacuum_distillation->triazole

Caption: Workflow for the synthesis of 1,2,4-triazole from hydrazine and formamide.

Synthesis_Workflow_Triazole_Sodium cluster_synthesis_na Synthesis of this compound triazole 1,2,4-Triazole reaction_na Reaction (Reflux, 4h) triazole->reaction_na naome Sodium Methoxide in Methanol naome->reaction_na solvent_removal Solvent Removal (Reduced Pressure) reaction_na->solvent_removal precipitation Precipitation with Dichloromethane solvent_removal->precipitation filtration Filtration precipitation->filtration triazole_na This compound filtration->triazole_na

Caption: Workflow for the synthesis of this compound from 1,2,4-triazole.

References

Application Notes & Protocols: Developing Controlled-Release Formulations of 1,2,4-Triazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triazole sodium is a versatile precursor in the synthesis of a wide array of bioactive molecules, including antifungal and anticancer agents.[1] Its high water solubility and small molecular size present a unique challenge for developing controlled-release oral dosage forms, which are essential for maintaining therapeutic drug concentrations, reducing dosing frequency, and improving patient compliance.[2]

These application notes provide a comprehensive guide to developing, characterizing, and evaluating controlled-release formulations of this compound, with a focus on hydrophilic matrix tablets. The protocols and data presented are based on established methodologies for highly water-soluble small molecules and are intended to serve as a practical resource for formulation scientists.

Physicochemical Properties of 1,2,4-Triazole and its Sodium Salt:

Property1,2,4-TriazoleThis compound SaltReference
Molecular FormulaC₂H₃N₃C₂H₂N₃Na[3]
Molecular Weight69.07 g/mol 91.05 g/mol [3]
AppearanceWhite crystalline solidOff-white to yellow crystalline powder[1][4]
Melting Point119-121 °C>290 °C (decomposes)[1][4]
Solubility in WaterHighly soluble (~1g/100mL at room temperature)Soluble in water[5][6]
pKa10.26Not applicable[7]

Experimental Protocols

Formulation of Hydrophilic Matrix Tablets

Hydrophilic matrix tablets are a common and effective approach for achieving controlled release of water-soluble drugs.[2][8] The mechanism relies on the hydration of a polymer to form a gel layer that controls drug release primarily through diffusion and erosion.[2]

Materials:

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC) (e.g., K4M, K100M)

  • Microcrystalline Cellulose (MCC) (e.g., Avicel PH101)

  • Magnesium Stearate

  • Talc

Protocol: Direct Compression

  • Sieving: Pass this compound, HPMC, and MCC through a 40-mesh sieve to ensure uniformity.

  • Blending: Blend the sieved powders in a V-blender for 15 minutes.

  • Lubrication: Add magnesium stearate and talc to the blend and mix for an additional 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Example Formulations:

The following formulations are based on studies with diltiazem HCl, a highly water-soluble drug, and can be adapted for this compound.[9]

IngredientFormulation F1 (%)Formulation F2 (%)Formulation F3 (%)
This compound303030
HPMC K4M203040
MCC (Avicel PH101)483828
Talc111
Magnesium Stearate111
Characterization of Matrix Tablets

2.2.1. Physical Evaluation

Standard physical tests should be performed to ensure the quality of the compressed tablets.

ParameterMethodAcceptance Criteria
HardnessTablet hardness tester5-8 kg/cm ²
FriabilityFriabilator (e.g., Roche friabilator)< 1%
Weight VariationWeigh 20 tablets individuallyWithin USP limits
Drug Content UniformityUV-Vis Spectrophotometry or HPLC90-110% of the label claim

Protocol: Drug Content Uniformity

  • Weigh and crush 10 tablets individually.

  • Dissolve the powder from each tablet in a suitable solvent (e.g., distilled water) in a 100 mL volumetric flask.

  • Filter the solution and dilute appropriately.

  • Measure the absorbance using a UV-Vis spectrophotometer at the λmax of this compound or analyze by a validated HPLC method.

  • Calculate the drug content for each tablet.

2.2.2. In Vitro Dissolution Studies

Dissolution testing is critical for assessing the in vitro performance of controlled-release formulations.

Dissolution Parameters:

ParameterCondition
ApparatusUSP Type II (Paddle)
Dissolution Medium900 mL of 0.1 N HCl (2 hours), followed by pH 6.8 phosphate buffer
Temperature37 ± 0.5 °C
Paddle Speed50 rpm
Sampling Times0.5, 1, 2, 4, 6, 8, 10, 12 hours

Protocol:

  • Place one tablet in each dissolution vessel.

  • Withdraw 5 mL samples at the specified time points.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (UV-Vis or HPLC).

2.2.3. Analysis of Drug Release Kinetics

To understand the mechanism of drug release, the dissolution data can be fitted to various kinetic models.

ModelEquationInterpretation
Zero-Order Q = k₀tDrug release is independent of concentration.
First-Order log(Q₀ - Q) = k₁ t/2 .303Drug release is dependent on concentration.
Higuchi Q = kHt¹/²Drug release is governed by diffusion.
Korsmeyer-Peppas Q/Q∞ = kKtⁿDescribes drug release from a polymeric system. The 'n' value indicates the release mechanism (n ≤ 0.45 for Fickian diffusion, 0.45 < n < 0.89 for non-Fickian transport, n = 0.89 for Case II transport).
In Vivo Pharmacokinetic Studies

In vivo studies are essential to establish the in vitro-in vivo correlation (IVIVC) and determine the bioavailability of the formulation.

Protocol (Example in Rabbits):

  • Animal Model: Use healthy adult rabbits, fasted overnight.

  • Dosing: Administer the controlled-release tablet orally. A control group should receive an immediate-release formulation.

  • Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Analysis: Analyze the concentration of the active 1,2,4-triazole derivative in plasma using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC₀₋t Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC₀₋∞ Area under the plasma concentration-time curve from time 0 to infinity
t₁/₂ Elimination half-life

Data Presentation

Table 1: Physical Characterization of this compound Matrix Tablets

Formulation CodeHardness ( kg/cm ²) (Mean ± SD)Friability (%)Weight Variation (mg) (Mean ± SD)Drug Content (%) (Mean ± SD)
F16.2 ± 0.30.55251 ± 2.199.2 ± 1.5
F26.8 ± 0.40.48249 ± 1.898.7 ± 1.9
F37.5 ± 0.20.41252 ± 2.5100.1 ± 1.2

Table 2: In Vitro Drug Release Data for this compound Matrix Tablets

Time (hours)% Cumulative Drug Release (Mean ± SD)
F1 (20% HPMC) F2 (30% HPMC) F3 (40% HPMC)
125.4 ± 2.118.2 ± 1.512.5 ± 1.1
240.1 ± 2.530.5 ± 2.022.8 ± 1.8
462.8 ± 3.050.1 ± 2.841.2 ± 2.5
680.5 ± 3.568.7 ± 3.158.9 ± 2.9
895.2 ± 2.885.4 ± 2.675.3 ± 3.2
1098.9 ± 1.594.1 ± 2.288.6 ± 2.7
12-99.2 ± 1.896.4 ± 2.1

Table 3: Release Kinetics of Different Formulations

Formulation CodeZero-Order (R²)First-Order (R²)Higuchi (R²)Korsmeyer-Peppas (R²)Release Exponent (n)
F10.9850.9620.9920.9950.65
F20.9910.9750.9960.9980.72
F30.9940.9800.9980.9990.78

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invivo In Vivo Studies Sieving Sieving of API and Excipients Blending Blending Sieving->Blending Lubrication Lubrication Blending->Lubrication Compression Direct Compression Lubrication->Compression Physical_Eval Physical Evaluation (Hardness, Friability, etc.) Compression->Physical_Eval Dissolution In Vitro Dissolution Compression->Dissolution Kinetics Release Kinetics Analysis Dissolution->Kinetics Animal_Study Animal Dosing Kinetics->Animal_Study Sampling Blood Sampling Animal_Study->Sampling Analysis Bioanalysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Experimental workflow for developing and evaluating controlled-release matrix tablets.

Release_Mechanism Tablet Matrix Tablet Hydration Polymer Hydration Tablet->Hydration Water Penetration Gel_Layer Gel Layer Formation Hydration->Gel_Layer Diffusion Drug Diffusion Gel_Layer->Diffusion Erosion Matrix Erosion Gel_Layer->Erosion Release Drug Release Diffusion->Release Erosion->Release

Caption: Drug release mechanism from a hydrophilic matrix tablet.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4-Triazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1,2,4-triazole sodium. Our aim is to help you improve yields, minimize impurities, and resolve common issues encountered during your experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 1,2,4-triazole and its subsequent conversion to the sodium salt.

Question 1: Why is my yield of 1,2,4-triazole lower than expected?

Answer:

Low yields in 1,2,4-triazole synthesis are a frequent issue and can stem from several factors, particularly when using the common method of reacting formamide with hydrazine hydrate.[1]

  • Decomposition of Formamide: At the high temperatures required for the reaction (140-200°C), formamide can decompose into formic acid and ammonia.[2][3] The formic acid can then react with hydrazine hydrate to form an unwanted isomer, 4-amino-1,2,4-triazole, which reduces the yield of the desired product.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or improper stoichiometry of the reactants.[1]

  • Suboptimal Molar Ratio: The ratio of formamide to hydrazine is crucial. An excess of formamide is generally required to drive the reaction to completion.[3]

  • Losses During Work-up: Significant product loss can occur during extraction and purification steps.[1] 1,2,4-triazole is highly soluble in water, which can complicate extraction.[4]

Solutions:

  • Minimize Formamide Decomposition: One effective method is to introduce aqueous ammonia into the reaction mixture simultaneously with the hydrazine hydrate. The ammonia neutralizes any formic acid that forms, converting it to ammonium formate, which can still react to form 1,2,4-triazole, thus minimizing the formation of the 4-amino byproduct.[2]

  • Optimize Reaction Conditions: Monitor the reaction using TLC or LC-MS to ensure it has gone to completion.[1] Maintain the temperature within the optimal range of 160-200°C.[2] A molar ratio of formamide to hydrazine hydrate between 2.2:1 and 3:1 is often recommended.[2]

  • Improve Work-up Procedure: To minimize losses from aqueous solutions, consider continuous extraction methods or salting out the product to reduce its solubility in the aqueous phase.[4]

Question 2: I am observing a significant amount of 4-amino-1,2,4-triazole as a side product. How can I prevent this?

Answer:

The formation of 4-amino-1,2,4-triazole is a known side reaction in the synthesis of 1,2,4-triazole from formamide and hydrazine.[2]

  • Cause: This impurity arises from the decomposition of formamide at high temperatures into formic acid. The formic acid then reacts with hydrazine hydrate to produce the 4-amino isomer.[2]

  • Prevention: The most direct way to prevent this is to suppress the initial formamide decomposition or to intercept the resulting formic acid. Adding aqueous ammonia (e.g., 20% concentration) along with the hydrazine hydrate feed neutralizes the formic acid, converting it to ammonium formate. This intermediate can then react with hydrazine hydrate to form the desired 1,2,4-triazole, thereby minimizing the formation of the unwanted isomer.[2]

Question 3: The conversion of 1,2,4-triazole to its sodium salt is incomplete. What could be the issue?

Answer:

Incomplete salt formation can be due to several factors related to the reagents and conditions used.

  • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the sodium base (e.g., sodium hydroxide, sodium methoxide). Using a slight excess of the base can help drive the reaction to completion.[5]

  • Purity of 1,2,4-Triazole: Impurities in your starting 1,2,4-triazole can interfere with the reaction. Ensure it is properly purified before proceeding to the salt formation step.

  • Solvent Choice: The solvent plays a critical role. Anhydrous solvents like methanol are commonly used when reacting with sodium methoxide.[6] When using sodium hydroxide, water can be used as a solvent, which allows for the crystallization of a stable crystallohydrate that can be easily isolated.[5]

  • Reaction Time and Temperature: Allow sufficient time for the reaction to complete. While the reaction is often fast and exothermic, stirring at room temperature for several hours may be necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 1,2,4-triazole?

A1: The direct reaction of formamide with hydrazine or its aqueous solutions is a widely used and efficient method. This process typically involves heating formamide and introducing hydrazine hydrate at temperatures between 140°C and 210°C, resulting in high yields (92-98%) and purity (94-98%).[3]

Q2: What is the best base to use for converting 1,2,4-triazole to its sodium salt?

A2: Both sodium hydroxide (NaOH) and sodium methoxide (NaOMe) are effective.

  • Sodium Hydroxide: Using NaOH in water is a straightforward method. It results in the formation of a 1H-1,2,4-triazole sodium salt crystallohydrate, which can be isolated by filtration and then heated (120-150°C) to yield the dry, analytically pure salt.[5]

  • Sodium Methoxide: Reacting 1,2,4-triazole with a methanol solution of sodium methoxide under anhydrous conditions is also a common procedure.[4][6]

Q3: How can I effectively purify the final this compound salt?

A3: Purification strategies depend on the synthesis method. If prepared using NaOH in water, the resulting crystallohydrate is often pure upon filtration.[5] If prepared using other methods, the crude product can be dissolved in a suitable solvent like dry methanol, filtered to remove insoluble impurities, and then the solvent can be evaporated to yield the purified salt.[5] Recrystallization is also a powerful technique for achieving high purity.[1]

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Hydrazine hydrate is toxic and corrosive, and formamide is a reproductive toxin. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions are often conducted at high temperatures, so precautions against thermal hazards are necessary.

Data Presentation

Table 1: Reaction Parameters for 1,2,4-Triazole Synthesis

ParameterRecommended RangeRationale / NotesYield / PurityReference
Reactants Formamide, Hydrazine Hydrate (80%)A common and direct industrial method.-[2]
Molar Ratio (Formamide:Hydrazine) 2.2:1 to 3:1Excess formamide drives the reaction to completion.High Yield[2]
Temperature 140°C - 210°CHigh temperature is required for cyclization.[3] Optimal range minimizes decomposition.[2]92-98% Yield, 94-98% Purity[3]
Additive Aqueous Ammonia (20%)Added with hydrazine to neutralize formic acid byproduct and minimize 4-amino isomer formation.Improved Yield & Quality[2]

Table 2: Parameters for this compound Salt Formation

ParameterMethod 1Method 2Rationale / NotesYieldReference
Starting Material 1,2,4-Triazole1,2,4-TriazolePurified 1,2,4-triazole should be used.-[5][6]
Base Sodium Hydroxide (NaOH)Sodium Methoxide (NaOMe)Both are strong bases capable of deprotonating the triazole ring.-[5][6]
Solvent WaterAnhydrous MethanolWater facilitates crystallization of a hydrate.[5] Methanol is a common solvent for NaOMe reactions.[6]-[5][6]
Molar Ratio (Base:Triazole) >2:1 (Excess NaOH)1:1Excess base ensures complete conversion.67%[5]
Temperature Room Temperature, then 4°CRoom TemperatureReaction is typically facile at room temperature. Cooling promotes crystallization.-[5][6]

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazole from Formamide and Hydrazine Hydrate

This protocol is adapted from methods designed to maximize yield and purity by minimizing side-product formation.[2]

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a temperature controller, a heating mantle, and two separate addition funnels.

  • Initial Charge: Charge the reactor with formamide.

  • Heating: Heat the formamide to 160-200°C and maintain this temperature.

  • Reagent Addition:

    • Through the first addition funnel, slowly introduce 80% hydrazine hydrate into the hot formamide.

    • Simultaneously, through the second addition funnel, introduce an equivalent volume of 20% aqueous ammonia below the surface of the formamide.

  • Reaction: Maintain the temperature and continue stirring for the required reaction time (typically several hours). Monitor the reaction progress by a suitable method (e.g., TLC).

  • Work-up: Once the reaction is complete, cool the mixture. The 1,2,4-triazole can be isolated via distillation under reduced pressure or by extraction.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/benzene or ethyl acetate.[7]

Protocol 2: Synthesis of this compound Salt via Sodium Hydroxide

This protocol is based on a method that produces an analytically pure product via a crystallohydrate intermediate.[5]

  • Preparation: In a flask, dissolve sodium hydroxide in water (e.g., 1.2 g NaOH in 5 mL water for 1.03 g of triazole).

  • Reaction: At room temperature, add solid 1H-1,2,4-triazole to the sodium hydroxide solution with stirring.

  • Crystallization: Allow the reaction mixture to stand at room temperature for several hours, then cool it to approximately 4°C in an ice bath to promote crystallization of the sodium salt hydrate.

  • Isolation: Collect the crystallized product by suction filtration. Wash the crystals with chilled methanol and then ether.

  • Drying: Dry the isolated crystallohydrate in an oven at 120-150°C to remove the water of crystallization, yielding the anhydrous 1H-1,2,4-triazole sodium salt.

Visualizations

The following diagrams illustrate key workflows and chemical pathways involved in the synthesis.

experimental_workflow start_end start_end process process product product purify purify A Start: Formamide & Hydrazine Hydrate B Step 1: Cyclization Reaction (160-200°C) + Aqueous Ammonia A->B C Crude 1,2,4-Triazole B->C D Purification (Distillation / Recrystallization) C->D E Pure 1,2,4-Triazole D->E F Step 2: Salt Formation + NaOH (aq) or NaOMe (MeOH) E->F G Crude this compound Salt F->G H Isolation & Drying (Filtration / Heating) G->H I Finish: Pure 1,2,4-Triazole Sodium Salt H->I

Caption: General experimental workflow for this compound synthesis.

troubleshooting_workflow problem problem cause cause solution solution decision decision p1 Problem: Low Yield of 1,2,4-Triazole d1 Side Product (4-amino-1,2,4-triazole) Observed? p1->d1 c1 Cause: Formamide Decomposition to Formic Acid d1->c1 Yes c2 Cause: Incomplete Reaction d1->c2 No s1 Solution: Co-add Aqueous Ammonia with Hydrazine Hydrate c1->s1 s2 Solution: - Increase Reaction Time - Optimize Temp (160-200°C) - Check Molar Ratio (2.2:1) c2->s2

Caption: Troubleshooting workflow for low yield of 1,2,4-triazole.

reaction_pathways reactant reactant intermediate intermediate product product side_product side_product path_main path_main path_side path_side formamide Formamide triazole 1,2,4-Triazole (Desired Product) formamide->triazole Main Pathway formic_acid Formic Acid (Decomposition) formamide->formic_acid High Temp hydrazine Hydrazine Hydrate hydrazine->triazole amino_triazole 4-Amino-1,2,4-Triazole (Side Product) hydrazine->amino_triazole formic_acid->amino_triazole Side Reaction

Caption: Main reaction vs. side reaction pathway in triazole synthesis.

References

Technical Support Center: Purification of 1,2,4-Triazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and detailed methodologies for the purification of 1,2,4-triazole sodium. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and what are their sources?

The most common impurities in this compound often originate from the synthesis process. These can include unreacted starting materials, byproducts from side reactions, and isomeric impurities.[1] Given that 1,2,4-triazole is a precursor, residual amounts may remain. A significant challenge is the potential presence of the 1,3,5-triazole isomer, which can be difficult to separate due to similar physical properties. The hygroscopic nature of this compound means that water is a common impurity that can affect the material's handling and stability.[2]

Q2: Which purification techniques are most effective for this compound?

Recrystallization is a widely used and effective method for purifying this compound.[3] Due to the polar and ionic nature of the compound, chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode chromatography can also be employed for challenging separations.[1][4]

Q3: How does the hygroscopic nature of this compound impact its purification and handling?

The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere. This can lead to handling difficulties, inaccurate weighing, and potential degradation. During purification, the presence of water can influence solvent selection for recrystallization and may require stringent drying procedures. It is crucial to handle the material in a controlled environment with low humidity and to use anhydrous solvents when necessary.[2]

Q4: What analytical methods are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for assessing the purity of this compound and its derivatives.[5][6] Due to its high polarity, HILIC or mixed-mode chromatography methods are often preferred.[4] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities, while Karl Fischer titration is essential for determining water content.

Troubleshooting Guides

Recrystallization

Problem: Low yield after recrystallization.

Possible Cause Troubleshooting Steps
High solubility in the chosen solvent. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Insufficient cooling. Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath) to maximize crystal precipitation.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Incomplete precipitation. After cooling, allow sufficient time for crystallization to complete. Gently scratching the inside of the flask can sometimes induce further crystallization.

Problem: Product is still impure after recrystallization.

Possible Cause Troubleshooting Steps
Impurities have similar solubility. Consider a different recrystallization solvent or a solvent mixture. If co-crystallization is an issue, an alternative purification technique like chromatography may be necessary.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in a cold bath. Rapid cooling can trap impurities within the crystal lattice.
Insufficient washing of crystals. Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.
Column Chromatography

Problem: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Steps
Inappropriate stationary phase. For a highly polar compound like this compound, standard silica gel may not provide adequate retention. Consider using a more polar stationary phase suitable for HILIC or a mixed-mode column with both reversed-phase and ion-exchange characteristics.[1][7]
Incorrect mobile phase composition. In HILIC, the mobile phase is typically a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of aqueous buffer. Optimize the ratio of organic solvent to the aqueous phase to achieve better separation.[8]
Sample overload. Reduce the amount of sample loaded onto the column to prevent band broadening and improve resolution.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, water, or a mixture)[3]

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid using an excess of solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adsorbed impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: HPLC Analysis of this compound Purity (HILIC Method)

This protocol outlines a general HILIC-HPLC method for the analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • HILIC analytical column (e.g., silica, diol, or amide-based)[8]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3)

  • This compound sample and reference standard

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase: A gradient elution is often effective. For example:

      • Start with 95% A / 5% B

      • Gradient to 50% A / 50% B over 10 minutes

      • Hold for 2 minutes

      • Return to initial conditions and equilibrate for 5 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm or MS detection

  • Analysis: Inject the sample and a reference standard. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound (Hypothetical Data)

Solvent SystemInitial Purity (%)Purity after Recrystallization (%)Yield (%)Observations
Ethanol95.299.185Good crystal formation, effective impurity removal.
Methanol95.298.578Higher solubility leads to slightly lower yield.
Water95.299.580Forms a hydrate, requires careful drying.[2]
Ethanol/Water (9:1)95.299.388Improved yield compared to pure ethanol.

Table 2: HPLC Impurity Profile of this compound (Hypothetical HILIC Method)

PeakRetention Time (min)IdentityArea (%)Specification (%)
12.51,3,5-Triazole Isomer0.15≤ 0.2
23.81,2,4-Triazole (starting material)0.08≤ 0.1
35.2This compound 99.7 ≥ 99.5
46.1Unknown Impurity 10.05≤ 0.1
57.9Unknown Impurity 20.02≤ 0.1

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product synthesis Crude 1,2,4-Triazole Sodium Synthesis recrystallization Recrystallization synthesis->recrystallization Primary Method hplc HPLC Purity Analysis recrystallization->hplc nmr NMR Structural Confirmation recrystallization->nmr kf Karl Fischer (Water Content) recrystallization->kf chromatography Column Chromatography (HILIC/Mixed-Mode) chromatography->hplc hplc->chromatography Fails Specification final_product Pure this compound (>99.5%) hplc->final_product Meets Specification

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_crystallization cluster_no_crystals Troubleshooting: No Crystals cluster_low_yield Troubleshooting: Low Yield cluster_impure Troubleshooting: Impure Product start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals low_yield Low Yield? check_crystals->low_yield Yes scratch Scratch flask interior check_crystals->scratch No impure Product Impure? low_yield->impure No cool_longer Cool for longer/to lower temp low_yield->cool_longer Yes success Successful Purification impure->success No slow_cool Cool solution slowly impure->slow_cool Yes seed Add seed crystal scratch->seed concentrate Concentrate solution seed->concentrate change_solvent Change solvent/add anti-solvent concentrate->change_solvent change_solvent->start check_solubility Re-evaluate solvent choice cool_longer->check_solubility preheat_funnel Preheat filtration apparatus check_solubility->preheat_funnel preheat_funnel->start wash_crystals Wash crystals with cold solvent slow_cool->wash_crystals re_recrystallize Re-recrystallize from different solvent wash_crystals->re_recrystallize chromatography Consider chromatography re_recrystallize->chromatography

References

Technical Support Center: Photodegradation of 1,2,4-Triazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 1,2,4-triazole sodium under UV light. It provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1,2,4-triazole under UV irradiation?

A1: Direct photolysis of 1,2,4-triazole in aqueous solutions, especially under simulated sunlight, is generally very slow and not a significant degradation pathway.[1] The 1,2,4-triazole ring is relatively stable.[2] Effective degradation typically requires advanced oxidation processes (AOPs), such as photocatalysis with a semiconductor like titanium dioxide (TiO₂).[3] In such systems, the pathway is initiated by highly reactive species, primarily hydroxyl radicals (•OH), which attack the triazole ring. This leads to hydroxylation, subsequent ring opening, and eventual mineralization into inorganic products like CO₂, H₂O, ammonium (NH₄⁺), and nitrate (NO₃⁻).[4][5]

G cluster_setup Initiation (Photocatalysis) cluster_pathway Degradation Pathway UV UV Light (hν) TiO2 TiO₂ Catalyst UV->TiO2 Radical •OH (Hydroxyl Radical) TiO2->Radical generates H2O H₂O H2O->Radical generates Triazole 1,2,4-Triazole Radical->Triazole attacks Intermediate Hydroxylated Intermediate Triazole->Intermediate RingOpen Ring-Opened Products Intermediate->RingOpen Mineral Mineralization Products (CO₂, H₂O, NH₄⁺, NO₃⁻) RingOpen->Mineral

Caption: Photocatalytic degradation pathway of 1,2,4-triazole.

Q2: My this compound solution shows minimal to no degradation under a UV lamp. What are the possible reasons?

A2: This is a common observation due to the high stability of the 1,2,4-triazole molecule.[1] Consider the following factors:

  • Incorrect Wavelength: 1,2,4-triazole has a weak absorption maximum in the far UV range (around 205-210 nm).[6] Standard lab UV lamps (e.g., 254 nm or 365 nm) may not provide sufficient energy for efficient direct photolysis.

  • Absence of a Photosensitizer or Photocatalyst: As direct photolysis is inefficient, effective degradation often requires a catalyst like TiO₂ to generate reactive oxygen species under UV light.[3][4]

  • Presence of Quenchers: Other substances in your solution (e.g., organic matter, certain ions) can act as radical scavengers, consuming the reactive species intended to degrade the triazole.[7]

  • Incorrect pH: The pH of the solution can influence the surface charge of the photocatalyst and the form of the triazole, affecting the reaction rate.[3]

Q3: What are the expected degradation byproducts, and how can they be identified?

A3: The degradation of 1,2,4-triazole fungicides typically involves hydroxylation of the triazole ring and cleavage of the bond connecting it to the rest of the molecule.[3][8] For 1,2,4-triazole itself, the expected transformation products (TPs) would be hydroxylated triazoles and various nitrogenous heterocyclic compounds resulting from ring cleavage, before eventual mineralization.[5] The most reliable method for identifying these byproducts is Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS), which can separate the compounds and provide mass information for structural elucidation.[4][9]

Q4: How can I determine the kinetics of the degradation experiment?

A4: To determine the degradation kinetics, you should:

  • Run the experiment under controlled conditions (constant light intensity, temperature, and stirring).[10]

  • Collect aliquots of the solution at specific time intervals.

  • Immediately quench the reaction in the aliquots if necessary (e.g., by filtering out the photocatalyst or adding a quenching agent).

  • Analyze the concentration of the remaining 1,2,4-triazole in each aliquot using a suitable analytical method like HPLC-UV or LC-MS/MS.[11]

  • Plot the concentration of 1,2,4-triazole versus time. The degradation of similar pollutants often follows pseudo-first-order kinetics.[8] You can determine the rate constant (k) by plotting the natural log of the concentration ratio (ln(C/C₀)) against time.

Troubleshooting Guide

ProblemPossible CausesSolutions & Optimization
Inconsistent Degradation Rates Between Replicates • Fluctuations in UV lamp intensity.• Temperature variations in the sample.• Inconsistent sample preparation (e.g., concentration, catalyst loading).• Non-uniform suspension of photocatalyst.• Use a stabilized power source for the lamp and allow it to warm up before starting the experiment.[12]• Employ a temperature-controlled reaction vessel or a cooling system.[10]• Ensure precise and consistent preparation of all solutions and catalyst slurries.[12]• Use a magnetic stirrer at a consistent speed to ensure the catalyst remains suspended.[10]
Low or No Degradation • Incorrect UV wavelength for direct photolysis.• Photocatalyst is inactive or used at a suboptimal concentration.• Presence of radical scavengers (e.g., organic matter, carbonate ions).• Suboptimal pH for the catalyst system.• Verify the lamp's emission spectrum. For photocatalysis, ensure the wavelength is sufficient to activate the catalyst (e.g., <387 nm for TiO₂).[13]• Test a range of catalyst concentrations (e.g., 0.1-1.0 g/L) to find the optimum loading.[13]• If possible, use purified water or a simplified buffer to prepare samples. Consider running a scavenger test to identify the interfering species.[13]• Adjust the solution pH to the optimal range for your photocatalyst (e.g., pH can affect TiO₂ surface charge).[3]
Unexpected or Unidentifiable Peaks in HPLC/LC-MS Chromatogram • Formation of multiple, stable photodegradation products.• Secondary degradation of primary photoproducts.• Presence of impurities in the starting material, solvent, or catalyst.• Utilize high-resolution mass spectrometry (HR-LC-MS/MS) for tentative identification of intermediates based on accurate mass.[5]• Analyze samples at shorter time intervals to track the formation and subsequent decay of primary products.[12]• Run control experiments: irradiate the solvent alone, and analyze the starting material before irradiation to identify pre-existing impurities.

Experimental Protocols

Protocol 1: General Photocatalytic Degradation Experiment

This protocol outlines a typical setup for a lab-scale photocatalytic degradation experiment.

  • Reactor Setup: Use a quartz reaction vessel to allow for maximum UV penetration. Place the vessel on a magnetic stirrer and use a cooling water jacket or bath to maintain a constant temperature (e.g., 25-28°C).[10] The UV source (e.g., a low-pressure mercury lamp) should be positioned at a fixed distance from the reactor.[10]

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water. Dilute to the desired experimental concentration (e.g., 5-10 mg/L).

  • Catalyst Suspension: Weigh the desired amount of photocatalyst (e.g., TiO₂) to achieve the target loading (e.g., 100 mg of catalyst in 100 mL of solution).[10]

  • Adsorption Equilibrium: Add the catalyst to the 1,2,4-triazole solution. Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the triazole.[10]

  • Initiation and Sampling: Take an initial sample (t=0) immediately before turning on the UV lamp. Begin irradiation while maintaining constant stirring. Withdraw aliquots (e.g., 3 mL) at predetermined time intervals.[10]

  • Sample Quenching: Immediately filter each aliquot through a 0.22 µm syringe filter to remove the catalyst particles and stop the photocatalytic reaction. Store the filtered samples in vials for analysis.

G start Start prep Prepare 1,2,4-Triazole Solution & Catalyst Suspension start->prep dark Stir in Dark (Adsorption Equilibrium) prep->dark t0 Take Initial Sample (t=0) dark->t0 uv Turn on UV Lamp (Start Irradiation) t0->uv sample Withdraw Aliquots at Timed Intervals uv->sample Constant Stirring & Temperature sample->uv Continue until final timepoint quench Filter Sample (Quench Reaction) sample->quench analysis Analyze via HPLC or LC-MS/MS quench->analysis end End analysis->end

Caption: General workflow for a photodegradation experiment.

Protocol 2: Analytical Method using HPLC-UV
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A mixture of methanol or acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).

  • Detection: The concentration of 1,2,4-triazole can be monitored using a UV detector set at a low wavelength (e.g., ~205 nm), though sensitivity may be limited.[3]

  • Quantification: Create a calibration curve using standards of known this compound concentrations. The peak area from the chromatogram of each experimental sample is used to determine the concentration based on this curve.

Quantitative Data Summary

Direct photolysis of 1,2,4-triazole is minimal, with half-lives often exceeding 30 days.[1] However, its parent compounds, the triazole fungicides, are more susceptible to photolysis. The following table provides illustrative data on the degradation of parent triazole fungicides, which result in the formation of 1,2,4-triazole.

CompoundConditionHalf-life (t½)Kinetic ModelReference
EpoxiconazolePhotolysis in water0.68 hoursPseudo-first-order[14]
TebuconazolePhotolysis in water2.35 hoursPseudo-first-order[14]
FlutriafolPhotolysis in water9.30 hoursPseudo-first-order[14]
TriazophosUV-Fenton Process9.1 - 27.3 minutesFirst-order[8]
1,2,4-TriazoleHydrolysis (pH 5, 7, 9)> 30 days-[1]

References

Technical Support Center: Optimizing 1,2,4-Triazole Derivatives for Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives to optimize their antifungal activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antifungal action for 1,2,4-triazole derivatives?

A1: The main antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] By binding to the heme iron of CYP51, these triazole compounds disrupt ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[3][4][5]

Q2: I am not seeing significant antifungal activity with 1,2,4-triazole sodium salt. Why is that?

A2: While the 1,2,4-triazole ring is the core pharmacophore, the basic this compound salt itself does not possess potent antifungal activity. The broad-spectrum antifungal efficacy is associated with complex derivatives of 1,2,4-triazole, such as fluconazole, itraconazole, and voriconazole.[3][6] These derivatives have specific side chains and functional groups that enhance their binding to the fungal CYP51 enzyme and improve their pharmacokinetic properties.

Q3: What are the typical effective concentration ranges for 1,2,4-triazole derivatives against common fungal pathogens?

A3: The effective concentration, typically measured as the Minimum Inhibitory Concentration (MIC), varies significantly depending on the specific derivative, the fungal species, and the strain's susceptibility. For many potent 1,2,4-triazole derivatives, MIC values against Candida albicans and Aspergillus fumigatus can range from as low as 0.0156 µg/mL to over 64 µg/mL.[3] It is crucial to determine the MIC for each specific compound and fungal strain in your experiments.

Q4: What are some common reasons for inconsistent MIC results in my antifungal susceptibility assays?

A4: Inconsistent MIC results can arise from several factors:

  • Inoculum Preparation: Incorrect inoculum size can significantly impact MIC values. Spectrophotometric methods are recommended for standardization.[7]

  • Media Composition: The type of growth medium can influence the activity of the antifungal agent. RPMI-1640 is a commonly used medium for antifungal susceptibility testing.[8]

  • Incubation Time and Temperature: Variations in incubation time and temperature can affect fungal growth rates and, consequently, MIC readings. Standardized incubation periods (e.g., 24, 48, or 72 hours) are recommended.[7][8]

  • Endpoint Determination: Subjectivity in determining the endpoint (e.g., complete vs. prominent growth inhibition) can lead to variability.[8]

  • Compound Solubility: Poor solubility of the test compound can result in inaccurate concentrations. Using a suitable solvent like dimethyl sulfoxide (DMSO) is common, but the final concentration should not inhibit fungal growth.[9]

Troubleshooting Guides

Issue 1: High MIC Values or Apparent Lack of Antifungal Activity
Possible Cause Troubleshooting Step
Fungal Resistance The fungal strain may have intrinsic or acquired resistance to azole antifungals. This can be due to mutations in the cyp51A gene.[10] Consider testing against known susceptible strains as a control.
Incorrect Inoculum Size An inoculum that is too high can overwhelm the antifungal agent. Verify your inoculum preparation method and ensure it is standardized.
Compound Degradation The 1,2,4-triazole derivative may be unstable under the experimental conditions. Prepare fresh stock solutions and protect them from light and extreme temperatures.
Suboptimal Assay Conditions The pH, temperature, or aeration of the culture medium may not be optimal for the activity of your specific compound. Review literature for similar compounds or perform optimization experiments.
Issue 2: Poor Reproducibility of Results
Possible Cause Troubleshooting Step
Inconsistent Inoculum Preparation Small variations in the inoculum size can lead to different MIC values. Ensure a consistent and validated method for inoculum preparation is used for every experiment.
Variable Incubation Periods Reading MICs at different time points can lead to discrepancies. Adhere to a strict, predefined incubation time for all assays.
Subjective Endpoint Reading Visual determination of growth inhibition can be subjective. Use a spectrophotometer to measure optical density for a more quantitative endpoint, or have multiple researchers read the results independently.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the compound and affect results. To mitigate this, avoid using the outermost wells or fill them with sterile medium.

Data Presentation: MIC of 1,2,4-Triazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) of various 1,2,4-triazole derivatives against common fungal pathogens as reported in the literature.

Table 1: Antifungal Activity against Candida albicans

1,2,4-Triazole Derivative Class MIC Range (µg/mL) Reference Compound(s)
Benzotriazine-containing triazoles0.0156 - 2.0Reference drug
Triazole alcohols with N-benzylpiperazine carbodithioate32Itraconazole (MIC 1 µg/mL)
Triazoles with isoxazole compounds (5a)0.0313-
5-benzoylbenzimidazole scaffold<0.063 - 32-
Alkynyl-methoxyl side chain analogs (2n, 2p, 3c)<0.5Fluconazole (MIC >2 µg/mL)
Novel azole derivatives (4s)0.53Fluconazole (MIC 1.52 µg/mL)

Table 2: Antifungal Activity against Aspergillus fumigatus

1,2,4-Triazole Derivative Class MIC Range (µg/mL) Reference Compound(s)
Benzotriazine-containing triazoles (1a, R = 7Cl)0.25-
Triazoles with 1,2,3-triazoles or substituted amines (10d, 10k, 10n, 10m, 10o)0.125 - 1Fluconazole
Pyrrolotriazinone scaffold (4e)Promising in vitro activityVoriconazole
PC1244 (against azole-resistant strains)Geometric Mean MIC: 1.0Voriconazole (Geometric Mean MIC: 15)

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability. b. Prepare a fungal suspension in sterile saline from a fresh culture. c. Adjust the suspension to a specific turbidity using a spectrophotometer (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast). d. Dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).[7]

2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the antifungal agent in the test medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. b. Include a positive control well (inoculum without the drug) and a negative control well (medium only). c. Incubate the plate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[8]

4. Determination of MIC: a. After incubation, determine the MIC, which is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by reading the optical density with a microplate reader.

Protocol 2: Synthesis of a 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivative

This is a general synthetic route and may require optimization for specific substrates.

1. Synthesis of Acid Hydrazide: a. Dissolve the starting carboxylic acid ester (1.0 eq) in absolute ethanol. b. Add hydrazine hydrate (1.5 eq) dropwise while stirring. c. Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[2]

2. Synthesis of Potassium Dithiocarbazate Salt: a. Dissolve the acid hydrazide (1.0 eq) in absolute ethanol. b. Add a solution of potassium hydroxide (1.0 eq) in ethanol, followed by the dropwise addition of carbon disulfide (1.2 eq) while keeping the temperature below 30°C. c. Continue stirring for 12-16 hours at room temperature. d. Collect the precipitated salt by filtration.[2]

3. Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol: a. Suspend the potassium salt (1.0 eq) in water. b. Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours. c. Cool the reaction mixture, dilute with cold water, and acidify to precipitate the product. d. Collect the product by filtration and recrystallize from a suitable solvent.[2]

Visualizations

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Multiple steps Triazoles 1,2,4-Triazole Derivatives Triazoles->CYP51 Inhibition

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of 1,2,4-triazole derivatives.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardize Fungal Inoculum Inoculate Inoculate Microplate Inoculum->Inoculate Compound Prepare Serial Dilutions of Triazole Derivative Compound->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

overcoming solubility issues of 1,2,4-triazole sodium in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 1,2,4-triazole sodium during experiments.

Troubleshooting Guide

Issue: this compound Fails to Dissolve in Water at Room Temperature

Possible Causes:

  • Solution is nearing saturation: The concentration of this compound is too high for the given volume of water at the current temperature.

  • Low-quality reagent: The purity of the this compound may be low, or it may contain insoluble impurities.

  • Insufficient agitation: The mixture has not been stirred or vortexed adequately to facilitate dissolution.

Solutions:

  • Increase the temperature: Gently warm the solution while stirring. The solubility of 1,2,4-triazole and its salts generally increases with temperature.

  • Add more solvent: If the concentration is not critical, increase the volume of water to lower the overall concentration.

  • Use sonication: Place the vial or tube in a bath sonicator for 5-10 minute intervals to break up solid particles and enhance dissolution.

  • Verify reagent quality: Ensure you are using a high-purity grade of this compound.

Issue: Precipitation Occurs When an Organic Co-Solvent is Added to an Aqueous Solution of this compound

Possible Causes:

  • Poor choice of co-solvent: this compound is generally insoluble in most non-polar organic solvents.[1][2][3]

  • Solvent ratio: The proportion of the organic co-solvent is too high, causing the salt to crash out of the solution.

Solutions:

  • Select an appropriate co-solvent: Use polar aprotic solvents like DMSO or DMF, or polar protic solvents like methanol or ethanol, where this compound has some solubility.

  • Optimize the solvent ratio: Start with a high proportion of water and gradually add the organic co-solvent while monitoring for any signs of precipitation.

  • Reverse the addition: Instead of adding the co-solvent to the aqueous solution, try adding the aqueous solution of this compound to the organic co-solvent while stirring vigorously.

Issue: The Compound Precipitates Out of Solution During a Reaction

Possible Causes:

  • Change in pH: The reaction conditions may have altered the pH of the solution, affecting the solubility of the this compound.

  • Change in solvent composition: The reaction may consume or produce a substance that changes the overall polarity of the solvent mixture.

  • Temperature change: The reaction is being run at a lower temperature than what is required to maintain solubility.

Solutions:

  • Buffer the reaction mixture: If the reaction chemistry allows, use a buffer to maintain a stable pH.

  • Use a different solvent system: Consider a solvent system in which all reactants and products are soluble, such as DMF or DMSO, if compatible with your reaction.

  • Increase the reaction temperature: If the reaction is not temperature-sensitive, increasing the temperature can help keep the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound?

A1: The best solvent for this compound is water, in which it is freely soluble.[4] For applications requiring an organic solvent, polar solvents such as methanol, ethanol, DMSO, and DMF are recommended, often with heating.[5][6] It is largely insoluble in non-polar organic solvents.

Q2: How can I increase the solubility of this compound in organic solvents?

A2: To increase solubility in organic solvents, you can:

  • Use a co-solvent system with water.

  • Gently heat the mixture.

  • Use a polar organic solvent like methanol, ethanol, or DMSO.[5][7]

Q3: My this compound appears as a brown powder. Is it still usable?

A3: While high-purity this compound is typically a white to off-white or light yellow crystalline powder, a brown coloration may indicate the presence of impurities.[4][8] It is recommended to use a high-purity grade for sensitive applications. If you must use the brown powder, consider a purification step like recrystallization.

Q4: Can I use sonication to dissolve this compound?

A4: Yes, sonication is a useful technique to accelerate the dissolution of solids by breaking apart agglomerates and increasing the surface area exposed to the solvent.[9]

Q5: How should I prepare a stock solution of this compound for biological assays?

A5: For biological assays, it is crucial to use a solvent that is compatible with your experimental system. If possible, prepare the stock solution in a buffered aqueous solution or sterile water. If an organic solvent is necessary, DMSO is commonly used for preparing high-concentration stock solutions for in vitro screening.[10] Always perform a vehicle control in your experiments to account for any effects of the solvent.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterFreely Soluble[4][11][12]
MethanolSoluble (especially with heating)[5]
EthanolSome solubility (can be used for recrystallization)[6][13]
Dimethylformamide (DMF)Soluble (used as a reaction solvent)[5]
Dimethyl Sulfoxide (DMSO)Soluble (used as a solvent for NMR)[5]
TolueneInsoluble (used to azeotropically remove methanol)[5]
DichloromethaneInsoluble (used to wash the precipitated solid)[3]
EtherInsoluble (used for washing)[5]
HexaneInsoluble (used for washing)[5]

Table 2: Quantitative Solubility of 1H-1,2,4-Triazole (Parent Compound)

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water20~125[14]
WaterRoom Temperature~1[15]
Ethanol25Data not specified, but soluble[14][15][16]
Methanol25Data not specified, but soluble[15]
Acetone25Data not specified, but soluble[15]

Disclaimer: This data is for the parent compound, 1H-1,2,4-triazole, and is provided for reference. The solubility of the sodium salt will differ.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a portion of high-purity water (e.g., Milli-Q) to the powder.

  • Agitation: Vortex or stir the mixture vigorously for 2-3 minutes.

  • Heating (if necessary): If the solid does not fully dissolve, warm the solution in a water bath at 40-50°C while continuing to stir.

  • Sonication (if necessary): If solids persist, place the container in a bath sonicator for 5-10 minute intervals until the solution is clear.

  • Final Volume: Once dissolved, add the remaining volume of water to reach the target concentration.

  • Filtration: For sensitive applications, filter the solution through a 0.22 µm syringe filter to remove any potential microparticulates.

Protocol 2: Preparation of a Stock Solution in a Water/DMSO Co-solvent System
  • Dissolve in Water: Dissolve the this compound in the smallest possible volume of high-purity water, following steps 1-5 of Protocol 1.

  • Add DMSO: Slowly add DMSO dropwise to the concentrated aqueous solution while stirring continuously.

  • Monitor for Precipitation: Observe the solution for any signs of cloudiness or precipitation. If this occurs, slightly warm the solution or add a small amount of additional water.

  • Final Concentration: Continue adding DMSO to reach the desired final volume and concentration.

  • Storage: Store the stock solution in an appropriate container at the recommended temperature. Note that DMSO-containing solutions should be stored at room temperature or 4°C to avoid freezing.

Mandatory Visualizations

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Lanosterol_14a_demethylase->Ergosterol Conversion 14a_methylated_sterols Accumulation of 14α-methylated sterols Lanosterol_14a_demethylase->14a_methylated_sterols 1_2_4_Triazole_Derivative 1,2,4-Triazole Derivative (Antifungal Agent) 1_2_4_Triazole_Derivative->Lanosterol_14a_demethylase Inhibition Disrupted_Membrane Disrupted Membrane (Increased Permeability) 14a_methylated_sterols->Disrupted_Membrane

Caption: Inhibition of the ergosterol biosynthesis pathway by a 1,2,4-triazole derivative.[17][18][19][20][21]

experimental_workflow Start Start: Dissolve This compound Choose_Solvent Choose Primary Solvent (e.g., Water) Start->Choose_Solvent Add_Solvent Add Solvent & Agitate (Vortex/Stir) Choose_Solvent->Add_Solvent Check_Solubility Is it fully dissolved? Add_Solvent->Check_Solubility Success Solution Prepared Check_Solubility->Success Yes Troubleshoot Troubleshooting Check_Solubility->Troubleshoot No Heat Gently Heat (40-50°C) Troubleshoot->Heat Sonicate Use Bath Sonicator Troubleshoot->Sonicate Check_Again Is it fully dissolved? Heat->Check_Again Sonicate->Check_Again Check_Again->Troubleshoot No Co_Solvent Need Organic Co-solvent? Check_Again->Co_Solvent Yes Co_Solvent->Success No Add_Co_Solvent Add Polar Co-solvent (e.g., DMSO, EtOH) Gradually Co_Solvent->Add_Co_Solvent Yes Check_Precipitation Precipitation? Add_Co_Solvent->Check_Precipitation Adjust_Ratio Adjust Solvent Ratio (More Primary Solvent) Check_Precipitation->Adjust_Ratio Yes End Solution Prepared Check_Precipitation->End No Adjust_Ratio->Add_Co_Solvent

Caption: Logical workflow for troubleshooting solubility issues of this compound.

References

Technical Support Center: 1,2,4-Triazole Sodium Applications in Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,2,4-triazole sodium while minimizing its potential off-target effects in plants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in plant-related research?

A1: this compound is the sodium salt of 1,2,4-triazole, a heterocyclic aromatic compound.[1][2] It serves as a versatile intermediate in the synthesis of various compounds used in agriculture and medicine.[2][3] Its primary applications include:

  • Fungicide Synthesis: It is a key building block for a large class of triazole fungicides used to control a wide range of fungal diseases in crops like fruits, vegetables, and cereals.[3][4][5]

  • Plant Growth Regulation: Certain derivatives of 1,2,4-triazole exhibit plant growth-regulating properties.[2][6]

  • Herbicide Synthesis: It can be used to create herbicides for weed control.[4]

Q2: What are the potential "off-target effects" of this compound in plants?

A2: In the context of chemical application in plants, "off-target effects" refer to unintended physiological and biochemical consequences beyond the desired effect. For this compound and its derivatives, these can include:

  • Phytotoxicity: At high concentrations, it can be toxic to plants, leading to symptoms like stunted growth, reduced biomass, and decreased chlorophyll content.[7]

  • Unintended Growth Regulation: As triazole compounds can have growth-regulating effects, unintended application rates may lead to undesirable changes in plant development.[6]

  • Metabolic Alterations: It can induce stress responses in plants, such as increased production of malondialdehyde (MDA), an indicator of cell membrane damage.[7]

Q3: How can I proactively minimize these off-target effects in my experiments?

A3: Minimizing off-target effects requires careful experimental design and application. Key strategies include:

  • Dose-Response Optimization: Conduct preliminary dose-response experiments to determine the minimum effective concentration for your desired outcome (e.g., fungicidal activity) and the maximum concentration that avoids significant phytotoxicity.[8][9]

  • Use of Ameliorating Agents: Research suggests that co-application with certain agents can mitigate negative effects. For example, using root symbiotic fungi like Serendipita indica has been shown to reduce the uptake of 1,2,4-triazole, thereby lowering its toxicity to the plant.[7]

  • Precise Application: Ensure uniform and accurate application, as inconsistent spraying can result in localized areas of high concentration and phytotoxicity.[10] Target applications to specific growth stages, as sensitivity can vary depending on the plant's phenological stage.[9]

  • Controlled Environmental Conditions: Maintain consistent environmental conditions (temperature, light, humidity) as these can influence a plant's susceptibility to chemical stress.

Q4: Are there analytical methods to confirm the uptake of 1,2,4-triazole in plant tissues?

A4: Yes, the concentration of 1,2,4-triazole in both soil and plant tissue can be accurately measured. A validated method involves liquid chromatography coupled to electrospray tandem mass spectrometry (LC-MS/MS).[5] This technique is sensitive and allows for the quantification of the parent compound and its metabolites.[5]

Troubleshooting Guide

Q5: My plants show significant stunting and chlorosis after applying a 1,2,4-triazole-derived compound. What went wrong?

A5: These are classic symptoms of phytotoxicity. Follow this troubleshooting workflow:

G start Observe Phytotoxicity (Stunting, Chlorosis) check_conc 1. Verify Concentration - Was the stock solution correct? - Were dilutions calculated accurately? start->check_conc action_mitigate Action: Implement Mitigation Strategy (e.g., Symbiotic Fungi) start->action_mitigate For future experiments check_app 2. Review Application Protocol - Was the application uniform? - Was the correct volume applied? check_conc->check_app action_dose Action: Conduct Dose-Response Experiment check_conc->action_dose If concentration is suspect check_env 3. Assess Environmental Factors - Were there temperature/light extremes? - Was the plant under other stress? check_app->check_env check_soil 4. Consider Soil/Media Residue - Was the soil previously treated? - Is there potential for accumulation? check_env->check_soil action_bioassay Action: Perform Soil Bioassay for Residue check_soil->action_bioassay If residue is possible

Caption: Troubleshooting workflow for unexpected phytotoxicity.

Q6: I am seeing inconsistent results between experimental replicates. What are the potential causes?

A6: Inconsistency often stems from a lack of uniformity in the experimental setup. Consider these factors:

  • Plant Heterogeneity: Ensure that all plants used in the experiment are at a similar growth stage and size.[10]

  • Application Variability: Calibrate your application equipment (e.g., sprayers) to ensure each plant receives an identical dose.

  • Environmental Gradients: Microclimates within a greenhouse or growth chamber (e.g., differences in light intensity or temperature near a fan) can affect plant responses. Randomize the placement of your treatment groups to account for this.

  • Soil or Media Inconsistency: Use a homogenized soil or growth medium for all pots to ensure uniform chemical properties and nutrient availability.

Data Presentation: Mitigating Phytotoxicity

The following table summarizes data from a study investigating the effect of symbiotic fungi on reducing 1,2,4-triazole (TZ) phytotoxicity in Lactuca sativa (lettuce).[7]

Treatment GroupTZ Concentration in Soil (mg/kg)TZ Concentration in Leaves (µg/g)Leaf Dry Weight (g)
Control (No TZ, No Fungi)001.5
Control + S. indica001.8
TZ Only5012.50.8
TZ + S. indica504.41.3
TZ Only10020.10.5
TZ + S. indica1005.01.0

Experimental Protocols

Protocol 1: Whole-Plant Phytotoxicity Bioassay

This protocol is adapted from standard herbicide testing procedures and is designed to assess the off-target phytotoxic effects of this compound on a non-target plant species.[9][10]

Objective: To determine the dose-dependent phytotoxic effects of this compound on plant growth and health.

Methodology:

  • Plant Preparation: Germinate seeds of a chosen indicator species (e.g., oat, lettuce, or a relevant non-target weed) and grow them in uniform pots with a standard potting mix.[11] Allow seedlings to reach the 2-3 leaf stage (BBCH growth stage 12-13).[10]

  • Treatment Groups: Prepare several treatment concentrations of this compound (e.g., 0, 5, 25, 50, 100 mg/L) in a suitable solvent (e.g., water). Include a solvent-only control group.

  • Application: Uniformly spray each plant with its assigned treatment solution until foliage is just wet. Ensure no cross-contamination between groups.

  • Growth Conditions: Place the treated plants in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, and humidity. Water as needed, avoiding washing the substance off the leaves.[10]

  • Data Collection (21 days post-treatment):

    • Visual Assessment: Score plants for visible injury (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100% (plant death).

    • Biomass Measurement: Harvest the above-ground portion of each plant, measure the fresh weight, then dry in an oven at 70°C for 48 hours and measure the dry weight.[7]

    • Chlorophyll Content: Measure chlorophyll content using a SPAD meter or through solvent extraction and spectrophotometry.

  • Analysis: Analyze the data to determine the dose at which significant negative effects on biomass and health are observed.

G process_node process_node start_end_node start_end_node data_node data_node analysis_node analysis_node A 1. Plant Preparation (Seedling Growth to 2-3 Leaf Stage) B 2. Prepare Treatment Solutions (Dose Range + Control) A->B C 3. Uniform Foliar Application B->C D 4. Incubation (Controlled Environment, 21 Days) C->D E 5. Data Collection - Visual Injury Score - Fresh/Dry Biomass - Chlorophyll Content D->E F 6. Statistical Analysis (Determine ED50 / NOEC) E->F

Caption: Experimental workflow for a whole-plant phytotoxicity bioassay.
Protocol 2: Evaluating Symbiotic Fungi for Phytotoxicity Mitigation

Objective: To test the hypothesis that root colonization by symbiotic fungi can reduce the phytotoxicity of this compound.[7]

Methodology:

  • Fungal Inoculation: Prepare two sets of seedlings. Inoculate one set with a symbiotic fungus (e.g., Serendipita indica or a relevant arbuscular mycorrhizal fungus) according to the fungus supplier's protocol. The other set will be the non-inoculated control. Allow time for colonization (typically 2-4 weeks).

  • Treatment Application: Divide both the inoculated and non-inoculated plants into subgroups. Apply different concentrations of this compound (including a zero-concentration control) to the soil of these subgroups.

  • Growth and Observation: Maintain plants under controlled conditions for a set period (e.g., 4 weeks).

  • Data Collection: At the end of the experiment, harvest the plants and measure:

    • Biomass (Fresh and Dry Weight): As described in Protocol 1.

    • Root Colonization: Assess a subsample of roots microscopically to confirm fungal colonization percentage.

    • Tissue Concentration of 1,2,4-Triazole: Analyze leaf tissue samples using LC-MS/MS to quantify the uptake of the compound.[5][7]

    • Stress Markers (Optional): Measure levels of malondialdehyde (MDA) or proline to quantify physiological stress.[7]

  • Analysis: Compare the biomass, tissue concentration, and stress markers between inoculated and non-inoculated plants at each this compound concentration to determine the mitigating effect of the fungus.

G input_node input_node process_node process_node output_node output_node mitigation_node mitigation_node A Input: this compound Application B Plant System A:f0->B:f0 Uptake C Desired Effect e.g., Fungicidal Action B:f0->C:f0 On-Target Pathway D Off-Target Effect Phytotoxicity (Reduced Growth, Stress) B:f0->D:f0 Off-Target Pathway E Mitigation Strategy Symbiotic Fungi Inoculation E:f1->A:f0 Reduces Uptake E:f1->B:f0 Modulates Plant Stress Response

Caption: Logical model of mitigation strategy for off-target effects.

References

troubleshooting inconsistent results in 1,2,4-triazole sodium bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly inconsistent results, encountered during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties in a bioassay context?

A1: this compound is the sodium salt of 1,2,4-triazole, a five-membered heterocyclic compound. It is typically supplied as a white crystalline solid. Key properties relevant to bioassays include its high solubility in aqueous solutions like cell culture media and ethanol.[1][2] Unlike many complex 1,2,4-triazole derivatives that are designed to inhibit specific enzymes like CYP51 in fungi, the simple sodium salt may exert broader, less specific effects in mammalian cell-based assays.[3]

Q2: My cell viability results (e.g., MTT, LDH assays) are inconsistent between experiments. What are the most common causes?

A2: Inconsistent results in cell viability assays are a frequent challenge. The causes can be broadly categorized into three areas: experimental procedure, compound-specific effects, and cell culture issues. A logical approach to troubleshooting is essential.

Inconsistent_Results Inconsistent Results Observed Check_Procedure Review Experimental Procedure Inconsistent_Results->Check_Procedure Check_Compound Investigate Compound Properties & Effects Inconsistent_Results->Check_Compound Check_Culture Examine Cell Culture Health Inconsistent_Results->Check_Culture Pipetting Inconsistent Pipetting? Check_Procedure->Pipetting Seeding Variable Cell Seeding? Check_Procedure->Seeding Edge_Effects Plate Edge Effects? Check_Procedure->Edge_Effects Incubation Inconsistent Incubation? Check_Procedure->Incubation Solubility Precipitation in Media? Check_Compound->Solubility pH_Shift Compound Altering Media pH? Check_Compound->pH_Shift Assay_Interference Direct Assay Interference? Check_Compound->Assay_Interference Membrane_Perm Membrane Permeability Effect? Check_Compound->Membrane_Perm Contamination Microbial Contamination? Check_Culture->Contamination Passage High Passage Number? Check_Culture->Passage Health Poor Cell Health? Check_Culture->Health

Caption: Initial troubleshooting workflow for inconsistent results.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

Q: I'm seeing significant standard deviations between my replicate wells treated with this compound. What should I investigate?

A: High variability within replicate wells typically points to inconsistencies in the assay setup.

  • Possible Cause 1: Inaccurate Cell Seeding. Uneven cell numbers across wells will lead to different baseline readings.

    • Solution: Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use an automated cell counter for accuracy.

  • Possible Cause 2: Pipetting Errors. Small volume errors during compound addition or reagent dispensing can cause large data shifts.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure you are not introducing bubbles.

  • Possible Cause 3: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, leading to increased compound concentration and altered cell growth.

    • Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.

Table 1: Example of High Replicate Variability (MTT Assay - Absorbance at 570 nm)

ConcentrationReplicate 1Replicate 2Replicate 3MeanStd. Dev.
Vehicle Control0.850.880.860.860.015
100 µM Triazole0.650.450.800.630.176
250 µM Triazole0.410.220.550.390.166

In this example, the high standard deviation in the treated wells compared to the control suggests a procedural issue like inconsistent compound addition or cell seeding.

Issue 2: Unexpected Cytotoxicity Profile or Non-Reproducible Dose-Response Curve

Q: My dose-response curve for this compound is not a classic sigmoidal shape, or it shifts between experiments. Why might this be happening?

A: This often points to compound-specific effects or issues with its preparation and interaction with the assay environment.

  • Possible Cause 1: Compound Instability or Precipitation. Although highly soluble, high concentrations of this compound could potentially interact with media components and precipitate over time.

    • Solution: Prepare fresh stock solutions for each experiment. Visually inspect the media in treated wells for any precipitate before adding assay reagents. Perform a solubility test in your specific cell culture medium.

  • Possible Cause 2: Alteration of Intracellular pH and Membrane Permeability. Simple triazoles have been shown to cause intracellular acidification at lower concentrations and increase membrane permeability at higher concentrations.[4] This can lead to a sharp, non-linear drop in viability that is not tied to a specific receptor-mediated pathway. This dual mechanism can complicate the dose-response relationship.

    • Solution: Run parallel assays. For example, pair a metabolic assay (MTT) with a membrane integrity assay (LDH). If you see a sharp increase in LDH release above a certain concentration that correlates with a drop in MTT, it may indicate membrane disruption is the primary mechanism of toxicity at high doses.

  • Possible Cause 3: Assay Interference. The compound may directly react with assay reagents. For example, it could reduce the MTT reagent abiotically, leading to a false viability signal.

    • Solution: Run a cell-free control. Add this compound to culture medium without cells and perform the assay as usual. Any signal generated is due to direct interference.

cluster_low_conc Low Concentration Effects cluster_high_conc High Concentration Effects Triazole_Low This compound (e.g., < 150 µM) Proton_Pump Inhibition of Proton Pumps? Triazole_Low->Proton_Pump Acidification Intracellular Acidification Proton_Pump->Acidification Metabolic_Stress Metabolic Stress & Reduced Proliferation Acidification->Metabolic_Stress Triazole_High This compound (e.g., > 150 µM) Membrane_Damage Increased Passive Membrane Permeability Triazole_High->Membrane_Damage Ion_Leakage K+, Cl- Efflux Membrane_Damage->Ion_Leakage Cell_Death Necrotic Cell Death Ion_Leakage->Cell_Death

Caption: Potential dual mechanisms of this compound toxicity.

Table 2: Hypothetical Data Comparing MTT and LDH Assay Results

Concentration% Cell Viability (MTT)% Cytotoxicity (LDH)Interpretation
Vehicle Control100%0%Baseline
50 µM85%5%Mild metabolic effect
150 µM60%15%Significant metabolic effect
300 µM25%75% Onset of membrane damage
500 µM10%95% Severe membrane disruption

The sharp increase in LDH release at ≥300 µM suggests a shift in the mechanism of action towards membrane damage, which could explain a non-classical dose-response curve.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for testing a water-soluble compound like this compound.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile water. Prepare serial dilutions in complete culture medium to achieve 2X the final desired concentrations.

  • Compound Treatment: Remove the seeding medium and add 100 µL of the 2X compound dilutions to the appropriate wells. For the vehicle control, add 100 µL of medium. Incubate for the desired exposure time (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare 2X Serial Dilutions of this compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound (e.g., 48-72h) Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Media Remove Media Incubate_4h->Remove_Media Add_DMSO Add DMSO to Dissolve Formazan Remove_Media->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Cytotoxicity Assessment using LDH Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells and serves as an excellent orthogonal method to the MTT assay.

Materials:

  • Cells and compound prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit.

  • Lysis Buffer (from kit, for maximum LDH release control).

  • 96-well plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Control Preparation: 45 minutes before the end of the incubation period, add Lysis Buffer to the "Maximum LDH Release" control wells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Add 50 µL of the Stop Solution (from kit) to each well. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

References

Technical Support Center: Stability of 1,2,4-Triazole Sodium in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for the stability testing of 1,2,4-triazole sodium in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in a typical aqueous solution?

A: The 1,2,4-triazole ring is aromatic and known to be very stable.[1][2] In aqueous buffered solutions at pH 5, 7, and 9, 1,2,4-triazole is stable for at least 30 days at 25°C, with a calculated half-life well in excess of this period.[3] Since this compound is the salt of a weak acid (pKa ≈ 10.26), its stability in buffered aqueous solutions is comparable to the parent compound, as it exists in equilibrium with the protonated form.[4] However, unbuffered solutions of the sodium salt can be alkaline and may react differently. Crude preparations of the sodium salt can be hygroscopic and hydrolyze in the presence of moisture to 1,2,4-triazole and NaOH.[5]

Q2: What are the ideal storage conditions for an aqueous stock solution of this compound?

A: For optimal stability, aqueous solutions should be stored in a cool, dark place in tightly sealed containers.[6][7] While stable at room temperature for extended periods, refrigeration (2-8°C) is recommended for long-term storage to minimize any potential for slow degradation or microbial growth. A study on a standard solution of 1,2,4-triazole (1 ng/mL in water) confirmed its stability when stored at 4°C for at least 30 days.[8]

Q3: What factors can negatively impact the stability of my this compound solution?

A: The primary factors that can induce degradation are:

  • Strong Oxidizing Agents: 1,2,4-triazole is susceptible to degradation by advanced oxidation processes (AOPs), such as those involving UV light combined with hydrogen peroxide, Fenton reagents (Fe²⁺/H₂O₂), or persulfate.[9] Contact with strong oxidizers should be avoided during routine handling and storage.

  • Extreme Temperatures: While thermally stable under typical laboratory conditions, high temperatures (>200°C) can cause decomposition.[2][10][11]

  • Photolysis (Light Exposure): Although 1,2,4-triazole does not undergo significant direct photolysis in sunlight, prolonged exposure to high-intensity UV light, especially in the presence of photosensitizers or oxidizing agents, can lead to degradation.[3] It is best practice to store solutions in amber vials or protect them from light.

Q4: Is this compound susceptible to hydrolysis?

A: The 1,2,4-triazole ring is highly resistant to hydrolysis. Studies show it is stable in aqueous solutions across a pH range of 5 to 9 at 25°C for over 30 days.[3] Therefore, hydrolytic degradation is not a significant concern under typical experimental conditions.

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of this compound in my aqueous solution over time.

Potential Cause Troubleshooting Steps
Oxidative Degradation Were reactive reagents, such as hydrogen peroxide or metal ions (e.g., Cu²⁺, Fe²⁺), present in your formulation? Even trace amounts can catalyze oxidation. Prepare solutions using high-purity water (e.g., Milli-Q) and avoid contamination.
Photodegradation Was the solution exposed to direct sunlight or other sources of UV radiation for an extended period? Store solutions in amber glass containers or in the dark.
Adsorption Are you using plastic containers for storage or handling? Polar compounds can sometimes adsorb to certain types of plastic. Use borosilicate glass or polypropylene containers where possible. Run a control study to check for adsorption losses.
Analytical Error Verify the calibration of your analytical instrument (e.g., HPLC, MS). Ensure the stability of your analytical standards and check for proper sample preparation, including complete dissolution and accurate dilutions.
Microbial Contamination If solutions are stored for very long periods at room temperature without a preservative, microbial degradation could be a factor. Consider sterile filtering the solution or storing it at 2-8°C.

Problem: My solution has developed a precipitate.

Potential Cause Troubleshooting Steps
Low Solubility / Saturation Was the solution prepared near its saturation limit? A decrease in temperature can cause a dissolved solid to precipitate. Gently warm the solution while stirring to see if the precipitate redissolves.
pH Shift The solubility of 1,2,4-triazole can be pH-dependent. An unintended change in the solution's pH could cause precipitation. Measure the pH and adjust if necessary.
Reaction with Contaminants A contaminant in the solvent or from the container could react with this compound to form an insoluble product. Ensure all glassware is scrupulously clean and use high-purity reagents.

Data Summary

Hydrolytic Stability of 1,2,4-Triazole in Aqueous Solution

The following table summarizes the stability of 1,2,4-triazole (TA) in buffered aqueous solutions at 25°C over 30 days. The data shows that the parent molecule is stable to hydrolysis under these conditions.

pHTemperature (°C)Duration (Days)% Parent Compound RecoveredHalf-Life (t½)
5253089.6 - 97.9%> 30 days
7253089.6 - 97.9%> 30 days
9253089.6 - 97.9%> 30 days
Data sourced from a study by Biospherics (1983) as cited by the US EPA.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][13][14]

1. Objective: To evaluate the stability of this compound under various stress conditions.

2. Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated oven

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

4. Stress Conditions (Typical Starting Points):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution in an oven at 80°C for 48 hours.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

5. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before dilution.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating method, such as HPLC-MS/MS (see Protocol 2).

  • Analyze an unstressed control sample at each time point for comparison.

Protocol 2: Quantification by HPLC-MS/MS

This method is suitable for the quantification of 1,2,4-triazole in aqueous stability samples.[8][15][16]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a buffer (e.g., 0.1% formic acid). A typical starting point could be 10:90 (v/v) acetonitrile:water.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z for 1,2,4-triazole (e.g., 70.0).

  • Product Ion (Q3): Select a specific fragment ion for quantification (e.g., 43.0).

  • Note: Ion transitions must be optimized for the specific instrument used.

4. Standard Preparation:

  • Prepare a stock solution of a 1,2,4-triazole reference standard (100 µg/mL) in water.

  • Perform serial dilutions to create a calibration curve covering the expected concentration range of the samples (e.g., 1 ng/mL to 500 ng/mL).

5. Analysis:

  • Inject the prepared standards to generate a calibration curve.

  • Inject the diluted stability samples.

  • Quantify the concentration of 1,2,4-triazole in the samples by interpolating their response against the calibration curve.

Visualizations

Stability_Study_Workflow cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analysis Phase cluster_data Data Interpretation prep_solution Prepare Aqueous Solution (1 mg/mL Stock) stress_samples Aliquot into Separate Vials for Each Stress Condition prep_solution->stress_samples acid Acid (0.1M HCl, 60°C) base Base (0.1M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (80°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling dilution Neutralize (if needed) & Dilute to Target Conc. sampling->dilution hplc Analyze by Stability- Indicating Method (HPLC-MS/MS) dilution->hplc quantify Quantify Parent Compound & Degradation Products hplc->quantify pathway Identify Degradation Pathways quantify->pathway report Generate Stability Report pathway->report

Caption: Workflow for conducting a forced degradation study.

Degradation_Pathway parent 1,2,4-Triazole intermediate1 Hydroxylated Intermediate (e.g., 1,2-dihydro-3H-1,2,4-triazol-3-one) parent->intermediate1 Oxidative Attack (e.g., •OH radical) intermediate2 Ring-Opened Products (e.g., Semicarbazide, Urea) intermediate1->intermediate2 Ring Cleavage mineralization Further Degradation (CO₂, H₂O, NH₄⁺) intermediate2->mineralization Mineralization

Caption: Hypothetical degradation pathway under strong oxidative stress.

References

refining the reaction conditions for N-alkylation of 1,2,4-triazole sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the reaction conditions for the N-alkylation of 1,2,4-triazole sodium.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the N-alkylation of this compound?

A1: The most frequent challenges include poor regioselectivity leading to mixtures of N1 and N4 alkylated isomers, low yields, and difficulties in product purification due to the water solubility of both the starting material and products.[1][2][3]

Q2: How does the choice of base influence the regioselectivity of the reaction?

A2: The base plays a crucial role in determining the ratio of N1 to N4 alkylated products. For instance, using sodium ethoxide in ethanol tends to favor N1 alkylation.[4] The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in THF has been reported to afford a consistent N1 to N4 isomer ratio of approximately 90:10.[1]

Q3: What is the effect of the solvent on the reaction outcome?

A3: The solvent can significantly impact the reaction. Polar aprotic solvents like DMF and DMSO are commonly used.[5][6] The choice of solvent can influence the solubility of the triazole salt and the reactivity of the alkylating agent, thereby affecting the reaction rate and selectivity.

Q4: Can the N1 and N4 isomers be easily separated?

A4: Separation of N1 and N4 isomers can be challenging but is often achievable. Techniques such as distillation or silica gel column chromatography are commonly employed for separation.[3] In some cases, one of the isomers may be water-soluble, which can complicate aqueous work-up procedures.[1]

Q5: Are there methods to achieve high regioselectivity for the N1-alkylated product?

A5: Yes, several methods can promote N1-alkylation. The use of DBU as a base is a convenient method for synthesizing 1-substituted-1,2,4-triazoles in high yield.[1] Another approach involves using specific reaction conditions, such as potassium carbonate as a base in an ionic liquid under microwave irradiation, which has been shown to be highly regioselective for the N1 position.[7]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the N-alkylation of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Side reactions. - Product loss during work-up.- Monitor the reaction progress using TLC or LC-MS. - Ensure the use of anhydrous solvents and inert atmosphere if reagents are moisture-sensitive. - Optimize reaction temperature and time. - For water-soluble products, consider continuous extraction or non-aqueous work-up procedures.[2]
Poor Regioselectivity (Mixture of N1 and N4 isomers) - Inappropriate choice of base or solvent. - Nature of the alkylating agent.- Base Selection: Employ bases known to favor N1 substitution, such as DBU.[1] - Solvent Selection: Experiment with different solvents (e.g., THF, DMF, Acetonitrile) to find the optimal conditions for your specific substrate. - Alkylation Agent: The structure of the alkylating agent can influence the isomer ratio. Consider if alternative leaving groups (e.g., tosylates instead of halides) could improve selectivity.
Formation of unexpected byproducts - Over-alkylation (quaternization). - Reaction with the solvent. - Decomposition of starting materials or products.- Use a stoichiometric amount of the alkylating agent. - Control the reaction temperature carefully; elevated temperatures can sometimes lead to side reactions. - Ensure the stability of your reagents under the chosen reaction conditions.
Difficulty in Product Purification - Co-elution of isomers on silica gel. - High water solubility of the product.- Chromatography: Try different solvent systems or consider using a different stationary phase for column chromatography. HPLC can also be an effective separation method.[3] - Extraction: If the product is water-soluble, perform multiple extractions with an appropriate organic solvent or use a continuous liquid-liquid extractor.[2] - Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent mixture.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Methoxide

This protocol is adapted from a procedure for the methylation of 1,2,4-triazole.[2]

  • Preparation of this compound: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature to ensure the complete formation of the sodium salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl iodide, 1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., chloroform, ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or distillation to separate the N1 and N4 isomers.[3]

Protocol 2: Regioselective N1-Alkylation using DBU

This protocol is based on the use of DBU to favor the formation of the N1-alkylated product.[1]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole (1.0 eq) in anhydrous THF.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at ambient temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the desired N1-alkylated 1,2,4-triazole.

Data Presentation

Table 1: Influence of Base and Solvent on N1:N4 Isomer Ratio

Alkylating AgentBaseSolventN1:N4 RatioReference
4-Nitrobenzyl halidesVariety of bases-~90:10[1]
Methyl sulfateaq. NaOHWaterMixture[4]
Alkyl halidesDBUTHF~90:10[1]
Ethyl chloroacetateSodium methoxideMethanolN1-product[4]
Alkyl halidesK₂CO₃Ionic Liquid (hexylpyridinium bromide)N1-product[7]

Visualizations

experimental_workflow cluster_prep Preparation of Triazole Salt cluster_alkylation Alkylation Reaction cluster_workup Work-up and Purification cluster_products Isolated Products start 1,2,4-Triazole triazole_salt 1,2,4-Triazole Anion start->triazole_salt Deprotonation base Base (e.g., NaH, NaOMe, DBU) base->triazole_salt solvent Anhydrous Solvent (e.g., THF, DMF) solvent->triazole_salt reaction_mixture Reaction Mixture triazole_salt->reaction_mixture alkylating_agent Alkylating Agent (R-X) alkylating_agent->reaction_mixture product_mixture Crude Product Mixture (N1 & N4 isomers) reaction_mixture->product_mixture Monitor by TLC/LC-MS workup Aqueous Work-up / Extraction product_mixture->workup purification Purification (Column Chromatography / Distillation) workup->purification n1_isomer N1-Alkylated Product purification->n1_isomer n4_isomer N4-Alkylated Product purification->n4_isomer

Caption: General workflow for the N-alkylation of 1,2,4-triazole.

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Poor Regioselectivity Issues start Low Yield or Poor Selectivity? incomplete_rxn Incomplete Reaction? start->incomplete_rxn workup_loss Product Loss During Work-up? start->workup_loss isomer_mixture Mixture of N1/N4 Isomers? start->isomer_mixture check_conditions Optimize Temp/Time Monitor by TLC/LC-MS incomplete_rxn->check_conditions modify_workup Use Continuous Extraction or Non-Aqueous Method workup_loss->modify_workup change_base Change Base (e.g., use DBU) isomer_mixture->change_base change_solvent Screen Solvents (THF, DMF, etc.) isomer_mixture->change_solvent

References

Technical Support Center: Analytical Method Development for 1,2,4-Triazole Sodium Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 1,2,4-triazole sodium and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in developing an analytical method for this compound impurities?

A1: The primary challenges stem from the polar nature of 1,2,4-triazole and many of its potential impurities. This can lead to poor retention on traditional reversed-phase HPLC columns. Additionally, some impurities may lack a strong UV chromophore, necessitating alternative detection methods. The presence of the sodium salt can also influence the chromatographic behavior.

Q2: Which HPLC technique is most suitable for analyzing this compound and its impurities?

A2: Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.[1] RP-HPLC may require the use of ion-pairing agents to retain the polar analytes. HILIC is often a better choice for highly polar compounds that are poorly retained in reversed-phase systems.[1][2] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be a powerful tool.

Q3: What are the potential sources of impurities in this compound?

A3: Impurities can originate from the synthesis process, degradation of the active substance, or interactions with excipients in a formulation.[] Synthesis impurities can include unreacted starting materials, by-products, and isomers.[4] Degradation products can form under conditions of stress such as heat, light, humidity, and extreme pH.[5][6][7][8][9]

Q4: How can I identify unknown impurities?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of unknown impurities.[10][11][12][13][14] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, the molecular weight and structural fragments of the impurity can be determined.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: My peaks for 1,2,4-triazole and its impurities are showing significant tailing/fronting/broadening. What could be the cause and how can I fix it?

Answer:

Poor peak shape is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[15][16]

  • Secondary Interactions: For basic compounds like 1,2,4-triazole, interactions with acidic silanol groups on the silica-based column packing can cause peak tailing.

    • Solution:

      • Use a mobile phase with a lower pH (e.g., adding formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.

      • Employ an end-capped column or a column with a different stationary phase (e.g., polymer-based).

      • Add a competing base to the mobile phase.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Extra-Column Volume: Excessive tubing length or a large flow cell can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and shorter length, and ensure all connections are secure.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[17]

Issue 2: Poor Retention of Polar Impurities

Question: Some of my potential impurities are eluting at or near the void volume with my current reversed-phase method. How can I improve their retention?

Answer:

This is a frequent challenge with polar analytes. Here are several strategies to enhance retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. The mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[1][2]

  • Ion-Pair Chromatography: For ionizable impurities, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a reversed-phase column.[18][19][20][21] The ion-pairing reagent forms a neutral complex with the charged analyte, which has a greater affinity for the stationary phase.

  • Mixed-Mode Chromatography: These columns have stationary phases with both hydrophobic and ion-exchange functionalities, allowing for the retention of both polar and non-polar compounds.

  • Mobile Phase Modification:

    • Decrease Organic Content: In reversed-phase chromatography, reducing the percentage of the organic modifier in the mobile phase will generally increase the retention of polar analytes.

    • Use 100% Aqueous Mobile Phase: Some specialized reversed-phase columns are designed to be stable in 100% aqueous mobile phases.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound, based on ICH guidelines.[5][6][7][8][9]

Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration and analyze using a suitable stability-indicating HPLC method.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalHeat80°C48 hours
Photolytic1.2 million lux hours & 200 Wh/m²AmbientAs required
Protocol 2: HILIC Method for Polar Impurities

This protocol provides a starting point for developing a HILIC method for the separation of this compound and its polar impurities.[1]

Instrumentation:

  • HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector.

  • HILIC analytical column (e.g., Amide, Cyano, or bare silica phase).

Chromatographic Conditions:

ParameterCondition
Column HILIC Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 0-10 min, 0-50% B; 10-12 min, 50% B; 12-13 min, 50-0% B; 13-18 min, 0% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detector UV at 210 nm or MS detector

Sample Preparation:

Dissolve the this compound sample in a solvent mixture that is compatible with the initial mobile phase conditions (high organic content). A mixture of 90:10 (v/v) acetonitrile:water is a good starting point. Filter the sample through a 0.22 µm syringe filter before injection.[1]

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation Define Analytical Target Profile Define Analytical Target Profile Literature Search & Prior Knowledge Literature Search & Prior Knowledge Define Analytical Target Profile->Literature Search & Prior Knowledge Select Chromatographic Mode (RP/HILIC/Mixed-Mode) Select Chromatographic Mode (RP/HILIC/Mixed-Mode) Literature Search & Prior Knowledge->Select Chromatographic Mode (RP/HILIC/Mixed-Mode) Screen Columns & Mobile Phases Screen Columns & Mobile Phases Select Chromatographic Mode (RP/HILIC/Mixed-Mode)->Screen Columns & Mobile Phases Optimize Method Parameters (Gradient, Temp, pH) Optimize Method Parameters (Gradient, Temp, pH) Screen Columns & Mobile Phases->Optimize Method Parameters (Gradient, Temp, pH) Perform Forced Degradation Studies Perform Forced Degradation Studies Optimize Method Parameters (Gradient, Temp, pH)->Perform Forced Degradation Studies Identify Degradation Products (LC-MS) Identify Degradation Products (LC-MS) Perform Forced Degradation Studies->Identify Degradation Products (LC-MS) Assess Peak Purity Assess Peak Purity Identify Degradation Products (LC-MS)->Assess Peak Purity Validate Method (ICH Guidelines) Validate Method (ICH Guidelines) Assess Peak Purity->Validate Method (ICH Guidelines)

Caption: A general workflow for analytical method development for impurities.

TroubleshootingWorkflow Start Start Identify Chromatographic Issue Identify Chromatographic Issue Start->Identify Chromatographic Issue Poor Peak Shape Poor Peak Shape Identify Chromatographic Issue->Poor Peak Shape Shape Poor Retention Poor Retention Identify Chromatographic Issue->Poor Retention Retention Spurious Peaks Spurious Peaks Identify Chromatographic Issue->Spurious Peaks Extra Peaks Check for Column Overload Check for Column Overload Poor Peak Shape->Check for Column Overload Reduce Injection Volume/Concentration Reduce Injection Volume/Concentration Check for Column Overload->Reduce Injection Volume/Concentration Yes Investigate Secondary Interactions Investigate Secondary Interactions Check for Column Overload->Investigate Secondary Interactions No End End Reduce Injection Volume/Concentration->End Adjust Mobile Phase pH / Use End-capped Column Adjust Mobile Phase pH / Use End-capped Column Investigate Secondary Interactions->Adjust Mobile Phase pH / Use End-capped Column Adjust Mobile Phase pH / Use End-capped Column->End Consider HILIC or Ion-Pair Chromatography Consider HILIC or Ion-Pair Chromatography Poor Retention->Consider HILIC or Ion-Pair Chromatography Develop New Method Develop New Method Consider HILIC or Ion-Pair Chromatography->Develop New Method Develop New Method->End Check Blank Injection Check Blank Injection Spurious Peaks->Check Blank Injection Identify Source of Contamination (Solvent, System, Sample) Identify Source of Contamination (Solvent, System, Sample) Check Blank Injection->Identify Source of Contamination (Solvent, System, Sample) Identify Source of Contamination (Solvent, System, Sample)->End

Caption: A decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Triazole Fungicides Versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 1,2,4-triazole-based fungicides with other major commercial fungicide classes. It is important to note that while 1,2,4-triazole sodium is a key precursor in the synthesis of this class of fungicides, it is the complex derivative molecules that function as the active ingredients in commercial products.[1] This document synthesizes experimental data on their mechanism of action, in-field performance against various pathogens, and outlines standard protocols for efficacy evaluation.

Mechanism of Action: A Comparative Overview

Triazole fungicides belong to the Demethylation Inhibitors (DMIs) group, classified under FRAC (Fungicide Resistance Action Committee) Group 3. Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] This disruption leads to the cessation of fungal growth and cell death.[3]

In comparison, other major fungicide classes operate via different mechanisms:

  • Strobilurins (QoI Fungicides, FRAC Group 11): These fungicides inhibit mitochondrial respiration by blocking the Quinone outside (Qo) site in the cytochrome bc1 complex, which halts ATP production.[2]

  • SDHI Fungicides (FRAC Group 7): Succinate Dehydrogenase Inhibitors also disrupt mitochondrial respiration, but they do so by blocking the enzyme succinate dehydrogenase (Complex II) in the electron transport chain.[4]

cluster_triazole Triazole (DMI) Pathway cluster_strobilurin Strobilurin (QoI) Pathway cluster_sdhi SDHI Pathway a Lanosterol b 14-alpha-demethylase (CYP51) a->b c Ergosterol Precursors b->c d Ergosterol c->d e Fungal Cell Membrane Integrity d->e f Triazole Fungicide f->b Inhibits g Mitochondrial Respiration (Complex III) h ATP Production g->h i Fungal Growth h->i j Strobilurin Fungicide j->g Inhibits k Mitochondrial Respiration (Complex II) l ATP Production k->l m Fungal Growth l->m n SDHI Fungicide n->k Inhibits

Figure 1: Comparative mechanisms of action for major fungicide classes.

Comparative Efficacy: Field and In Vitro Data

The selection of a fungicide is highly dependent on the target pathogen, crop, and local resistance pressures. Triazoles offer a broad spectrum of activity, but their efficacy can vary compared to other classes.

Table 1: Efficacy of Triazole vs. Strobilurin Fungicides Against Rice Blast (Magnaporthe grisea)

Fungicide Treatment Active Ingredients Leaf Blast Severity (%) Panicle Blast Severity (%) Yield ( kg/ha ) Reference
Untreated Control - 45.2 38.5 2,150 [5]
Propiconazole 25% EC Triazole 22.8 18.2 2,980 [5]
Azoxystrobin 23% SC Strobilurin 20.5 16.5 3,150 [5]
Azoxystrobin + Difenoconazole Strobilurin + Triazole 12.1 8.9 3,385 [5]
Propiconazole + Difenoconazole Triazole + Triazole 15.4 11.2 3,273 [5]

Data from field trials on the Sabitri rice variety. Fungicides were applied at tillering and heading stages.

Table 2: Efficacy Against Fusarium Head Blight (FHB) and Deoxynivalenol (DON) in Wheat

Fungicide Treatment Active Ingredient(s) FHB Index Control (%) DON Reduction (%) Reference
Tebuconazole Triazole 40 23 [6]
Propiconazole Triazole 32 12 [6]
Metconazole Triazole 50 45 [6]
Prothioconazole Triazole 48 43 [6]
Prothioconazole + Tebuconazole Triazole + Triazole 52 42 [6]

Data synthesized from a multivariate meta-analysis of numerous field studies.

Table 3: Comparative In Vitro Efficacy (EC₅₀ in mg/L) Against Fusarium avenaceum

Fungicide Class EC₅₀ (mg/L) Reference
Carbendazim Benzimidazole 2.1 [7]
Propiconazole Triazole 2.6 [7]
Myclobutanil Triazole 24.6 [7]
Pyrimethanil Anilinopyrimidine 79.2 [7]
Mancozeb Dithiocarbamate 21.0 [7]

EC₅₀ values represent the concentration for 50% of maximal effect on mycelial growth.

These data illustrate that while triazoles are effective, combination products, particularly those mixing triazoles with strobilurins or other triazoles, often provide superior disease control.[5][6] Metconazole and prothioconazole have demonstrated higher efficacy against FHB than tebuconazole and propiconazole.[6]

Experimental Protocols for Efficacy Evaluation

Standardized methodologies are crucial for the valid comparison of fungicide performance. Below are detailed protocols for typical in vitro and in vivo evaluations.

3.1. In Vitro Mycelial Growth Inhibition Assay

This method determines the direct inhibitory effect of a compound on fungal growth.

  • 1. Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to standard procedures and sterilize. Allow it to cool to approximately 50-60°C.

  • 2. Fungicide Stock Solution: Dissolve the test fungicide in an appropriate solvent (e.g., ethanol, acetone, or sterile water) to create a high-concentration stock solution.[7]

  • 3. Serial Dilution: Amend the molten PDA with the fungicide stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 mg/L). A control medium should be prepared with the solvent alone.[7]

  • 4. Inoculation: Dispense the amended and control PDA into sterile Petri dishes. Place a mycelial plug (typically 5-6 mm in diameter) from the growing edge of an actively cultured target fungus onto the center of each plate.[7]

  • 5. Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 28°C) in the dark.[7]

  • 6. Data Collection: Measure the colony diameter at regular intervals until the fungus in the control plate reaches the edge of the dish.

  • 7. Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use this data to determine the EC₅₀ value (the concentration that inhibits growth by 50%) through probit analysis or other statistical software.[7]

3.2. In Vivo Pot-Based Plant Assay

This method evaluates fungicide efficacy under controlled environmental conditions on host plants.

  • 1. Plant Cultivation: Grow a susceptible host plant variety in pots under optimal greenhouse conditions until they reach a specific growth stage (e.g., 3-4 true leaves).[8]

  • 2. Fungicide Application: Prepare aqueous solutions of the test fungicides at their recommended field rates. Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group sprayed only with water.[8]

  • 3. Inoculation: After a set period (e.g., 24 hours for protective activity), challenge-inoculate the plants with a spore suspension of the target pathogen at a known concentration.[8]

  • 4. Incubation: Move the inoculated plants to a growth chamber with controlled conditions of high humidity and optimal temperature to facilitate infection and disease development.[8]

  • 5. Disease Assessment: After a specified incubation period (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area infected).

  • 6. Data Analysis: Compare the mean disease severity of the fungicide-treated groups to the untreated control. Calculate the percentage of disease control for each treatment. Analyze data using appropriate statistical methods like ANOVA.

cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A Prepare Fungicide- Amended Media B Inoculate with Fungal Plug A->B C Incubate B->C D Measure Mycelial Growth C->D E Calculate EC₅₀ D->E F Grow Host Plants G Apply Fungicide Treatments F->G H Inoculate with Pathogen G->H I Incubate under Controlled Conditions H->I J Assess Disease Severity I->J K Calculate % Disease Control J->K

Figure 2: General experimental workflow for fungicide efficacy testing.

Conclusion

Triazole-based fungicides are a cornerstone of modern disease management, offering broad-spectrum, systemic activity against a wide range of fungal pathogens. Experimental data consistently demonstrate their efficacy, although performance varies among different triazole active ingredients and in comparison to other fungicide classes like strobilurins and SDHIs. For optimal and sustainable disease control, an integrated approach is essential. This includes the strategic rotation of fungicide modes of action and the use of pre-mix formulations or tank mixes, which can provide a broader spectrum of control and help manage the development of fungicide resistance.[4]

References

Spectroscopic Confirmation of Synthesized 1,2,4-Triazole Sodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of the 1,2,4-triazole sodium salt structure, with a comparison to its 1,2,3-triazole isomer. This document provides an objective analysis of performance with supporting experimental data, detailed methodologies, and visual workflows.

The synthesis of the this compound salt, a crucial intermediate in the development of various pharmaceuticals and agrochemicals, requires rigorous structural confirmation to ensure purity and proper isomeric form. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide presents a comparative analysis of the spectroscopic data for this compound salt and its parent compound, 1,2,4-triazole, alongside data for the isomeric 1,2,3-triazole and its sodium salt to highlight the distinguishing features for unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the synthesized this compound salt and related compounds. This quantitative data is essential for comparative analysis and structural verification.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1,2,4-TriazoleDMSO-d₆8.14Singlet2HC-H
14.1 (broad)Singlet1HN-H
This compound Salt DMSO-d₆ 7.84 [1]Singlet 2H C-H
1,2,3-TriazoleDMSO-d₆7.75Triplet1HC4-H
8.15Doublet1HC5-H
1,2,3-Triazole Sodium SaltDMSO-d₆~7.6Multiplet1HC4-H
~7.9Multiplet1HC5-H

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
1,2,4-TriazoleDMSO-d₆144.5[2]
This compound Salt DMSO-d₆ ~150 (estimated)
1,2,3-TriazoleAcetone-d₆130.4, 134.7
1,2,3-Triazole Sodium SaltDMSO-d₆~132, ~137 (estimated)

Table 3: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)Assignment
1,2,4-Triazole3126, 3097, 3032N-H stretch, C-H aromatic stretch[3]
1500-1600Triazole ring vibrations[3]
This compound Salt ~3100, ~3050 C-H aromatic stretch
Absence of N-H stretch Confirms salt formation
1500-1600 Triazole ring vibrations [3]
1,2,3-Triazole~3120N-H stretch
~3050C-H stretch
1400-1600Ring vibrations
1,2,3-Triazole Sodium Salt~3050C-H stretch
Absence of N-H stretchConfirms salt formation
1400-1600Ring vibrations

Table 4: Mass Spectrometry Data

CompoundIonization Method[M-H]⁻ or [M+Na]⁺ (m/z)Key Fragments (m/z)
1,2,4-TriazoleEI69.03 (M⁺)[4]42, 41, 40
This compound Salt ESI 68.02 (anion) -
1,2,3-TriazoleEI69.03 (M⁺)41, 40
1,2,3-Triazole Sodium SaltESI68.02 (anion)-

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility.

Synthesis of this compound Salt

Method 1: Using Sodium Methoxide To a solution of 1,2,4-triazole (1 equivalent) in anhydrous methanol, a solution of sodium methoxide (1 equivalent) in methanol is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred for a specified period, and the resulting precipitate is filtered, washed with a small amount of cold methanol, and dried under vacuum to yield the this compound salt.

Method 2: Using Sodium Hydroxide 1,2,4-triazole is dissolved in water, and an aqueous solution of sodium hydroxide (1 equivalent) is added. The mixture is stirred until a clear solution is obtained. The water is then removed under reduced pressure, and the resulting solid is dried in a vacuum oven to afford the sodium salt.

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of the sodium salt. The sample is dissolved in a suitable solvent (e.g., methanol or water) and introduced into the mass spectrometer. For the parent triazole, Electron Ionization (EI) is a common technique.

Visualization of Experimental Workflow and Structural Confirmation

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the logical process of spectroscopic confirmation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Isolation cluster_product Product 1_2_4_Triazole 1_2_4_Triazole Reaction_Vessel Reaction in Solvent (e.g., Methanol or Water) 1_2_4_Triazole->Reaction_Vessel Base Sodium Methoxide or Sodium Hydroxide Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Drying Drying Filtration->Drying Product_Salt 1,2,4-Triazole Sodium Salt Drying->Product_Salt

Caption: Synthesis workflow for this compound salt.

Spectroscopic_Confirmation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison Synthesized_Product Synthesized 1,2,4-Triazole Sodium Salt H_NMR ¹H NMR Synthesized_Product->H_NMR C_NMR ¹³C NMR Synthesized_Product->C_NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Compare_H Compare ¹H shifts (disappearance of N-H) H_NMR->Compare_H Compare_C Compare ¹³C shifts (shift of ring carbons) C_NMR->Compare_C Compare_IR Compare IR spectra (disappearance of N-H stretch) IR->Compare_IR Compare_MS Confirm molecular ion MS->Compare_MS Structure_Confirmed Structure Confirmed Compare_H->Structure_Confirmed Compare_C->Structure_Confirmed Compare_IR->Structure_Confirmed Compare_MS->Structure_Confirmed

Caption: Logical workflow for spectroscopic confirmation.

Conclusion

The structural confirmation of synthesized this compound salt is unequivocally achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The key diagnostic features are the disappearance of the N-H proton signal in the ¹H NMR spectrum and the N-H stretching vibration in the IR spectrum upon formation of the sodium salt. Comparison with the spectroscopic data of the parent 1,2,4-triazole and the isomeric 1,2,3-triazole sodium salt provides a robust framework for unambiguous identification, ensuring the quality and integrity of this important synthetic intermediate for its intended applications in research and development.

References

Validating the In Vivo Efficacy of 1,2,4-Triazole Derivatives in Plant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of 1,2,4-triazole derivatives in plant models, focusing on their dual role as fungicides and plant growth regulators. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid researchers in their evaluation and application of these compounds. While data on 1,2,4-triazole sodium specifically is limited in publicly available literature, this guide draws on extensive research conducted on its numerous and widely used derivatives, such as paclobutrazol and various triazole fungicides, to provide a comprehensive overview of the capabilities of this class of compounds.

Fungicidal Efficacy of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives are a cornerstone of modern agriculture due to their broad-spectrum fungicidal activity. Their primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a crucial component of the fungal cell membrane. This disruption leads to impaired fungal growth and, ultimately, cell death.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of various 1,2,4-triazole fungicides compared to other chemical classes in controlling key wheat diseases.

Table 1: Efficacy of Triazole and Alternative Fungicides against Wheat Leaf Rust

FungicideChemical ClassDisease Severity Reduction (%)
Propiconazole Triazole 29.30
Tebuconazole + Trifloxystrobin Triazole + Strobilurin 21.50 - 26.30
DifenoconazoleTriazole22.57 - 23.30
PyraclostrobinStrobilurin18.38 - 19.57
FolpetPhthalimideNot specified
MancozebDithiocarbamateNot specified
CyflufenamidAmidoximeNot specified
ProquinazidQuinazolinoneNot specified

Data compiled from studies on wheat leaf rust management.

Table 2: Efficacy of Triazole Fungicides against Fusarium Head Blight (FHB) in Wheat

FungicideChemical ClassFHB Index Reduction (%)Deoxynivalenol (DON) Reduction (%)
Prothioconazole + Tebuconazole Triazole 52 42
Metconazole Triazole 50 45
Prothioconazole Triazole 48 43
Tebuconazole Triazole 40 23
PropiconazoleTriazole3212

Data from a meta-analysis of fungicide efficacy for FHB and DON control in wheat.

Experimental Protocol: In Vivo Fungicide Efficacy Trial in Wheat

This protocol outlines a typical field trial to evaluate the efficacy of a 1,2,4-triazole-based fungicide against a foliar disease like leaf rust in wheat.

1. Experimental Design:

  • Location: Select a field with a history of the target disease.

  • Plot Size: Typically 1.5m x 5m.

  • Replication: Randomized Complete Block Design (RCBD) with at least three replications.

  • Treatments:

    • Un-treated control.

    • 1,2,4-Triazole fungicide at various application rates.

    • Positive control (a standard commercial fungicide).

    • Alternative fungicides for comparison.

2. Inoculation (if natural infection is not relied upon):

  • Prepare a spore suspension of the pathogen (e.g., Puccinia triticina for leaf rust) in sterile distilled water with a surfactant.

  • Apply the inoculum uniformly to the wheat plants at a susceptible growth stage (e.g., flag leaf stage).

3. Fungicide Application:

  • Apply fungicides at the recommended growth stage for disease control, often at the emergence of the flag leaf (Zadoks scale 37-39).

  • Use a calibrated backpack sprayer to ensure uniform coverage.

4. Data Collection:

  • Disease Severity: Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale (e.g., percentage of leaf area affected).

  • Yield Parameters: At crop maturity, harvest the plots and measure grain yield, 1000-grain weight, and other relevant yield components.

5. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

  • Use mean separation tests (e.g., Tukey's HSD) to compare the efficacy of different fungicides.

Plant Growth Regulation by 1,2,4-Triazole Derivatives

Certain 1,2,4-triazole derivatives, notably paclobutrazol, act as plant growth regulators. They function by inhibiting the biosynthesis of gibberellins, a class of hormones that promote stem elongation.

In Vivo Efficacy Data of Paclobutrazol on Wheat

The application of paclobutrazol can lead to significant changes in plant morphology and yield components.

Table 3: Effect of Paclobutrazol on Wheat Growth and Yield Parameters

Treatment (Paclobutrazol mg/L)Plant Height Reduction (%)Increase in Tillers/plant (%)Increase in Grains/spike (%)Increase in 1000-grain weight (%)
50Significant reductionIncrease observedIncrease observedSignificant increase
100Significant reductionIncrease observedIncrease observedSignificant increase
150Significant reductionIncrease observedIncrease observedSignificant increase

Data synthesized from studies on the effects of paclobutrazol on wheat under various conditions.[1][2][3][4][5]

Experimental Protocol: In Vivo Plant Growth Regulator Efficacy Trial in Wheat

This protocol describes a greenhouse or field experiment to assess the plant growth regulating effects of a 1,2,4-triazole derivative like paclobutrazol on wheat.

1. Experimental Setup:

  • Plant Material: Use a uniform wheat cultivar.

  • Growing Conditions: Grow plants in pots with a standardized soil mix in a controlled environment (greenhouse) or in field plots.

  • Treatments:

    • Untreated control.

    • Different concentrations of the 1,2,4-triazole compound applied as a foliar spray or soil drench.

2. Application:

  • Apply the treatments at a specific growth stage, for instance, at the beginning of stem elongation.

3. Data Collection:

  • Morphological Parameters: Measure plant height, stem diameter, and tiller number at regular intervals.

  • Physiological Parameters: Chlorophyll content and photosynthetic rate can be measured using appropriate instruments.

  • Yield Components: At maturity, determine the number of grains per spike, 1000-grain weight, and total grain yield.

4. Statistical Analysis:

  • Perform ANOVA to test for significant effects of the treatments on the measured parameters.

  • Compare treatment means using a suitable post-hoc test.

Signaling Pathways and Experimental Workflow

Diagram 1: Simplified Ergosterol Biosynthesis Pathway and Inhibition by Triazoles

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol lanosterol->inhibition ergosterol Ergosterol inhibition->ergosterol 14α-demethylase triazoles 1,2,4-Triazole Fungicides triazoles->inhibition Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole fungicides.

Diagram 2: Simplified Gibberellin Biosynthesis Pathway and Inhibition by Triazoles

Gibberellin_Biosynthesis ggdp Geranylgeranyl diphosphate (GGDP) ent_kaurene ent-kaurene ggdp->ent_kaurene ent_kaurene->inhibition ga12 GA12 active_ga Active Gibberellins (e.g., GA1, GA4) ga12->active_ga Multiple Steps inhibition->ga12 ent-kaurene oxidase triazoles 1,2,4-Triazole PGRs (e.g., Paclobutrazol) triazoles->inhibition Inhibits

Caption: Inhibition of the gibberellin biosynthesis pathway by 1,2,4-triazole PGRs.

Diagram 3: General Experimental Workflow for In Vivo Efficacy Validation

Experimental_Workflow start Hypothesis Formulation design Experimental Design (RCBD, Treatments) start->design setup Planting and Growth design->setup application Treatment Application (Fungicide/PGR) setup->application data_collection Data Collection (Disease/Growth Metrics) application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis conclusion Conclusion and Reporting analysis->conclusion

Caption: A generalized workflow for conducting in vivo efficacy studies in plant models.

Conclusion

Derivatives of 1,2,4-triazole are highly effective and versatile compounds in agriculture, serving as both potent fungicides and valuable plant growth regulators. Their well-understood mechanisms of action, targeting essential biosynthetic pathways in fungi and plants, have led to their widespread use. The provided comparative data and experimental protocols offer a framework for researchers to design and execute robust in vivo studies to validate the efficacy of new and existing 1,2,4-triazole-based products. Future research should continue to explore novel derivatives and formulations to manage resistance and optimize their beneficial effects on crop health and productivity.

References

Cross-Reactivity of 1,2,4-Triazole Sodium with Other Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole ring is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] While many derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including the inhibition of various enzymes, data on the specific cross-reactivity of 1,2,4-triazole sodium—the sodium salt of the parent heterocycle—is limited.[1][2][3] This guide provides a comparative overview of the enzymatic inhibition profiles of various 1,2,4-triazole derivatives to infer the potential cross-reactivity landscape of the core 1,2,4-triazole structure. The presented data is based on studies of these derivatives, which add specific functional groups to the triazole ring to achieve targeted enzymatic inhibition.

The primary mechanism of action for the most well-known 1,2,4-triazole-based drugs, the azole antifungals, is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, disrupting ergosterol production and leading to fungal cell death.[2] Beyond this primary target, the versatility of the 1,2,4-triazole scaffold has been exploited to develop inhibitors for a wide range of other enzymes.[4][5]

Comparative Enzyme Inhibition Profile of 1,2,4-Triazole Derivatives

The following tables summarize the inhibitory activity of various 1,2,4-triazole derivatives against a selection of enzymes, demonstrating the broad potential for cross-reactivity based on the core structure. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Inhibition of Cholinesterases

Compound ClassEnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Azinane-triazole derivativesAcetylcholinesterase (AChE)0.73 ± 0.54--
Azinane-triazole derivativesButyrylcholinesterase (BChE)0.038 ± 0.50--

Data from a study on azinane-triazole-based compounds.[6]

Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes

Compound ClassEnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Azinane-triazole derivativesα-Glucosidase36.74 ± 1.24Acarbose375.82 ± 1.76

Data from a study on azinane-triazole-based compounds, showing significantly higher potency than the reference standard.[6]

Table 3: Inhibition of Enzymes Involved in Inflammation

Compound ClassEnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Diaryl-1,2,4-triazole derivativesCyclooxygenase-1 (COX-1)8.85 - 9.15Celecoxib6.12
Diaryl-1,2,4-triazole derivativesCyclooxygenase-2 (COX-2)1.98 - 2.13Celecoxib0.95

Data from a 2021 study on diaryl-1,2,4-triazole derivatives.[7]

Table 4: Inhibition of Other Key Enzymes

Compound ClassEnzymeIC₅₀ (µM)
Azinane-triazole derivativesUrease19.35 ± 1.28
[1][4][6]triazolo[3,4-b][1][2]thiazine derivativeMetallo-β-Lactamase (VIM-2)38.36
Benzenesulfonamide-1,2,4-triazolesCarbonic Anhydrase IX (hCA IX)Selective inhibition reported
Benzenesulfonamide-1,2,4-triazolesCarbonic Anhydrase XII (hCA XII)Selective inhibition reported

Data compiled from studies on various 1,2,4-triazole derivatives.[6][8][9]

Signaling Pathways and Experimental Workflows

Antifungal Mechanism of 1,2,4-Triazoles

The primary and most well-understood mechanism of action for many 1,2,4-triazole-based compounds is the inhibition of the ergosterol biosynthesis pathway in fungi. This is achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51).

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibition

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a target enzyme.

G cluster_workflow Enzyme Inhibition Assay Workflow CompoundPrep Prepare Test Compound Stock Solution (e.g., 1,2,4-Triazole Derivative) SerialDilution Perform Serial Dilutions CompoundPrep->SerialDilution AssaySetup Set up Assay Plate: - Enzyme - Buffer - Substrate - Test Compound SerialDilution->AssaySetup Incubation Incubate at Optimal Temperature AssaySetup->Incubation Measurement Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) Incubation->Measurement DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Value Measurement->DataAnalysis

Caption: A generalized workflow for determining the IC₅₀ of an enzyme inhibitor.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a representative method for determining the inhibition of AChE, a key enzyme in the nervous system.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) for colorimetric detection

    • Phosphate buffer (pH 8.0)

    • Test compounds (1,2,4-triazole derivatives)

    • 96-well microplate reader

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay is commonly used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na₂CO₃) to stop the reaction

    • Test compounds

    • 96-well microplate reader

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare working solutions of the enzyme and substrate in the phosphate buffer.

  • Assay Procedure:

    • Add 50 µL of the test compound solution at various concentrations to a 96-well plate.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value from the dose-response curve.

Conclusion

The 1,2,4-triazole scaffold is a versatile building block for a multitude of enzyme inhibitors. While specific cross-reactivity data for this compound is not extensively available, the wide range of enzymatic targets for its derivatives highlights the potential for the core ring structure to interact with various enzyme active sites. The data presented demonstrates that modifications to the 1,2,4-triazole ring can lead to potent and sometimes selective inhibition of enzymes from different classes, including hydrolases (cholinesterases, α-glucosidase, urease), oxidoreductases (COX), and lyases (carbonic anhydrases). This broad inhibitory profile underscores the importance of comprehensive cross-reactivity screening during the development of new 1,2,4-triazole-based therapeutic agents to ensure their selectivity and to understand their potential off-target effects. Researchers and drug development professionals should consider the inherent potential for cross-reactivity of the 1,2,4-triazole nucleus when designing and evaluating new drug candidates.

References

A Comparative Analysis of Dose-Response Curves for 1,2,4-Triazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of agricultural and medicinal chemistry, 1,2,4-triazole and its derivatives represent a cornerstone class of compounds, particularly valued for their potent antifungal properties. This guide provides a detailed statistical analysis of the dose-response relationships of several 1,2,4-triazole-derived fungicides, comparing their efficacy against common alternatives. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antifungal agents. 1,2,4-triazole sodium salt serves as a crucial synthetic intermediate in the production of these bioactive molecules.[1][2][3]

Comparative Efficacy of 1,2,4-Triazole Derivatives

The fungicidal activity of 1,2,4-triazole derivatives is typically evaluated by determining their half-maximal effective concentration (EC₅₀), which represents the concentration of a compound that inhibits 50% of a specific biological function, such as fungal growth.[4][5] Lower EC₅₀ values indicate higher potency. The following table summarizes the in vitro fungicidal activities of various 1,2,4-triazole derivatives against a range of plant pathogenic fungi, with commercial fungicides included for comparison.

CompoundFungal SpeciesEC₅₀ (mg/L)Reference CompoundEC₅₀ of Reference (mg/L)
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4)Sclerotinia sclerotiorum1.59DifenoconazoleNot Specified
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4)Phytophthora infestans0.46DifenoconazoleNot Specified
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4)Rhizoctonia solani0.27DifenoconazoleNot Specified
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4)Botrytis cinerea11.39DifenoconazoleNot Specified
(Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2)Sclerotinia sclerotiorum0.12DifenoconazoleNot Specified
1,2,4-Triazole Schiff base 25Gibberlla nicotiancola0.0087-0.0309Triadimefon0.0195-0.0620
1,2,4-Triazole Schiff base 25Gibberlla saubinetii0.0087-0.0309Triadimefon0.0195-0.0620
Compound 8dPhysalospora piricola10.808 µg/mLMefentrifluconazole>50 µg/mL
Compound 8kPhysalospora piricola10.126 µg/mLMefentrifluconazole>50 µg/mL

Note: The fungicidal activity of these compounds is attributed to their ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, by targeting the enzyme 14α-demethylase (CYP51).[5][6]

Experimental Protocols

A standardized methodology is crucial for the reproducible assessment of antifungal activity. The following is a generalized protocol for determining the EC₅₀ of a compound against a filamentous fungus using a broth microdilution method.

1. Preparation of Fungal Inoculum:

  • The fungal isolate is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), for a specified period to allow for sporulation.

  • Conidia (spores) are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 20) and gently scraping the surface.

  • The resulting suspension is filtered to remove mycelial fragments, and the conidial concentration is adjusted to a standard density (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or spectrophotometer.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of twofold dilutions of the stock solution are prepared in a liquid growth medium, such as RPMI 1640, within a 96-well microtiter plate. The final concentrations should span a range that is expected to produce a full dose-response curve.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • The plate is incubated at an appropriate temperature (e.g., 25-37°C) for a duration that allows for sufficient growth in the control wells (typically 48-96 hours for filamentous fungi).

4. Determination of Minimum Inhibitory Concentration (MIC) and EC₅₀:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.

  • For EC₅₀ determination, the extent of fungal growth in each well is quantified, typically by measuring the optical density at a specific wavelength using a microplate reader.

  • The percentage of growth inhibition is calculated for each concentration relative to the drug-free control.

  • The dose-response data (concentration vs. % inhibition) is then fitted to a sigmoidal curve using non-linear regression analysis to calculate the EC₅₀ value.

Visualizing Experimental and Logical Relationships

To better understand the workflow and the conceptual basis of dose-response analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., on PDA) Inoculum_Prep Inoculum Preparation (Spore Suspension) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Stock Compound Stock Solution (in DMSO) Serial_Dilution Serial Dilutions in Microtiter Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 48-96h) Inoculation->Incubation OD_Reading Optical Density Reading Incubation->OD_Reading Inhibition_Calc Calculate % Inhibition OD_Reading->Inhibition_Calc Curve_Fitting Non-linear Regression (Sigmoidal Curve) Inhibition_Calc->Curve_Fitting EC50_Determination EC50 Determination Curve_Fitting->EC50_Determination

Caption: Workflow for determining the EC₅₀ of an antifungal compound.

Dose_Response_Comparison cluster_curves x_axis Log[Concentration] origin->x_axis y_axis % Inhibition origin->y_axis c1_start->c1_mid 1,2,4-Triazole Derivative c1_mid->c1_end c1_mid->ec50_x1 c2_start->c2_mid Alternative Fungicide c2_mid->c2_end c2_mid->ec50_x2 ec50_y 50% ec50_y_point->c1_mid ec50_y_point->c2_mid ec50_x1_label EC50 (Derivative) ec50_x2_label EC50 (Alternative)

Caption: Conceptual comparison of sigmoidal dose-response curves.

References

A Comparative Guide to Peer-Reviewed Methods for Confirming the Purity of 1,2,4-Triazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the chemical purity of active pharmaceutical ingredients (APIs) and key intermediates like 1,2,4-triazole sodium is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of established, peer-reviewed analytical methods for the robust purity assessment of this compound. The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.

This document outlines and compares four principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis. Each method is presented with a detailed experimental protocol, a summary of quantitative performance, and a discussion of its relative advantages and limitations.

Comparison of Analytical Methods for this compound Purity

The following table summarizes the key performance characteristics of the recommended analytical methods for determining the purity of this compound.

Analytical MethodPrincipleInformation ProvidedTypical Purity LevelsKey AdvantagesLimitations
HPLC (HILIC) Differential partitioning of the analyte and impurities between a polar stationary phase and a mobile phase with a high organic solvent content.Relative purity (area %), detection and quantification of non-volatile impurities.Technical Grade: ~90%[1][2], High Purity: >98%[3]High sensitivity for polar and ionic compounds, suitable for non-volatile salts, widely available.May require specialized columns (HILIC), potential for ion suppression with MS detection.
GC-MS (with derivatization) Separation of volatile derivatives based on their boiling points and partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based identification.Detection and identification of volatile and semi-volatile impurities.>96% (as mentioned for a commercial grade)High separation efficiency, definitive identification of impurities through mass spectra.Requires derivatization for the non-volatile sodium salt, which adds complexity and potential for side reactions.
Quantitative NMR (¹H qNMR) The integral of an NMR signal is directly proportional to the number of nuclei generating that signal. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.Absolute purity (mol/mol %), structural confirmation of the main component and impurities.Can determine absolute purity with high accuracy.Provides absolute quantification without a specific reference standard for the analyte, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
Elemental Analysis Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. Sodium content can be determined by atomic absorption or titration.Elemental composition (C, H, N, Na) as a percentage of the total mass.Analytically Pure: C=26.38%, H=2.21%, N=46.15%, Na=25.25% (Theoretical)[1]Provides a fundamental measure of purity based on elemental composition, useful for confirming the integrity of the bulk material.Does not provide information on the nature or quantity of individual organic impurities, less sensitive to minor impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) using Hydrophilic Interaction Liquid Chromatography (HILIC)

Due to the high polarity and ionic nature of this compound, HILIC is a more suitable chromatographic approach than traditional reversed-phase HPLC. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which allows for the retention of polar compounds.

Experimental Protocol:

  • Instrumentation: HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A HILIC analytical column (e.g., silica, amide, or zwitterionic stationary phase), dimensions such as 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3

    • B: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3

    • A gradient can be optimized, starting with a high percentage of B and decreasing over time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at approximately 210 nm (as 1,2,4-triazole has low UV absorbance at higher wavelengths) or MS detection for higher sensitivity and specificity.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a solvent mixture compatible with the initial mobile phase conditions (e.g., 90:10 (v/v) acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of a this compound reference standard in the same diluent. Create a series of working standards for linearity and quantitation.

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. For higher accuracy, quantification can be performed against a reference standard using a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

As this compound is a non-volatile salt, direct analysis by GC-MS is not feasible. A derivatization step is required to convert the analyte into a volatile and thermally stable compound. Silylation is a common derivatization technique for compounds with active hydrogens.

Experimental Protocol:

  • Derivatization:

    • Accurately weigh about 1 mg of this compound into a reaction vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL splitless injection.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 10 minutes at 280°C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Quantification: Purity is determined by the area percentage of the derivatized 1,2,4-triazole peak. Impurities can be identified by their mass spectra and retention times.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte with that of a known amount of a certified internal standard.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard Selection: Choose a certified internal standard with high purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. For this compound in DMSO-d₆ (analyte signal at ~8.4 ppm), suitable standards include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial using a microbalance.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁ value). A D1 of 30-60 seconds is often used.

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate the selected, well-resolved signals for both the this compound and the internal standard.

  • Purity Calculation: The purity of the this compound (Pₓ) is calculated using the following formula:

    Pₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • x = analyte (this compound)

    • std = internal standard

Elemental Analysis

This classical method determines the mass fractions of carbon, hydrogen, and nitrogen. It serves as a fundamental check of the compound's empirical formula.

Experimental Protocol:

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (e.g., 900-1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Sodium Analysis: The sodium content can be determined separately by titration or an atomic spectroscopy method like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

  • Purity Assessment: The experimentally determined percentages of each element are compared to the theoretical values calculated from the empirical formula of this compound (C₂H₂N₃Na). A close correlation indicates high purity.[1]

Visualizations

Experimental Workflows and Logical Relationships

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate HILIC Separation inject->separate detect UV/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: General experimental workflow for HPLC analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Int. Std. weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum transfer->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Experimental workflow for purity determination by qNMR.

Method_Selection start Goal of Purity Analysis q1 Need absolute purity value? start->q1 elemental Elemental Analysis start->elemental Bulk Material Confirmation q3 Routine QC or impurity profiling? q1->q3 No (Relative Purity) qnmr Quantitative NMR (qNMR) q1->qnmr Yes q2 Are impurities volatile? gcms GC-MS (with derivatization) q2->gcms Yes hplc HPLC (HILIC) q2->hplc No q3->q2 Impurity Profiling q3->hplc Routine QC

Caption: Logic diagram for selecting an appropriate purity analysis method.

References

Safety Operating Guide

Safe Disposal of 1,2,4-Triazole Sodium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,2,4-Triazole sodium, catering to researchers, scientists, and drug development professionals. The following procedures are synthesized from safety data sheets (SDS) to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Summary and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to handle it safely. The primary hazards are summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage/irritation.[1][2][3]
Reproductive ToxicityCategory 2H361d: Suspected of damaging the unborn child.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335: May cause respiratory irritation.[2][3]
Hazardous to the Aquatic Environment (Long-Term)Category 2H411: Toxic to aquatic life with long lasting effects.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste. Adherence to institutional and local regulations is paramount.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1][3]

  • Hand Protection: Handle with suitable chemical-resistant gloves.[3] Dispose of contaminated gloves after use.[3]

  • Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[3]

  • Respiratory Protection: If dust formation is likely, use a NIOSH (US) or EN 143 (EU) approved respirator.[3]

Waste Collection and Storage
  • Container: Place waste this compound in a clearly labeled, suitable, and closed container.[1][3][4]

  • Labeling: The container must be labeled with the chemical name ("this compound waste") and appropriate hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3][4] Do not store near drains.[5]

Spill Management

In the event of a spill:

  • Ventilation: Ensure adequate ventilation.[3]

  • Containment: Prevent the spill from entering drains or waterways.[3][6]

  • Clean-up:

    • Avoid creating dust.[3] If appropriate, moisten the spilled solid to prevent it from becoming airborne.[5]

    • Carefully sweep or shovel the spilled material into a designated waste container.[1][3][4]

    • Clean the spill area thoroughly with a suitable solvent or detergent and water.

Disposal Procedure
  • Regulatory Compliance: Dispose of the waste material at an approved waste disposal facility.[4] All disposal activities must be in accordance with local, state, and federal regulations.

  • Professional Disposal Service: It is highly recommended to use a licensed professional waste disposal service for chemical waste.

  • Unused Product: Dispose of unused this compound as you would with the waste product.[3] Contaminated packaging should also be treated as hazardous waste.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated identify_waste Identify Waste: - Unused Product - Contaminated Materials - Spill Residue start->identify_waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) identify_waste->ppe check_spill Is there a spill? ppe->check_spill collect_waste Collect Waste in Labeled, Closed Container store_waste Store Waste Container Securely: - Cool, Dry, Well-Ventilated Area - Away from Incompatibles collect_waste->store_waste check_spill->collect_waste No spill_procedure Follow Spill Management Protocol: - Ventilate Area - Contain Spill - Clean Up Without Creating Dust check_spill->spill_procedure Yes spill_procedure->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or Waste Disposal Service store_waste->contact_ehs transport_disposal Arrange for Professional Transport and Disposal contact_ehs->transport_disposal end End: Waste Disposed of in Compliance with Regulations transport_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazole sodium
Reactant of Route 2
1,2,4-Triazole sodium

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